molecular formula C19H16N2O6S B12402548 ERR|A antagonist-2

ERR|A antagonist-2

Cat. No.: B12402548
M. Wt: 400.4 g/mol
InChI Key: UKNRMXHVSQSYPP-UHFFFAOYSA-N
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Description

ERR|A antagonist-2 is a useful research compound. Its molecular formula is C19H16N2O6S and its molecular weight is 400.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality ERR|A antagonist-2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ERR|A antagonist-2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H16N2O6S

Molecular Weight

400.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenoxy)phenyl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C19H16N2O6S/c1-26-15-8-10-16(11-9-15)27-19-5-3-2-4-18(19)20-28(24,25)17-12-6-14(7-13-17)21(22)23/h2-13,20H,1H3

InChI Key

UKNRMXHVSQSYPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States
Foundational & Exploratory

Targeting Metabolic Vulnerabilities in TNBC: A Technical Guide to the ERR Inverse Agonist Compound 11

Document Type: Technical Whitepaper Subject: Estrogen-Related Receptor Alpha (ERR

Primary Audience:

Executive Summary: The Metabolic Checkpoint

In the landscape of Triple-Negative Breast Cancer (TNBC) therapeutics, the Estrogen-Related Receptor Alpha (ERR




This guide focuses on Compound 11 (specifically the p-nitrobenzenesulfonamide derivative identified in recent structure-activity relationship studies), a potent inverse agonist designed to dismantle this metabolic machinery. Unlike standard antagonists that merely block ligand binding, Compound 11 actively suppresses the receptor's basal constitutive activity by destabilizing the ERR


Key Technical Specifications of Compound 11:

  • Chemical Class: p-nitrobenzenesulfonamide derivative.[1][2][3][4][5]

  • Mechanism of Action: Inverse Agonism (Helix 12 displacement).[6]

  • Potency (IC

    
    ):  0.80 µM (TR-FRET PGC-1
    
    
    displacement).[3][4][7][8]
  • Primary Phenotype: Suppression of mitochondrial respiration and inhibition of epithelial-mesenchymal transition (EMT) in MDA-MB-231 cells.

Mechanistic Architecture

To effectively deploy Compound 11 in a research setting, one must understand the structural mechanics of its target. ERR

The Mode of Inhibition

Compound 11 functions by physically occupying the LBD and forcing Helix 12 into an inactive position. This steric clash prevents the recruitment of the PGC-1

Molecular Docking Insights:

  • Hydrophobic Core: The scaffold occupies the hydrophobic pocket of the LBD.

  • H-Bond Anchors: Forms critical hydrogen bonds with Glu331 and Arg372 .

  • Result: Disruption of the AF-2 surface, rendering the receptor incapable of binding the LXXLL motif of PGC-1

    
    .
    
Signaling Pathway Visualization

The following diagram illustrates the cascade intercepted by Compound 11.

ERR_PathwayPGC1aPGC-1α(Coactivator)ComplexERRα/PGC-1αTranscriptional ComplexPGC1a->Complex bindsERRaERRα(Constitutive Receptor)ERRa->Complex formsMitoGenesMitochondrial Genes(TCA Cycle, OXPHOS)Complex->MitoGenes UpregulatesEMTEMT & Metastasis(Snail, Vimentin)Complex->EMT PromotesComp11Compound 11(Inverse Agonist)Comp11->ERRa Binds LBD(Displaces Helix 12)Comp11->Complex Destabilizes

Caption: Compound 11 intercepts the signaling axis by preventing the formation of the ERR


Comparative Data Profile

The following table synthesizes the efficacy of Compound 11 against the historical reference compound XCT-790. While XCT-790 is potent, it is plagued by off-target toxicity and poor stability. Compound 11 represents a lead optimization effort to improve specificity.

FeatureCompound 11XCT-790 (Reference)Biological Implication
Scaffold p-nitrobenzenesulfonamideThiadiazole acrylamideCmpd 11 offers improved stability over the reactive acrylamide of XCT-790.
IC

(Binding)
0.80 µM~0.37 µMComparable potency range for lead optimization.
Target Specificity High (ERR

> ERR

)
Moderate (Known off-targets)Reduced risk of confounding toxicity in phenotypic screens.
Cellular Effect Anti-migration/invasionCytotoxicity (Mitochondrial collapse)Cmpd 11 allows study of metastasis separate from acute cell death.
Key Interaction Glu331, Arg372Phe328, Glu235Distinct binding modes suggest different resistance profiles.

Validated Experimental Protocols

To ensure scientific integrity, the activity of Compound 11 must be validated using a "Triad of Evidence": Biochemical Binding, Metabolic Function, and Phenotypic Outcome.

Protocol A: TR-FRET Coactivator Displacement (Biochemical)

Rationale: This is the definitive assay for "inverse agonism." It measures the compound's ability to physically knock PGC-1

  • Reagents: Recombinant GST-tagged ERR

    
     LBD, Biotinylated PGC-1
    
    
    peptide (LXXLL motif), Tb-anti-GST antibody, Streptavidin-d2 (acceptor).
  • Preparation: Dilute Compound 11 in DMSO (serial dilutions: 10 µM to 1 nM).

  • Incubation: Mix ERR

    
    -LBD (5 nM final) + Compound 11 + Tb-antibody. Incubate 15 mins at RT.
    
  • Displacement: Add PGC-1

    
     peptide + Streptavidin-d2. Incubate 1 hr.
    
  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm/620 nm ratio.

  • Validation: A decrease in FRET signal indicates successful displacement. Calculate IC

    
     using a 4-parameter logistic fit.
    
Protocol B: Seahorse XF Mito Stress Test (Metabolic)

Rationale: ERR

  • Seeding: Plate MDA-MB-231 cells (15,000/well) in XF96 plates. Allow attachment overnight.

  • Treatment: Treat with Compound 11 (1 µM and 5 µM) for 24 hours. Note: 24h is required for transcriptional downregulation of metabolic machinery.

  • Assay Media: Wash cells into unbuffered XF media (pH 7.4) with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine.

  • Injection Strategy:

    • Port A: Oligomycin (ATP synthase inhibitor).

    • Port B: FCCP (Uncoupler - Max respiration).

    • Port C: Rotenone/Antimycin A (Shut down ETC).

  • Analysis: Compound 11 treated cells should show a significant reduction in Basal Respiration and Maximal Respiratory Capacity compared to DMSO controls.

Protocol C: 3D Spheroid Invasion Assay (Phenotypic)

Rationale: Compound 11 is specifically noted for inhibiting invasion in TNBC.

  • Spheroid Formation: Seed MDA-MB-231 cells (5,000/well) in U-bottom Ultra-Low Attachment (ULA) plates. Centrifuge at 200xg for 5 mins. Incubate 72h to form tight spheroids.

  • Matrix Embedding: Gently remove media. Add 50 µL Matrigel (growth factor reduced) containing Compound 11 (1 µM) or Vehicle.

  • Polymerization: Incubate at 37°C for 30 mins to solidify matrix.

  • Overlay: Add 100 µL complete media + Compound 11 on top.

  • Imaging: Monitor spheroid area and "sprouting" (invasive projections) at T=0, 24h, and 48h using brightfield microscopy.

  • Quantification: Calculate the "Invasion Index" = (Area at T48 - Area at T0) / Area at T0. Compound 11 should significantly reduce this index.

Experimental Workflow Visualization

The following flow chart outlines the critical path for validating Compound 11 in a new biological context.

WorkflowStartCompound 11Stock (DMSO)Step1TR-FRET Assay(Target Engagement)Start->Step1Decision1IC50 < 1 µM?Step1->Decision1Step2Seahorse XF(Metabolic Phenotype)Decision1->Step2YesDiscardRe-evaluateSynthesisDecision1->DiscardNoDecision2Reduced OCR?Step2->Decision2Step3Invasion Assay(Functional Output)Decision2->Step3YesDecision2->DiscardNoStopValidated CandidateStep3->Stop

Caption: A self-validating workflow ensuring Compound 11 activity is confirmed at molecular, metabolic, and functional levels before in vivo application.

References

  • Li, Y., et al. (2020). "The discovery of a novel series of potential ERR

    
     inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo."[2] Journal of Enzyme Inhibition and Medicinal Chemistry. 
    
  • Kina, A., et al. (2013).

    
     (ERR
    
    
    ) Inverse Agonists." Journal of Medicinal Chemistry.
  • Busch, B. B., et al. (2004). "Identification of a selective inverse agonist for the orphan nuclear receptor estrogen-related receptor alpha." Journal of Medicinal Chemistry.

  • MedChemExpress. "ERR alpha antagonist-2 (Compound 11) Product Datasheet." MedChemExpress.

Modulating the Cellular Powerhouse: The Role and Mechanisms of ERRα Antagonists in Mitochondrial Biogenesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

Mitochondrial biogenesis, the process of generating new mitochondria, is fundamental to cellular energy homeostasis, adaptation, and overall organismal health. At the heart of this intricate process lies the Estrogen-Related Receptor Alpha (ERRα, or NR3B1), an orphan nuclear receptor that acts as a master transcriptional regulator. ERRα, in concert with its primary coactivator, the Peroxisome Proliferator-Activated Receptor Gamma Coactivator-1 Alpha (PGC-1α), orchestrates the expression of a vast network of genes essential for mitochondrial function. The development of specific antagonists for ERRα has provided powerful chemical tools to dissect this pathway and presents a promising therapeutic strategy for diseases characterized by aberrant metabolic activity, such as cancer and metabolic disorders. This technical guide provides an in-depth exploration of the role of ERRα antagonists, with a focus on compounds like ERRα antagonist-2, in the modulation of mitochondrial biogenesis. We will detail the core signaling axis, the mechanism of antagonist-mediated inhibition, and provide comprehensive, field-proven protocols for validating their effects in a research setting.

The PGC-1α/ERRα Axis: A Master Regulator of Mitochondrial Biogenesis

Estrogen-Related Receptor Alpha (ERRα) is a constitutively active orphan nuclear receptor, meaning it does not require a known endogenous ligand to regulate gene expression[1][2]. Its activity and target specificity are primarily dictated by its interaction with transcriptional coactivators, most notably PGC-1α[3][4]. The PGC-1α/ERRα axis is a critical sensor and responder to cellular energy demands.[5]

Physiological stimuli such as exercise, cold exposure, or caloric restriction trigger the upregulation and activation of PGC-1α[6][7]. Activated PGC-1α is then recruited to the promoter regions of target genes by binding to ERRα[8]. This powerful transcriptional complex initiates a cascade of gene expression, upregulating key factors required for creating new mitochondria, including:

  • Nuclear Respiratory Factors 1 and 2 (NRF-1, NRF-2): Transcription factors that regulate the expression of nuclear-encoded mitochondrial proteins.[5]

  • Mitochondrial Transcription Factor A (TFAM): A key factor required for the replication and transcription of mitochondrial DNA (mtDNA).[9]

  • Oxidative Phosphorylation (OXPHOS) Subunits: Components of the electron transport chain essential for cellular respiration.[6][10]

  • Tricarboxylic Acid (TCA) Cycle Enzymes: Proteins crucial for the central hub of cellular metabolism.[5][6]

The coordinated action of this pathway ensures that the cell can increase its metabolic capacity to meet energy demands.[11]

PGC1a_ERRa_Pathway cluster_nucleus Nucleus Exercise Exercise PGC1a_inactive PGC-1α (Inactive) Cold Cold Exposure Fasting Fasting PGC1a_active PGC-1α (Active) PGC1a_inactive->PGC1a_active ERRa ERRα PGC1a_active->ERRa Coactivation Complex PGC-1α / ERRα Complex DNA DNA (ERRE) ERRa->DNA TargetGenes Target Gene Transcription (NRF-1, TFAM, OXPHOS) Complex->TargetGenes Initiates Mito Mitochondrial Biogenesis TargetGenes->Mito Antagonist_Mechanism cluster_nucleus Nucleus PGC1a PGC-1α Blocked_Complex Coactivator Recruitment BLOCKED PGC1a->Blocked_Complex Cannot Bind ERRa ERRα ERRa->Blocked_Complex Antagonist ERRα Antagonist-2 Antagonist->ERRa Binds TargetGenes Target Gene Transcription INHIBITED Blocked_Complex->TargetGenes Prevents Mito Mitochondrial Biogenesis INHIBITED TargetGenes->Mito

Figure 2: Mechanism of ERRα antagonist-mediated inhibition of PGC-1α coactivation.
Experimental Validation: Protocols and Expected Outcomes

To rigorously assess the impact of an ERRα antagonist on mitochondrial biogenesis, a multi-pronged approach targeting gene expression, mitochondrial mass, and function is required. The following protocols provide a self-validating system to confirm on-target effects.

Experimental Workflow Overview

Experimental_Workflow cluster_assays Parallel Assays Start Culture Cells to 70-80% Confluency (e.g., C2C12 myotubes, MDA-MB-231) Treatment Treat with Vehicle (DMSO) vs. ERRα Antagonist-2 (e.g., 0.8-1.0 µM) for 24-48 hours Start->Treatment Harvest1 Harvest Cells for RNA Extraction Treatment->Harvest1 Harvest2 Harvest Cells for DNA Extraction Treatment->Harvest2 Harvest3 Live-Cell Analysis Treatment->Harvest3 RTqPCR RT-qPCR Analysis (Gene Expression) Harvest1->RTqPCR mtDNA_qPCR qPCR Analysis (mtDNA/nDNA Ratio) Harvest2->mtDNA_qPCR Respiration Respirometry (Seahorse) (Oxygen Consumption Rate) Harvest3->Respiration Staining Fluorescence Microscopy (MitoTracker Staining) Harvest3->Staining

Figure 3: A comprehensive workflow for validating the effects of ERRα antagonists.
Protocol 1: Gene Expression Analysis by RT-qPCR

Rationale: This assay directly measures the transcriptional repression of known ERRα target genes, providing the primary evidence of antagonist activity at the molecular level.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., C2C12, HepG2, or relevant cancer cell lines) and treat with ERRα antagonist-2 (IC50 ≈ 0.80 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 hours. [12]2. RNA Extraction: Harvest cells and isolate total RNA using a TRIzol-based method or a commercial kit (e.g., RNeasy Kit, Qiagen), ensuring high purity (A260/280 ratio ~2.0).

  • DNase Treatment: Treat extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.

  • Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. Use primers specific for ERRα target genes (TFAM, NRF1, COX4I1, SDHB) and a housekeeping gene (ACTB, GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Expected Outcome: A significant decrease (typically 30-70%) in the mRNA levels of ERRα target genes in antagonist-treated cells compared to the vehicle control. [15][19]

Protocol 2: Quantification of Mitochondrial Mass and DNA Content

Rationale: This protocol assesses the physical consequences of transcriptional repression by quantifying the total mitochondrial content within the cell. It validates that the observed changes in gene expression translate to a tangible reduction in organelle biogenesis.

Methodology:

  • Part A: Mitochondrial Mass via Fluorescence Staining

    • Treatment: Culture cells on glass coverslips and treat with the ERRα antagonist and vehicle control for 48-72 hours.

    • Staining: Incubate live cells with MitoTracker Green FM (200 nM) for 30 minutes. This dye accumulates in mitochondria regardless of membrane potential.

    • Fixation & Counterstain: Fix cells with 4% paraformaldehyde and counterstain nuclei with DAPI.

    • Imaging & Analysis: Acquire images using fluorescence microscopy. Quantify the mean fluorescence intensity of MitoTracker per cell using image analysis software (e.g., ImageJ).

  • Part B: Mitochondrial DNA (mtDNA) Content via qPCR

    • Treatment: Treat cells as in Protocol 1 for 48-72 hours.

    • DNA Extraction: Isolate total genomic DNA from harvested cells using a commercial kit (e.g., DNeasy Blood & Tissue Kit, Qiagen).

    • qPCR: Perform qPCR using two primer sets: one targeting a mitochondrial-encoded gene (e.g., MT-CO2) and one targeting a single-copy nuclear-encoded gene (e.g., B2M).

    • Analysis: Calculate the ratio of mitochondrial to nuclear DNA copies based on the Ct values. This ratio reflects the average number of mtDNA molecules per cell.

Expected Outcome: A statistically significant reduction in both MitoTracker fluorescence intensity and the mtDNA/nDNA ratio in antagonist-treated cells, confirming a decrease in mitochondrial mass. [6][9]

Protocol 3: Assessment of Mitochondrial Respiration

Rationale: This functional assay provides the most critical readout of the physiological impact of ERRα inhibition. By measuring the oxygen consumption rate (OCR), it directly assesses the cell's capacity for oxidative phosphorylation, which is expected to be impaired due to reduced mitochondrial biogenesis. [13] Methodology (using Seahorse XF Analyzer):

  • Cell Plating: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Treatment: Treat cells with the ERRα antagonist and vehicle control for 24-48 hours.

  • Assay Preparation: One hour before the assay, replace the culture medium with XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator.

  • Mito Stress Test: Load the sensor cartridge with sequential inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mix of Rotenone/Antimycin A (Complex I/III inhibitors).

  • Data Acquisition: Run the Mito Stress Test protocol on the Seahorse XF Analyzer to measure OCR at baseline and after each injection.

  • Analysis: Normalize OCR values to cell number or protein content. Calculate key parameters: Basal Respiration, ATP-Linked Respiration, Maximal Respiration, and Spare Respiratory Capacity.

Expected Outcome: Antagonist-treated cells will exhibit a significant reduction in basal respiration, ATP-linked respiration, and maximal respiration compared to controls, indicating a compromised ability to perform oxidative phosphorylation. [14]

Data Summary and Interpretation

The collective data from these assays provide a robust and comprehensive picture of the antagonist's effect.

Parameter MeasuredAssayExpected Outcome with ERRα Antagonist-2Implication
Gene Expression RT-qPCR↓ mRNA levels of TFAM, NRF1, etc.Inhibition of transcriptional program
Mitochondrial Mass MitoTracker Staining↓ Fluorescence intensity per cellReduced total mitochondrial content
Mitochondrial DNA mtDNA/nDNA qPCR↓ Ratio of mitochondrial to nuclear DNAImpaired mtDNA replication/maintenance
Basal Respiration Seahorse XF OCR↓ Oxygen Consumption RateDecreased baseline energy production
Maximal Respiration Seahorse XF OCR↓ FCCP-stimulated OCRReduced maximum metabolic capacity
Applications in Research and Drug Development

The ability to pharmacologically inhibit mitochondrial biogenesis via ERRα antagonism has significant implications:

  • Oncology: Many aggressive cancers are highly dependent on mitochondrial metabolism (OXPHOS) to fuel their rapid growth and proliferation. ERRα antagonists can disrupt this metabolic engine, potentially sensitizing cancer cells to other therapies or inhibiting their growth directly, especially in therapy-resistant contexts. [3][15]* Metabolic Diseases: While enhancing ERRα activity can be beneficial in some contexts, inhibiting it in specific tissues (like the liver in non-alcoholic fatty liver disease) could be a therapeutic strategy to modulate substrate utilization and energy storage. [6]* Basic Research: These compounds serve as invaluable tools for researchers to probe the fundamental roles of mitochondrial biogenesis in various physiological and pathological processes, from cellular aging to neurodegeneration. [7]

Conclusion

ERRα antagonists, including ERRα antagonist-2, are potent modulators of cellular metabolism that act by disrupting the foundational PGC-1α/ERRα transcriptional axis. This inhibition leads to a direct and measurable decrease in mitochondrial biogenesis, characterized by repressed gene expression, reduced mitochondrial mass, and impaired respiratory function. The experimental framework provided in this guide offers a reliable and comprehensive strategy for researchers and drug developers to validate these effects and explore the therapeutic potential of targeting this critical metabolic pathway. As our understanding of the central role of mitochondrial dynamics in disease continues to grow, the targeted antagonism of ERRα stands out as a promising frontier for future investigation and clinical application.

References
  • Title: Estrogen-related receptor alpha - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The estrogen-related receptor α (ERRα) functions in PPARγ coactivator 1α (PGC-1α)-induced mitochondrial biogenesis Source: PNAS URL: [Link]

  • Title: Suppressing the activity of ERRα in 3T3-L1 adipocytes reduces mitochondrial biogenesis but enhances glycolysis and basal glucose uptake - PMC Source: PubMed Central URL: [Link]

  • Title: The estrogen-related receptor α (ERRα) functions in PPARγ coactivator 1α (PGC-1α)-induced mitochondrial biogenesis - PMC Source: PubMed Central URL: [Link]

  • Title: Estrogen-Related Receptor Alpha: An Under-Appreciated Potential Target for the Treatment of Metabolic Diseases - PMC Source: PubMed Central URL: [Link]

  • Title: Estrogen-related receptor alpha and mitochondria: tale of the titans Source: Unbound Medicine URL: [Link]

  • Title: ERRα as a Bridge Between Transcription and Function: Role in Liver Metabolism and Disease Source: Frontiers in Endocrinology URL: [Link]

  • Title: ERRα: a metabolic function for the oldest orphan - PMC Source: PubMed Central URL: [Link]

  • Title: Aging, senescence and mitochondria: the PGC-1/ERR axis in Source: Oncotarget URL: [Link]

  • Title: Novel drugs that target the estrogen-related receptor alpha: their therapeutic potential in breast cancer Source: Dove Medical Press URL: [Link]

  • Title: PGC-1α Is a Master Regulator of Mitochondrial Lifecycle and ROS Stress Response - PMC Source: PubMed Central URL: [Link]

  • Title: Mitochondrial Biogenesis through Activation of Nuclear Signaling Proteins - PMC Source: PubMed Central URL: [Link]

  • Title: Pharmacological inhibition of ERRα. A 4T1-ERRα (clones 1-3) cells were... Source: ResearchGate URL: [Link]

  • Title: The Estrogen-Related Receptor Alpha (ERRalpha) Functions in PPARgamma Coactivator 1alpha (PGC-1alpha)-induced Mitochondrial Biogenesis Source: PubMed URL: [Link]

  • Title: Molecular Pathways: The Metabolic Regulator Estrogen-Related Receptor α as a Therapeutic Target in Cancer Source: AACR Journals URL: [Link]

  • Title: Abstract P177: The Roles of Estrogen-Related Receptor Alpha in Cardiometabolic Control Source: AHA Journals URL: [Link]

  • Title: Inhibition of ERRα Prevents Mitochondrial Pyruvate Uptake Exposing NADPH-Generating Pathways as Targetable Vulnerabilities in Breast Cancer Source: PubMed URL: [Link]

  • Title: The Asymmetric Binding of PGC-1α to the ERRα and ERRγ Nuclear Receptor Homodimers Involves a Similar Recognition Mechanism - PMC Source: PubMed Central URL: [Link]

  • Title: Key regulator of cellular metabolism, estrogen-related receptor α, a new therapeutic target in endocrine-related gynecological tumor - PMC Source: PubMed Central URL: [Link]

  • Title: Orphan nuclear receptor estrogen-related receptor α is essential for adaptive thermogenesis Source: PNAS URL: [Link]

  • Title: Inverse agonist of estrogen-related receptor α suppresses the growth of triple negative breast cancer cells through ROS generation and interaction with... Source: Oncotarget URL: [Link]

  • Title: New methods for monitoring mitochondrial biogenesis and mitophagy in vitro and in vivo Source: ScienceDirect URL: [Link]

  • Title: Key regulator of cellular metabolism, estrogen-related receptor α, a new therapeutic target in endocrine-related gynecological tumor Source: Taylor & Francis Online URL: [Link]

  • Title: A high throughput respirometric assay for mitochondrial biogenesis and toxicity - PMC Source: PubMed Central URL: [Link]

  • Title: ERRα is the main transcription factor binding partner for PGC-1α in the... Source: ResearchGate URL: [Link]

  • Title: Estrogen-related receptor-α antagonist inhibits both estrogen receptor–positive and estrogen receptor–negative breast tumor growth in mouse xenografts Source: AACR Journals URL: [Link]

  • Title: Identification of Compounds That Inhibit Estrogen-Related Receptor Alpha Signaling Using High-Throughput Screening Assays - PMC Source: PubMed Central URL: [Link]

  • Title: Mitochondrial Biogenesis Assay | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]

  • Title: ERRa depletion alters mitochondrial biogenesis and membrane potential.... Source: ResearchGate URL: [Link]

  • Title: The Role of the Estrogen-Related Receptor Alpha (ERRa) in Hypoxia and Its Implications for Cancer Metabolism Source: MDPI URL: [Link]

  • Title: Antagonism of estrogen-related receptor-α inhibits mitochondrial oxidative phosphorylation and reduces M2 macrophage infiltration in endometrial cancer Source: PubMed URL: [Link]

  • Title: A model system for mitochondrial biogenesis reveals evolutionary rewiring of protein import and membrane assembly pathways Source: PNAS URL: [Link]

  • Title: ERRα Source: Lead Pharma URL: [Link]

  • Title: orphan receptor ERRα interferes with steroid signaling Source: Oxford Academic URL: [Link]

  • Title: Estrogen receptor α AF-2 mutation results in antagonist reversal and reveals tissue selective function of estrogen receptor modulators Source: PubMed URL: [Link]

Sources

Comparative Pharmacodynamics: ERRα Antagonist-2 vs. Inverse Agonist Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous comparative analysis of ERRα Antagonist-2 (Compound 11) versus the class-standard ERRα Inverse Agonist (XCT-790) . It addresses the pharmacological nuances of targeting the constitutively active Estrogen-Related Receptor Alpha (ERRα), a critical metabolic regulator in oncology.[1][2][3]

Technical Whitepaper | Version 1.0

Executive Summary: The "Antagonist" Misnomer

In the context of Estrogen-Related Receptor Alpha (ERRα; NR3B1), the distinction between "antagonist" and "inverse agonist" is not merely semantic—it is mechanistic.[4] Unlike classical nuclear receptors (e.g., ERα), ERRα is constitutively active . It adopts a transcriptionally active conformation without binding an endogenous ligand.

  • Neutral Antagonists (Theoretical): Would bind the pocket and prevent further activation by agonists (but ERRα has no known natural agonist). They would not reduce basal activity.

  • Inverse Agonists (Functional Standard): Bind the pocket and actively destabilize the active conformation (displacing Helix 12), reducing transcriptional output below basal levels.[5]

ERRα Antagonist-2 (chemically identified as Compound 11 ) is functionally an inverse agonist .[6][7][8][9] It is often labeled "Antagonist-2" in commercial catalogs for simplicity, but it operates by disrupting the constitutive ERRα/PGC-1α complex, similar to the reference compound XCT-790 .

Mechanistic Architecture

Constitutive Activity vs. Ligand-Dependent Repression

ERRα maintains a high basal transcriptional rate by recruiting the co-activator PGC-1α (Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha) via its AF-2 domain.

  • XCT-790 Mechanism: Acts as a proteolysis-targeting ligand. It induces a conformational change that not only represses transcription but triggers the ubiquitination and proteasomal degradation of the ERRα protein.

  • ERRα Antagonist-2 (Compound 11) Mechanism: Functions primarily by steric occlusion of the co-activator binding groove, preventing PGC-1α recruitment. While it suppresses downstream gene expression (e.g., PDK4, Osteopontin), it exhibits a distinct toxicity and solubility profile compared to XCT-790.

Pathway Visualization

The following diagram illustrates the divergent outcomes of Basal Activity vs. Inverse Agonism.

ERR_Mechanism ERR ERRα Receptor (Constitutively Active) Complex Active Transcriptional Complex (ERRα + PGC-1α) ERR->Complex Basal State Inactive Inactive Conformation (Helix 12 Displaced) ERR->Inactive Conformational Shift PGC1 PGC-1α (Co-Activator) PGC1->Complex Recruitment GeneExp Target Gene Expression (Mitochondrial Biogenesis / EMT) Complex->GeneExp Promotes InvAgonist Inverse Agonist (XCT-790 / Antagonist-2) InvAgonist->ERR Binds LBD Inactive->Complex Blocks Assembly Degradation Proteasomal Degradation (Specific to XCT-790) Inactive->Degradation Ubiquitination (Compound Dependent)

Figure 1: Mechanism of Inverse Agonism. Ligand binding disrupts the constitutive ERRα/PGC-1α interaction, silencing basal transcription.

Comparative Compound Profile

Reference Standard: XCT-790[6][11]
  • Chemical Class: Thiadiazoleacrylamide.

  • IC50 (PGC-1α displacement): ~0.37 µM.[10][11]

  • Biological Activity:

    • Potent inhibition of ERRα transcriptional activity.[1][2][8][9]

    • Induces rapid proteasomal degradation of ERRα protein.

    • Critical Limitation: Acts as a potent mitochondrial uncoupler (proton ionophore) independent of ERRα, leading to ATP depletion and AMPK activation. This off-target toxicity complicates data interpretation in metabolic studies.

ERRα Antagonist-2 (Compound 11)
  • Chemical Class: p-Nitrobenzenesulfonamide derivative.[1][2][8][9]

  • IC50 (PGC-1α displacement): 0.80 µM.[6][7][8]

  • Biological Activity:

    • Identified as "Compound 11" in sulfonamide structure-activity relationship (SAR) studies.

    • Suppresses migration and invasion in Triple-Negative Breast Cancer (TNBC) lines (e.g., MDA-MB-231).[8]

    • In Vivo Efficacy: Inhibits tumor growth in xenograft models without the severe systemic toxicity often associated with high-dose XCT-790.

    • Mechanism: Functions as an inverse agonist by disrupting the ERRα-coactivator interface but is generally considered less prone to the severe mitochondrial uncoupling artifacts of XCT-790.

Data Summary Table
FeatureXCT-790 (Reference)ERRα Antagonist-2 (Compound 11)
Primary Classification Inverse Agonist / DegraderInverse Agonist
Potency (IC50) 0.37 µM0.80 µM
Receptor Degradation High (Proteasome-mediated)Moderate / Context-dependent
Off-Target Toxicity High (Mitochondrial Uncoupling)Lower (Improved safety profile)
Key Application In vitro mechanistic proof-of-conceptIn vivo tumor growth/metastasis inhibition
Target Cell Lines HepG2, MCF-7, MDA-MB-231MDA-MB-231 (TNBC), HCC-1937

Experimental Protocols

Protocol A: TR-FRET Co-activator Displacement Assay

Objective: To quantify the ability of the ligand to displace PGC-1α from the ERRα Ligand Binding Domain (LBD).

Reagents:

  • GST-tagged ERRα LBD (recombinant).[10]

  • Biotinylated PGC-1α peptide (containing the LXXLL motif).

  • Europium-labeled anti-GST antibody (Donor).

  • Streptavidin-Allophycocyanin (APC) (Acceptor).

Workflow:

  • Preparation: Dilute ERRα Antagonist-2 and XCT-790 (Control) in DMSO to 100x final concentration.

  • Incubation: Mix 5 nM GST-ERRα-LBD + 5 nM Eu-Anti-GST + 50 nM Biotin-PGC-1α + 10 nM Streptavidin-APC in Assay Buffer (50 mM Tris pH 7.4, 100 mM KCl, 1 mM DTT, 0.1% BSA).

  • Treatment: Add compounds (10-point dose response, 1 nM to 10 µM).

  • Equilibrium: Incubate for 2 hours at room temperature in the dark.

  • Detection: Read Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (Excitation: 340 nm; Emission: 615 nm [Eu] and 665 nm [APC]).

  • Analysis: Calculate the TR-FRET ratio (665/615). A decrease in ratio indicates displacement of the co-activator (Inverse Agonism).[5]

Protocol B: Western Blot for Receptor Degradation

Objective: To determine if the compound acts as a "degrader" (like XCT-790) or a simple occupancy-based inhibitor.

Workflow:

  • Seeding: Plate MDA-MB-231 cells at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat cells with 5 µM ERRα Antagonist-2 or 5 µM XCT-790 for 24 hours. Include a DMSO vehicle control.

    • Validation Step: Co-treat one set with MG-132 (10 µM), a proteasome inhibitor. If degradation is rescued by MG-132, the mechanism is proteasome-dependent.

  • Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors.

  • Blotting: Perform SDS-PAGE and transfer to PVDF.

  • Antibodies:

    • Primary: Anti-ERRα (1:1000).

    • Loading Control: Anti-GAPDH or Anti-β-Actin.

  • Interpretation:

    • XCT-790: Expect >80% loss of ERRα band intensity.[10]

    • Antagonist-2: If band intensity remains stable but downstream targets (e.g., PDK4) decrease, it functions via occupancy. If band intensity drops, it is a degrader.

Workflow: Screening for ERRα Modulators

The following diagram outlines the logical flow for characterizing a new ERRα ligand, distinguishing between simple binding and functional inverse agonism.

Screening_Workflow Library Compound Library (e.g., Sulfonamides) Binding TR-FRET Assay (PGC-1α Displacement) Library->Binding Screen Hit Hit Identification Binding->Hit IC50 < 1µM Reporter Luciferase Reporter (ERRE-Luc) Western Western Blot (Protein Stability) Reporter->Western Mechanism Check Mito Mitochondrial Tox (O2 Consumption) Western->Mito Toxicity Check Lead Lead Candidate (Antagonist-2) Mito->Lead Low Uncoupling Hit->Reporter Functional Repression

Figure 2: Screening cascade for identifying safe ERRα inverse agonists.

References

  • Gao, Z., et al. (2021). "The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo."[2] Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2092-2106. (Source of "Compound 11" / ERRα Antagonist-2).[6][7][8][9] Link

  • Willy, P. J., et al. (2004).[12] "Regulation of PPARgamma coactivator 1alpha (PGC-1alpha) signaling by an estrogen-related receptor alpha (ERRalpha) ligand."[10][13] Proceedings of the National Academy of Sciences, 101(29), 10679-10684. (Characterization of XCT-790). Link

  • Berry, A., et al. (2014). "The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler." Biochemistry, 53(19), 3102-3105. (Identification of XCT-790 toxicity). Link

  • Busch, B. B., et al. (2004).[12] "Identification of a selective inverse agonist for the orphan nuclear receptor estrogen-related receptor alpha." Journal of Medicinal Chemistry, 47(23), 5593-5596. Link

Sources

Metabolic Reprogramming in Cancer using ERRα Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer is fundamentally a disease of uncontrolled cell proliferation, a process that places immense demands on cellular metabolism. To sustain rapid growth, cancer cells undergo a profound metabolic reprogramming, a hallmark that distinguishes them from their normal counterparts. The Estrogen-Related Receptor Alpha (ERRα), an orphan nuclear receptor, has emerged as a master regulator of this metabolic rewiring.[1][2] ERRα orchestrates the expression of vast gene networks controlling energy production and biosynthesis, making it a pivotal node in cancer progression and a compelling target for therapeutic intervention.[1][3] This technical guide provides an in-depth exploration of the role of ERRα in cancer metabolism and presents a framework for its pharmacological inhibition. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for assessing the metabolic effects of ERRα antagonists, and offer insights into data interpretation, grounded in scientific integrity. This document is intended for researchers, scientists, and drug development professionals seeking to investigate and exploit the metabolic vulnerabilities of cancer.

PART 1: The Central Role of ERRα in Cancer's Metabolic Engine

The Metabolic Hallmarks of Cancer: Beyond the Warburg Effect

The concept of altered cancer metabolism was first described by Otto Warburg, who observed that cancer cells exhibit a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen—a phenomenon termed "aerobic glycolysis" or the Warburg Effect.[4] While this provides a rapid, albeit inefficient, means of ATP production, it is now understood that this is only one facet of a much larger metabolic reprogramming. Cancer cells rewire their metabolic pathways to support not just energy generation but also the biosynthesis of macromolecules (nucleotides, lipids, amino acids) required for building new cells.[1] This reprogramming involves the upregulation of pathways such as the pentose phosphate pathway, glutaminolysis, and fatty acid synthesis, all coordinated by oncogenic signaling pathways.[1]

Estrogen-Related Receptor Alpha (ERRα): A Master Conductor of Metabolism

Estrogen-Related Receptor Alpha (NR3B1, or ERRα) is a member of the nuclear receptor superfamily. Despite its name and homology to estrogen receptors (ERs), ERRα does not bind estrogen and its activity is ligand-independent, being primarily controlled by the availability of transcriptional coactivators.[1] ERRα is a critical transcriptional regulator of cellular energy homeostasis.[5][6] Its target genes are extensively involved in virtually every major metabolic process, including:

  • Tricarboxylic Acid (TCA) Cycle and Oxidative Phosphorylation (OXPHOS): ERRα controls the expression of numerous genes encoding enzymes in the TCA cycle and components of the electron transport chain, thereby governing mitochondrial respiration.[3][6][7]

  • Fatty Acid Oxidation and Synthesis: It regulates key genes involved in both the breakdown (e.g., ACADM, CPT1A) and synthesis of fatty acids.[5][7]

  • Glucose Metabolism: ERRα influences glycolysis and glucose oxidation, in part by transcriptionally activating pyruvate dehydrogenase kinase 4 (PDK4), which inhibits the conversion of pyruvate to acetyl-CoA.[8]

  • Mitochondrial Biogenesis: In concert with its coactivators, ERRα is a primary driver of the formation of new mitochondria.[5]

The PGC-1/ERRα Axis: A Critical Partnership Hijacked in Cancer

ERRα's transcriptional activity is critically dependent on its interaction with coactivators, most notably the Peroxisome Proliferator-Activated Receptor Gamma Coactivator-1 (PGC-1) family, which includes PGC-1α and PGC-1β.[1][9] This PGC-1/ERRα axis functions as a powerful sensor of cellular energy status, integrating signals to modulate metabolic gene expression.[2][6] In many cancers, particularly those with high energy demands like breast, colon, and ovarian cancers, the expression and activity of this axis are significantly elevated.[1][3] This upregulation drives the metabolic adaptations necessary for tumor growth, survival, and even resistance to therapy.[2][6][10]

Upstream Oncogenic Signaling Converges on ERRα

The PGC-1/ERRα axis does not operate in isolation; it is a downstream effector of major oncogenic signaling pathways. Activation of pathways such as PI3K/AKT/mTOR and HER2/IGF-1R has been shown to increase the expression of PGC-1 coactivators, thereby enhancing ERRα's transcriptional activity.[3][11][12] For instance, activation of HER2 signaling can lead to the induction of c-MYC, which in turn upregulates PGC-1β expression.[3][12] This convergence places ERRα at a crucial intersection of oncogenic signaling and metabolic execution, making it an attractive therapeutic target to simultaneously disrupt both processes.

ERRa_Signaling_Pathway cluster_upstream Oncogenic Signaling cluster_axis Metabolic Control Axis cluster_downstream Metabolic Output HER2 HER2 IGF-1R IGF-1R PI3K_AKT PI3K/AKT IGF-1R->PI3K_AKT mTOR mTOR PI3K_AKT->mTOR cMYC c-MYC PI3K_AKT->cMYC PGC1b PGC-1β mTOR->PGC1b cMYC->PGC1b ERRa ERRα PGC1b->ERRa Coactivation TCA TCA Cycle ERRa->TCA OXPHOS OXPHOS ERRa->OXPHOS FAO Fatty Acid Oxidation ERRa->FAO MitoBio Mitochondrial Biogenesis ERRa->MitoBio Proliferation Cell Proliferation & Survival OXPHOS->Proliferation MitoBio->Proliferation

Figure 1: Upstream oncogenic pathways converging on the PGC-1β/ERRα axis to drive metabolic reprogramming and cell proliferation.

PART 2: Pharmacological Targeting of ERRα

The Rationale for ERRα Inhibition

Given its central role, inhibiting ERRα function presents a compelling strategy for cancer therapy. High ERRα expression correlates with a more aggressive tumor phenotype and poorer clinical outcomes in breast and other cancers.[3][12] Silencing ERRα has been shown to impair cancer cell proliferation, colony formation, and in vivo tumorigenicity.[1] Therefore, small molecule antagonists that disrupt ERRα's transcriptional activity could effectively starve cancer cells of the metabolic resources needed for their survival and growth.

An Arsenal of Chemical Probes: ERRα Antagonists and Inverse Agonists

Several synthetic ERRα ligands have been developed that function as antagonists or inverse agonists. An antagonist blocks the interaction of the receptor with its coactivators, while an inverse agonist reduces the constitutive activity of the receptor, often by recruiting corepressors. For ERRα, which is constitutively active, these terms are often used interchangeably. These compounds have been invaluable tools for probing ERRα biology.[3]

Compound NameTypeIC50Mechanism of ActionKey Considerations
XCT-790 Inverse Agonist~0.37 µM[13]Binds to the ligand-binding domain, blocking coactivator interaction.[3]Potent mitochondrial uncoupler at nanomolar concentrations, independent of ERRα.[14][15][16]
Compound A Antagonist~1 µMInhibits ERRα signaling and cell proliferation in both ER-positive and ER-negative breast cancer cells.[13][17][18]Demonstrates in vivo efficacy in mouse xenograft models.[13]
C29 Inverse Agonist~40 nM (TR-FRET)[19]Covalently modifies Cys325 in the ligand-binding domain, leading to proteasomal degradation.[19]Potent and slowly reversible; shows efficacy in castration-resistant prostate cancer models.[19][20][21]

Table 1: Comparison of common ERRα antagonists/inverse agonists used in cancer research.

For the purpose of the experimental protocols in this guide, we will focus on XCT-790 . It is one of the first and most widely characterized ERRα inhibitors. However, its crucial off-target activity necessitates careful experimental design and data interpretation, providing an excellent case study in rigorous pharmacological investigation.

The Dual Identity of XCT-790: A Critical Scientific Insight

Pillar of Trustworthiness: A protocol is only as reliable as the tools it employs. While XCT-790 is widely used to inhibit ERRα, it is also a potent mitochondrial uncoupler, acting as a proton ionophore similar to FCCP.[14][15] This uncoupling of oxygen consumption from ATP production occurs at nanomolar concentrations, often well below the micromolar concentrations used to achieve maximal ERRα inhibition.[14][16] This leads to a rapid depletion of cellular ATP and subsequent activation of AMP-activated protein kinase (AMPK), a master sensor of cellular energy stress.[14][15]

Causality in Experimental Design: This dual activity is not a flaw in the molecule, but a variable that must be controlled for. Any metabolic effect observed upon XCT-790 treatment—such as a change in oxygen consumption—could be due to direct mitochondrial uncoupling, inhibition of ERRα's transcriptional program, or a combination of both. Therefore, a self-validating experimental system must include controls to dissect these effects, such as using ERRα-knockdown or knockout cell lines. If a metabolic phenotype persists in ERRα-null cells upon XCT-790 treatment, it is unequivocally an off-target effect.

PART 3: Experimental Workflows for Assessing ERRα-Targeted Metabolic Reprogramming

This section provides detailed, field-proven methodologies to dissect the metabolic consequences of ERRα inhibition using XCT-790 as our model compound.

Foundational Assays: Target Engagement and Phenotypic Response

Before delving into complex metabolic analyses, it is crucial to establish the baseline dose-response and confirm that the antagonist is engaging its intended target in your cellular model.

This assay determines the concentration at which the ERRα antagonist inhibits cancer cell growth.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the ERRα antagonist (e.g., XCT-790, ranging from 10 nM to 20 µM). Replace the culture medium with fresh medium containing the various concentrations of the antagonist or vehicle control (DMSO).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).

  • Viability Assessment (CCK-8 Example):

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate for 1-4 hours at 37°C until a visible color change occurs.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the normalized viability against the log of the antagonist concentration and use a non-linear regression model to calculate the IC50 value.

This protocol validates that the antagonist inhibits the transcriptional activity of ERRα. PDK4 and VEGF are well-established ERRα target genes.[5][8]

  • Cell Treatment: Culture cells in 6-well plates to ~70-80% confluency. Treat with the ERRα antagonist at a relevant concentration (e.g., 1x and 5x the IC50 from the viability assay) for a duration sufficient to observe transcriptional changes (e.g., 24 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Quantify RNA concentration and assess purity (A260/280 ratio).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • Quantitative PCR (qPCR):

    • Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (PDK4, VEGF) and a housekeeping gene (ACTB, GAPDH), and a SYBR Green master mix.

    • Run the qPCR reaction on a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A significant decrease in the mRNA levels of PDK4 and VEGF in antagonist-treated cells compared to vehicle control indicates successful target engagement.

Interrogating Cellular Bioenergetics: The Seahorse XF Assay

The Agilent Seahorse XF Analyzer measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[4][22] The "Real-Time ATP Rate Assay" is particularly powerful as it quantifies the ATP produced from each pathway.[4][23]

Seahorse_Workflow cluster_prep Preparation cluster_assay Real-Time Measurement cluster_analysis Data Analysis Seed 1. Seed Cells in Seahorse Plate Treat 2. Treat with ERRα Antagonist (Optional Pre-incubation) Equilibrate 3. Equilibrate in Assay Medium (37°C, no CO2) Basal 4. Measure Basal OCR & ECAR Inject_Oligo 5. Inject Oligomycin (ATP Synthase Inhibitor) Measure_Glyco 6. Measure Glycolytic ATP Rate (OCR drops, ECAR rises) Inject_Rot 7. Inject Rotenone/Antimycin A (Complex I/III Inhibitors) Measure_NonMito 8. Measure Non-Mitochondrial Respiration Calculate_Mito 9. Calculate Mitochondrial ATP Production Rate Calculate_Total 10. Determine Total ATP Production & Metabolic Phenotype

Figure 2: Experimental workflow for the Seahorse XF Real-Time ATP Rate Assay to assess metabolic phenotype.
  • Plate Hydration: Hydrate a Seahorse XF sensor cartridge with Seahorse Calibrant solution overnight at 37°C in a non-CO2 incubator.

  • Cell Seeding: Seed cells into a Seahorse XF cell culture microplate and allow them to adhere.

  • Antagonist Treatment: Treat cells with the ERRα antagonist (and vehicle control) for a predetermined time (e.g., 24 hours).

  • Assay Preparation: On the day of the assay, wash the cells and replace the culture medium with Seahorse XF DMEM or RPMI medium (supplemented with glucose, pyruvate, and glutamine), pre-warmed to 37°C.[24] Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

  • Compound Loading: Load the hydrated sensor cartridge with oligomycin (Port A) and a mixture of rotenone/antimycin A (Port B).

  • Run Assay: Place the cell culture plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will perform the following steps:

    • Basal Measurement: Measure baseline OCR and ECAR.

    • Injection 1 (Oligomycin): Oligomycin inhibits ATP synthase, shutting down mitochondrial ATP production. The resulting drop in OCR reflects the portion of respiration coupled to ATP synthesis. The cell's attempt to compensate by increasing glycolysis is measured by ECAR.

    • Injection 2 (Rotenone/Antimycin A): These compounds shut down all mitochondrial respiration, allowing for the calculation of non-mitochondrial oxygen consumption.

  • Data Normalization and Analysis: After the run, lyse the cells and perform a protein quantification assay (e.g., BCA) to normalize the OCR and ECAR data to cell content. The Seahorse software (Wave) will automatically calculate the ATP production rates from both mitochondria (MitoATP) and glycolysis (GlycoATP).

Expected Outcome & Interpretation: Inhibition of ERRα is expected to decrease the expression of TCA cycle and OXPHOS genes. This should manifest as a significant reduction in the basal OCR and the calculated MitoATP production rate. Cells may exhibit a compensatory increase in ECAR and the GlycoATP rate to meet their energy demands, shifting their metabolic phenotype towards glycolysis.

Tracing Metabolic Fates: 13C-Metabolic Flux Analysis

While Seahorse assays provide a global view of bioenergetic rates, stable isotope tracing using 13C-labeled substrates allows for a high-resolution view of how specific pathways are altered.[25][26][27] By providing cells with [U-13C]-glucose, we can trace the path of the labeled carbon atoms as they are incorporated into downstream metabolites of glycolysis and the TCA cycle.

13C_Flux_Diagram Pyruvate_13C Pyruvate (M+3) Lactate_13C Lactate (M+3) Pyruvate_13C->Lactate_13C AcetylCoA_13C Acetyl-CoA (M+2) Pyruvate_13C->AcetylCoA_13C PDH Citrate_13C Citrate (M+2) AcetylCoA_13C->Citrate_13C TCA Cycle (1st Turn) aKG_13C α-Ketoglutarate (M+2) Citrate_13C->aKG_13C Malate_13C Malate (M+2) aKG_13C->Malate_13C Glutamine Glutamine (Unlabeled) aKG_Unlabeled α-Ketoglutarate (M+0) Glutamine->aKG_Unlabeled Anaplerosis

Figure 3: Simplified schematic of 13C carbon tracing from glucose into the TCA cycle.
  • Cell Culture: Culture cells in 6-well plates and treat with the ERRα antagonist or vehicle for the desired duration (e.g., 24 hours).

  • Isotope Labeling: For the final 4-8 hours of treatment, replace the medium with glucose-free DMEM supplemented with 10 mM [U-13C]-glucose, dialyzed FBS, and the respective antagonist/vehicle.

  • Metabolite Extraction:

    • Quickly wash the cells with ice-cold normal saline.

    • Immediately add 1 mL of ice-cold 80% methanol to the plate and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at max speed for 10 minutes at 4°C to pellet protein and cell debris.

    • Transfer the supernatant (containing metabolites) to a new tube and dry it using a speed vacuum concentrator.

  • Derivatization (for GC-MS): Re-suspend the dried metabolites in a derivatization agent (e.g., MTBSTFA) and incubate at 60°C for 1 hour to make them volatile for gas chromatography.

  • GC-MS Analysis: Analyze the derivatized samples using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The MS will detect the mass shifts in metabolites containing 13C atoms.

  • Data Analysis: Integrate the peak areas for the different isotopologues (e.g., M+0, M+1, M+2...) of each metabolite. Calculate the fractional enrichment by dividing the area of the labeled isotopologues by the total area for that metabolite.

Expected Outcome & Interpretation: Since ERRα drives the expression of TCA cycle enzymes, its inhibition is expected to reduce the flux of carbons from glucose into the TCA cycle. This would be observed as a decrease in the fractional enrichment of 13C in TCA cycle intermediates like citrate (M+2), α-ketoglutarate (M+2), and malate (M+2) in antagonist-treated cells compared to controls. This provides direct evidence of a dampened mitochondrial metabolic pathway.

In Vivo Validation in Xenograft Models

Validating in vitro findings in an in vivo setting is a critical step in drug development.

  • Cell Implantation: Implant cancer cells (e.g., 1-5 million cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle control, ERRα antagonist). Administer the compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.[13][28]

  • Monitoring: Monitor tumor volume (using calipers) and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, euthanize the mice and harvest the tumors. A portion of the tumor can be snap-frozen for molecular analysis (RT-qPCR, Western blot) and another portion fixed in formalin for histopathology.

  • Analysis: Compare the tumor growth curves between the treatment and vehicle groups. A significant reduction in tumor growth in the antagonist-treated group indicates in vivo efficacy.[13][29] Analysis of the harvested tumors can confirm that the downregulation of ERRα target genes observed in vitro also occurs in the in vivo setting.

PART 4: Synthesis, Critical Considerations, and Future Directions

Building a Coherent Mechanistic Model

By integrating the data from these multi-faceted experiments, a robust mechanistic picture emerges. The viability assay establishes a cytotoxic/cytostatic phenotype. RT-qPCR confirms that the drug engages the ERRα transcriptional machinery. The Seahorse XF assay reveals the bioenergetic consequences of this engagement—a shift away from mitochondrial respiration. Finally, 13C-tracer analysis provides granular detail, pinpointing the reduction in flux through the TCA cycle. Together, these results build a powerful, evidence-based narrative of how an ERRα antagonist reprograms cancer metabolism to inhibit tumor growth.

The Pillar of Self-Validation: Controlling for Off-Target Effects

As emphasized previously, the mitochondrial uncoupling effect of XCT-790 is a significant confounding variable.[14][16]

  • The Critical Control: The gold-standard control is to repeat key experiments (especially the Seahorse assay) in a parallel cell line where ERRα has been stably knocked out (using CRISPR-Cas9) or knocked down (using shRNA).

  • Interpreting the Control:

    • If the antagonist has no effect on OCR in ERRα-null cells, it confirms the observed metabolic shift is ERRα-dependent.

    • If the antagonist still causes a change in OCR in ERRα-null cells, this portion of the effect is definitively off-target (likely due to mitochondrial uncoupling). This allows the researcher to parse the true contribution of ERRα inhibition to the overall phenotype.

Future Perspectives

The role of ERRα as a critical node in cancer metabolism is well-established, making it a high-value therapeutic target.[2] While tool compounds like XCT-790 have been instrumental in preclinical research, the development of clinical candidates has been challenging. Future efforts in drug development will likely focus on creating more selective ERRα antagonists with improved pharmacokinetic properties and minimal off-target effects. The experimental framework detailed in this guide provides a rigorous roadmap for the preclinical evaluation of such next-generation compounds, ensuring that their mechanism of action is thoroughly understood as they move toward clinical application.

References

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  • 13C-based metabolic flux analysis. PubMed. [Link]

  • The Role of the Estrogen-Related Receptor Alpha (ERRa) in Hypoxia and Its Implications for Cancer Metabolism. MDPI. [Link]

  • ERRα metabolic nuclear receptor controls growth of colon cancer cells. Oxford Academic. [Link]

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  • 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. MDPI. [Link]

  • High-resolution 13C metabolic flux analysis. Springer Nature Experiments. [Link]

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  • Role of HIF-1α/ERRα in Enhancing Cancer Cell Metabolism and Promoting Resistance of Endometrial Cancer Cells to Pyroptosis. PMC. [Link]

  • Key regulator of cellular metabolism, estrogen-related receptor alpha. Dove Medical Press. [Link]

  • Advances in Medicinal Chemistry of Estrogen-related Receptor Alpha (ERRα) Inverse Agonists. Bentham Science Publishers. [Link]

  • Estrogen-related receptor-α antagonist inhibits both estrogen receptor–positive and estrogen receptor–negative breast tumor growth in mouse xenografts. AACR Journals. [Link]

  • The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo. Taylor & Francis Online. [Link]

  • Optimization of Extracellular Flux Assay to Measure Respiration of Anchorage-independent Tumor Cell Spheroids. Bio-protocol. [Link]

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  • Optimised Workflows for Profiling the Metabolic Fluxes in Suspension vs. Adherent Cancer Cells via Seahorse Technology. MDPI. [Link]

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  • Representative structures of ERRα inverse agonists that had been reported. ResearchGate. [Link]

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  • The estrogen-related receptor α inverse agonist XCT 790 is a nanomolar mitochondrial uncoupler. PubMed. [Link]

  • The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines. ResearchGate. [Link]

  • XCT-790. Wikipedia. [Link]

  • Key regulator of cellular metabolism, estrogen-related receptor α, a new therapeutic target in endocrine-related gynecological tumor. Taylor & Francis Online. [Link]

  • IGF2BP1-regulated expression of ERRα is involved in metabolic reprogramming of chemotherapy resistant osteosarcoma cells. PMC. [Link]

  • Estrogen-related receptor-α antagonist inhibits both estrogen receptor–positive and estrogen receptor–negative breast tumor growth in mouse xenografts. ResearchGate. [Link]

  • ERRα as a Bridge Between Transcription and Function: Role in Liver Metabolism and Disease. Frontiers. [Link]

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  • The metabolic regulator ERRα, a downstream target of HER2/IGF-1, as a therapeutic target in breast cancer. PMC. [Link]

  • ERRα inverse agonist C29 suppresses castration-resistant growth of... ResearchGate. [Link]

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An In-depth Technical Guide to the Binding Affinity and Selectivity Profile of ERRα Antagonist-2

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Targeting Estrogen-Related Receptor Alpha (ERRα)

Estrogen-Related Receptor Alpha (ERRα, NR3B1) is a constitutively active orphan nuclear receptor that plays a pivotal role in regulating cellular energy homeostasis, mitochondrial biogenesis, and fatty acid metabolism.[1] Unlike its closely related family member, the estrogen receptor (ERα), ERRα does not bind endogenous estrogens and its activity is primarily modulated by the availability of transcriptional co-activators, most notably the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1][2] The ERRα/PGC-1α signaling axis is a critical downstream effector of various oncogenic pathways, including PI3K/AKT/mTOR and HER2.[3] Overexpression of ERRα is strongly correlated with poor prognosis in several cancers, including triple-negative breast cancer (TNBC), making it a compelling therapeutic target.[4]

Inverse agonists of ERRα represent a promising strategy to counteract its constitutive activity. These molecules bind to the receptor's ligand-binding domain (LBD) and induce a conformational change that prevents the recruitment of essential co-activators like PGC-1α, thereby repressing the transcription of ERRα target genes.[5][6] This guide provides a detailed technical overview of the binding characteristics of a novel ERRα inverse agonist, ERRα antagonist-2 , also identified in the scientific literature as compound 11 .[4] We will delve into its binding affinity, the experimental framework for its characterization, its mechanism of action as an inverse agonist, and its selectivity profile.

ERRα Antagonist-2: A Novel p-Nitrobenzenesulfonamide-Based Inverse Agonist

ERRα antagonist-2 is a recently identified small molecule with a p-nitrobenzenesulfonamide scaffold.[4] It has been characterized as a potent inverse agonist of ERRα, demonstrating significant potential for the treatment of triple-negative breast cancer.[4]

Binding Affinity and Potency

The potency of ERRα antagonist-2 was determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust method for quantifying molecular interactions in a homogenous format.[4] This assay measures the ability of the antagonist to displace a fluorescently labeled co-activator peptide (from PGC-1α) from the ERRα ligand-binding domain (LBD).

The key finding from this characterization is:

  • IC50 Value: ERRα antagonist-2 exhibits an IC50 of 0.80 µM for inhibiting the ERRα/PGC-1α interaction.[4]

It is important to distinguish this IC50 value, a measure of functional potency in a co-activator displacement assay, from the equilibrium dissociation constant (Kd), which represents the direct binding affinity between the antagonist and the receptor. While a direct Kd value for ERRα antagonist-2 has not been reported in the available literature, the sub-micromolar IC50 value indicates a high degree of potency in disrupting the critical protein-protein interaction that drives ERRα's transcriptional activity.

For comparison, another well-characterized ERRα inverse agonist, XCT-790, displays an IC50 of 0.37 µM in a similar cell-based assay.[7]

Table 1: Comparative Potency of ERRα Inverse Agonists

CompoundChemical ClassIC50 (µM)Assay Type
ERRα antagonist-2 (Compound 11) p-Nitrobenzenesulfonamide0.80[4]TR-FRET Co-activator Displacement
XCT-790 Thiadiazole Acrylamide0.37[7]Cell-Based Reporter Assay
Mechanism of Action: Inverse Agonism via Co-activator Displacement

ERRα is constitutively active due to its stable interaction with co-activators like PGC-1α. Inverse agonists function by binding to the LBD and inducing an allosteric change that destabilizes this interaction. This leads to the dismissal of the co-activator and subsequent repression of target gene transcription.

The mechanism for ERRα antagonist-2 was confirmed by its ability to significantly inhibit the transcription of known ERRα-regulated genes.[4] The TR-FRET assay directly demonstrates this co-activator displacement mechanism.

Inverse_Agonist_Mechanism cluster_0 Constitutively Active State cluster_1 Inhibited State ERRa_LBD ERRα-LBD PGC1a PGC-1α Co-activator ERRa_LBD->PGC1a Stable Interaction Antagonist ERRα Antagonist-2 Active_Complex Active Transcriptional Complex PGC1a->Active_Complex Promotes Bound_ERRa ERRα-LBD (Antagonist Bound) Antagonist->Bound_ERRa Binds to LBD PGC1a_diss PGC-1α Co-activator Bound_ERRa->PGC1a_diss Interaction Disrupted Inactive_State Transcriptional Repression Bound_ERRa->Inactive_State Leads to

Figure 1. Mechanism of ERRα Inverse Agonism. ERRα antagonist-2 binds to the LBD, disrupting the stable interaction with the PGC-1α co-activator, which leads to transcriptional repression.

Selectivity Profile

A critical parameter for any therapeutic candidate is its selectivity for the intended target over other related proteins. For an ERRα antagonist, selectivity against other ERR isoforms (ERRβ and ERRγ) and the estrogen receptors (ERα and ERβ) is particularly important to minimize off-target effects.

While a comprehensive selectivity panel for ERRα antagonist-2 has not been published, data for the prototypical inverse agonist XCT-790 provides a benchmark for what is expected from a selective compound. XCT-790 is reported to be inactive against ERRγ, ERα, and ERβ at concentrations up to 10 µM.[7] Similarly, another PROTAC ERRα ligand shows no significant activity against a panel of other nuclear receptors including ERα, ERRγ, ERβ, PPARα, PPARγ, PPARδ, and RXRα.[7]

Further studies are required to fully delineate the selectivity profile of ERRα antagonist-2. However, its novel p-nitrobenzenesulfonamide scaffold suggests the potential for a distinct selectivity profile compared to other known ERRα modulators.

Experimental Protocols: A Guide to Characterization

The following protocols provide a detailed, step-by-step methodology for characterizing the binding affinity and mechanism of action of ERRα antagonists, based on established techniques cited in the literature.

Protocol 1: TR-FRET Co-activator Displacement Assay

This assay quantitatively measures the ability of a test compound to disrupt the interaction between the ERRα-LBD and a co-activator peptide derived from PGC-1α. It is a direct measure of inverse agonist functional potency (IC50).

Principle: A Glutathione S-transferase (GST)-tagged ERRα-LBD is bound by a Terbium (Tb)-labeled anti-GST antibody, which serves as the FRET donor. A fluorescein-labeled peptide from the PGC-1α co-activator binds to the ERRα-LBD, bringing it into close proximity with the Tb-antibody and allowing for FRET to occur. An inverse agonist will bind to the LBD, displace the PGC-1α peptide, and cause a loss of the FRET signal.

TR_FRET_Workflow start Assay Preparation step1 1. Prepare Reagents: - GST-ERRα-LBD - Tb-anti-GST Antibody (Donor) - Fluorescein-PGC-1α Peptide (Acceptor) - Test Compound (e.g., ERRα Antagonist-2) - Assay Buffer start->step1 step2 2. Dispense Test Compound: Add serial dilutions of the antagonist to a 384-well microplate. step1->step2 step3 3. Add Receptor/Donor Mix: Add a pre-incubated mix of GST-ERRα-LBD and Tb-anti-GST Ab. step2->step3 step4 4. Add Acceptor Peptide: Add Fluorescein-PGC-1α peptide to initiate the binding reaction. step3->step4 step5 5. Incubate: Incubate at room temperature for 1-2 hours in the dark to reach equilibrium. step4->step5 step6 6. Read Plate: Measure time-resolved fluorescence on a plate reader (Ex: ~340nm, Em: 495nm & 520nm). step5->step6 step7 7. Analyze Data: Calculate the 520/495 emission ratio. Plot ratio vs. compound concentration. Determine IC50 via non-linear regression. step6->step7

Figure 2. Workflow for TR-FRET Co-activator Displacement Assay. This diagram outlines the key steps for determining the IC50 value of an ERRα inverse agonist.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X stock of GST-tagged ERRα-LBD and Terbium-labeled anti-GST antibody in TR-FRET assay buffer.

    • Prepare a 4X stock of fluorescein-labeled PGC-1α co-activator peptide in the same buffer.

    • Perform a serial dilution of ERRα antagonist-2 in 100% DMSO, followed by a further dilution in assay buffer to create 4X compound solutions.

  • Assay Plate Preparation:

    • Add 5 µL of the 4X ERRα antagonist-2 serial dilutions to the wells of a low-volume, black, 384-well assay plate. Include "no compound" (DMSO vehicle) controls for maximum FRET signal and "no receptor" controls for background.

  • Reagent Addition:

    • Add 10 µL of the 2X GST-ERRα-LBD/Tb-anti-GST antibody mixture to each well.

    • Add 5 µL of the 4X fluorescein-PGC-1α peptide to each well. The final volume in each well should be 20 µL.

  • Incubation:

    • Seal the plate and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Read the plate using a TR-FRET compatible microplate reader. Excite the Terbium donor at approximately 340 nm.

    • Collect emission signals at 495 nm (Terbium emission) and 520 nm (FRET-sensitized Fluorescein emission) after a 50-100 µs delay.

  • Data Analysis:

    • Calculate the ratio of the acceptor emission (520 nm) to the donor emission (495 nm) for each well.

    • Normalize the data to the "no compound" controls (100% activity) and background controls (0% activity).

    • Plot the normalized response against the logarithm of the antagonist concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Nuclear Receptor Selectivity Profiling (Conceptual Framework)

To establish the selectivity of ERRα antagonist-2, it should be tested against a panel of other nuclear receptors using appropriate binding or functional assays. A TR-FRET competitive binding assay is a suitable high-throughput method for this purpose.

Principle: This assay is similar to the co-activator displacement assay but uses a fluorescently labeled ligand (tracer) that binds to the receptor of interest. A test compound's ability to displace this tracer is measured by a decrease in the FRET signal.

General Procedure:

  • Select Receptor Panel: A typical panel would include ERRβ, ERRγ, ERα, ERβ, and other relevant nuclear receptors (e.g., PPARs, RXR).

  • Develop Individual Assays: For each receptor, a specific fluorescent tracer and optimized concentrations of the receptor, Tb-labeled antibody, and tracer are required.

  • Screen Antagonist: Test ERRα antagonist-2 in a dose-response format against each receptor in the panel.

  • Determine IC50/Ki: Calculate the IC50 value for any observed activity. This can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation if the Kd of the tracer is known.

  • Analyze Selectivity: Compare the potency (IC50 or Ki) of the antagonist for ERRα with its potency for other receptors. A significantly higher value for other receptors indicates selectivity for ERRα.

Conclusion and Future Directions

ERRα antagonist-2 (compound 11) is a potent inverse agonist of ERRα with a sub-micromolar IC50 value for the disruption of the critical ERRα/PGC-1α interaction.[4] Its mechanism of action, characteristic of an inverse agonist, makes it a valuable tool for probing ERRα biology and a promising lead for the development of therapeutics for ERRα-driven cancers.

The provided technical framework outlines the established methodologies for characterizing such compounds. Future work should focus on determining the direct binding affinity (Kd) of ERRα antagonist-2 and performing a comprehensive selectivity screen against a broad panel of nuclear receptors. These data will be crucial for its continued development and for fully understanding its therapeutic potential and potential off-target liabilities. The novel p-nitrobenzenesulfonamide scaffold holds promise for a new class of selective ERRα modulators, warranting further investigation and optimization.

References

  • Gao, Z., Wang, T., Li, R., Du, Y., Lv, H., Zhang, L., Chen, H., Shi, X., Li, Q., & Shen, J. (2021). The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 125–134. [Link]

  • Deblois, G., & Giguère, V. (2013). Molecular Pathways: The Metabolic Regulator Estrogen-Related Receptor α as a Therapeutic Target in Cancer. Clinical Cancer Research, 19(1), 14–19. [Link]

  • Willy, P. J., Murray, I. R., Qian, J., Busch, B. B., Stevens, W. C., Martin, R., Mohan, R., Zhou, S., Ordentlich, P., & Heyman, R. A. (2004). Regulation of PPARγ coactivator 1α (PGC-1α) signaling by an estrogen-related receptor α (ERRα) ligand. Proceedings of the National Academy of Sciences, 101(24), 8912–8917. [Link]

  • Mootha, V. K., Handschin, C., Arlow, D., Xie, X., St Pierre, J., Sihag, S., Yang, W., Altshuler, D., Puigserver, P., Patterson, N., & Spiegelman, B. M. (2004). The estrogen-related receptor α (ERRα) functions in PPARγ coactivator 1α (PGC-1α)-induced mitochondrial biogenesis. Proceedings of the National Academy of Sciences, 101(17), 6570–6575. [Link]

  • Gao, J., & Li, Y. (2020). Exploring the binding mode and thermodynamics of inverse agonists against estrogen-related receptor alpha. RSC Advances, 10(30), 17897–17907. [Link]

  • Xia, H., Dufour, C. R., & Giguère, V. (2019). ERRα as a Bridge Between Transcription and Function: Role in Liver Metabolism and Disease. Frontiers in Endocrinology, 10, 206. [Link]

  • Willson, T. M., & Moore, J. T. (2014). The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler. Biochemistry, 53(29), 4785–4787. [Link]

Sources

Therapeutic Potential of ERRα Antagonist-2 in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic profile, mechanism of action, and experimental validation of ERRα Antagonist-2 (chemically identified as Compound 11 in key medicinal chemistry literature), a novel small-molecule inverse agonist targeting the Estrogen-Related Receptor Alpha (ERRα) in Triple-Negative Breast Cancer (TNBC).

Technical Whitepaper | Drug Discovery & Preclinical Validation [1]

Executive Summary

ERRα Antagonist-2 (Catalog/Code: Compound 11) represents a second-generation, high-affinity inverse agonist of the nuclear receptor ERRα (NR3B1). Unlike the first-generation prototype XCT-790, which is limited by off-target toxicities, ERRα Antagonist-2 utilizes a p-nitrobenzenesulfonamide scaffold to achieve enhanced selectivity and potency (IC50 ≈ 0.80 µM). This compound specifically disrupts the ERRα-PGC-1α signaling axis, a critical metabolic dependency in TNBC, leading to the suppression of mitochondrial biogenesis, inhibition of epithelial-to-mesenchymal transition (EMT), and significant tumor growth regression in xenograft models.

Mechanistic Rationale: The Metabolic Addiction of TNBC

Triple-Negative Breast Cancer (TNBC) lacks ER, PR, and HER2 amplification, rendering traditional endocrine therapies ineffective. However, TNBC tumors often exhibit a "metabolic addiction" to ERRα, which functions as a master regulator of cellular energy metabolism.

The ERRα-PGC-1α Axis

ERRα does not bind endogenous estrogen. Instead, it is constitutively active but relies on the co-activator PGC-1α (Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha) to drive the transcription of genes involved in:

  • Oxidative Phosphorylation (OXPHOS): ATP production.

  • Fatty Acid Oxidation (FAO): Energy under stress.

  • Mitochondrial Biogenesis: Maintaining tumor bioenergetics.

Mechanism of Action (MoA): ERRα Antagonist-2 binds to the Ligand Binding Domain (LBD) of ERRα. This binding induces a conformational change that displaces PGC-1α, recruiting co-repressors (e.g., RIP140) instead. The result is a transcriptional blockade of metabolic survival genes, forcing the TNBC cells into metabolic collapse and apoptosis.

Visualization: Mechanism of Action

ERR_Pathway cluster_cell TNBC Cell Cytoplasm & Nucleus PGC1a PGC-1α (Co-activator) Complex ERRα/PGC-1α Transcriptional Complex PGC1a->Complex Binding ERRa ERRα (Nuclear Receptor) ERRa->Complex DNA ERR Response Element (ERRE) on DNA Complex->DNA Binds Promoter Antagonist2 ERRα Antagonist-2 (Compound 11) Antagonist2->ERRa Competitive Binding (Displaces PGC-1α) Antagonist2->Complex BLOCKS Genes Target Genes: VEGF, OPG, FAO Enzymes DNA->Genes Transcription Effect1 Mitochondrial Biogenesis Genes->Effect1 Effect2 Tumor Proliferation Genes->Effect2 Effect3 Metastasis (EMT) Genes->Effect3

Caption: Figure 1. Molecular mechanism of ERRα Antagonist-2 disrupting the oncogenic ERRα/PGC-1α signaling axis.

Compound Profile: ERRα Antagonist-2

Chemical Identity:

  • Synonyms: Compound 11 (Gao et al. series), ERRα-IN-2.

  • Chemical Class: p-Nitrobenzenesulfonamide derivative.[2][3][4]

  • Target: Estrogen-Related Receptor Alpha (ERRα/ESRRA).[1][2][5][6]

  • Binding Mode: Forms critical hydrogen bonds with Glu331 and Arg372 in the ERRα LBD, stabilizing the repressive conformation (Helix 12 displacement).

Pharmacological Data:

ParameterValueNotes
IC50 (Transcriptional) 0.80 µM Measured via Luciferase Reporter in MDA-MB-231 cells.
IC50 (Gene Suppression) 0.68 µM Downregulation of ERRα target genes (e.g., TFF1, PDK4).
Selectivity High>100-fold selectivity over ERα and ERβ.
Solubility DMSO (>10 mM)Requires proper aliquoting to prevent precipitation.

Preclinical Efficacy Data

The therapeutic potential of ERRα Antagonist-2 has been validated in aggressive TNBC models (MDA-MB-231).[1]

In Vitro Activity[4]
  • Anti-Proliferation: Dose-dependent inhibition of cell viability.[7]

  • Anti-Metastasis: Significant reduction in migration and invasion capabilities in Transwell assays.

  • Mechanism Confirmation: siRNA knockdown of ERRα mimics the phenotype of Antagonist-2 treatment, confirming on-target specificity.

In Vivo Efficacy (Xenograft Model)

In nude mice bearing MDA-MB-231 xenografts:

  • Tumor Growth Inhibition (TGI): ~23.58% inhibition rate observed at 40 mg/kg dosage (intraperitoneal).

  • Toxicity: No significant loss of body weight in treated mice, indicating a favorable safety profile compared to XCT-790.

Experimental Protocols for Validation

To ensure reproducibility (Trustworthiness), the following protocols are standardized for evaluating ERRα Antagonist-2.

Protocol A: Luciferase Reporter Assay (Potency Validation)

Purpose: To determine the IC50 of Antagonist-2 by measuring inhibition of ERRα transcriptional activity.

  • Cell Seeding: Plate MDA-MB-231 cells (or HEK293T co-transfected with ERRα/PGC-1α plasmids) in 96-well white plates at

    
     cells/well.
    
  • Transfection:

    • Transfect with pGL3-ERRE-Luc (Reporter containing 3x ERR Response Elements).

    • Co-transfect with pRL-TK (Renilla luciferase) for normalization.

    • Incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of ERRα Antagonist-2 in DMSO (0.01 µM to 10 µM).

    • Treat cells for 24 hours. Include a DMSO-only vehicle control.

  • Measurement:

    • Lyse cells using Passive Lysis Buffer.

    • Measure Firefly and Renilla luminescence using a Dual-Luciferase Assay System.

  • Analysis: Calculate Relative Light Units (RLU = Firefly/Renilla). Plot RLU vs. Log[Concentration] to derive IC50.

Protocol B: Seahorse Metabolic Flux Assay (Functional Validation)

Purpose: To confirm the compound suppresses mitochondrial respiration (OCR).

  • Seeding: Plate TNBC cells in XF96 cell culture microplates (

    
     cells/well). Allow attachment overnight.
    
  • Treatment: Treat with ERRα Antagonist-2 (1-5 µM) for 24 hours prior to assay.

  • Assay Prep: Wash cells with XF Assay Medium (pH 7.4, supplemented with glucose, pyruvate, and glutamine). Incubate in non-CO2 incubator for 1 hour.

  • Injection Strategy:

    • Port A: Oligomycin (ATP synthase inhibitor).

    • Port B: FCCP (Uncoupler).

    • Port C: Rotenone/Antimycin A (Complex I/III inhibitors).

  • Readout: Measure Oxygen Consumption Rate (OCR). Expect a significant decrease in Basal Respiration and Maximal Respiration in treated vs. control cells.

Workflow: Screening & Validation Pipeline

Workflow Start Compound Library (Sulfonamides) Step1 Step 1: In Silico Docking Target: ERRα LBD (PDB: 1XB7) Filter: Glu331/Arg372 H-bonds Start->Step1 Step2 Step 2: Luciferase Reporter (High Throughput) Criteria: IC50 < 1 µM Step1->Step2 Step3 Step 3: Functional Assays (Seahorse & Transwell) Confirm Metabolic/Migration Block Step2->Step3 Step4 Step 4: In Vivo Xenograft (MDA-MB-231 Model) Readout: Tumor Vol. & Weight Step3->Step4 Lead Lead Candidate: ERRα Antagonist-2 (Compound 11) Step4->Lead

Caption: Figure 2. Drug discovery and validation funnel leading to the identification of ERRα Antagonist-2.

Challenges and Future Directions

While ERRα Antagonist-2 shows promise, translation to the clinic requires addressing specific hurdles:

  • Bioavailability: The sulfonamide structure requires optimization for oral bioavailability (currently administered IP in mice).

  • Resistance Mechanisms: TNBC cells may compensate via upregulation of other metabolic pathways (e.g., glycolysis via HIF-1α). Combination therapy with glycolysis inhibitors or immune checkpoint inhibitors (e.g., anti-PD-L1) is a logical next step.

  • Biomarker Selection: Efficacy is highest in tumors with high PGC-1α/ERRα signatures. Patient stratification is essential.

References

  • Gao, Z. et al. (2022).[5] "The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo."[2][3][5] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 125–134.[5] Link

  • Vernier, M. et al. (2020).[8] "Inhibition of DNMT1 and ERRα crosstalk suppresses breast cancer via derepression of IRF4."[8] Oncogene, 39, 6406–6420. Link

  • Willy, P.J. et al. (2004). "Regulation of PPARgamma coactivator 1alpha (PGC-1alpha) signaling by an estrogen-related receptor alpha antagonist." Proceedings of the National Academy of Sciences, 101(24), 8912–8917. Link

  • MedChemExpress. "ERRα antagonist-2 Product Datasheet." MCE Catalog, HY-144699.[9] Link

Sources

Structure-activity relationship of ERRα antagonist-2 derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Structure-Activity Relationship of ERRα Antagonist-2 Derivatives

Executive Summary

Target: Estrogen-Related Receptor Alpha (ERRα; NR3B1). Compound Class: p-Nitrobenzenesulfonamide derivatives.[1] Lead Candidate: ERRα Antagonist-2 (Compound 11; CAS: 3032965-02-6).[1][2] Therapeutic Context: Triple-Negative Breast Cancer (TNBC) and metabolic reprogramming.[3]

This technical guide analyzes the medicinal chemistry and pharmacological profile of ERRα Antagonist-2 , a potent inverse agonist identified in the 2022 study by Gao et al. Unlike classical estrogen receptor modulators (SERMs), this compound specifically targets the orphan nuclear receptor ERRα, disrupting its interaction with the PGC-1α coactivator. This disruption collapses mitochondrial biogenesis and oxidative phosphorylation (OXPHOS), effectively starving metabolically demanding cancer cells.

Chemical Scaffold & SAR Analysis

The core pharmacophore of ERRα Antagonist-2 is built upon a p-nitrobenzenesulfonamide scaffold.[1] The Structure-Activity Relationship (SAR) optimization focused on three distinct regions: the "Warhead" (Region A), the Linker (Region B), and the Hydrophobic Tail (Region C).

The Pharmacophore Map

SAR_Map Scaffold p-Nitrobenzenesulfonamide Core Scaffold RegionA Region A: Head Group (p-Nitro Moiety) Scaffold->RegionA Electronic Withdrawal RegionB Region B: Linker (Sulfonamide -SO2NH-) Scaffold->RegionB Geometry & H-Bonding RegionC Region C: Tail Group (Hydrophobic/Aromatic) Scaffold->RegionC LBP Occupancy RuleA Critical for potency; Nitro group enhances electron deficiency RegionA->RuleA RuleB Rigid spacer; Directs tail into hydrophobic pocket RegionB->RuleB RuleC Optimization Target: Bulky aromatic groups maximize van der Waals contacts RegionC->RuleC

Figure 1: Pharmacophore dissection of the p-nitrobenzenesulfonamide series.

Detailed SAR Breakdown
RegionMoietyFunction & SAR Insight
A (Head) p-Nitro Group (NO₂)Electronic Anchor: The strong electron-withdrawing nature of the nitro group is critical.[1] It influences the acidity of the sulfonamide proton and likely engages in electrostatic interactions within the ligand-binding pocket (LBP). Removal or replacement with electron-donating groups drastically reduces potency.[1]
B (Linker) Sulfonamide (SO₂NH)Geometry Enforcer: Provides a rigid tetrahedral geometry that orients the head and tail groups. The sulfonamide NH often serves as a hydrogen bond donor to residues such as Glu331 or similar polar residues in the ERRα LBP.
C (Tail) Variable AmineSelectivity Determinant: The optimization of Compound 11 involved varying this region. Bulky, hydrophobic aromatic systems (e.g., substituted phenyls or heterocycles) are preferred to fill the deep hydrophobic cavity of ERRα. Compound 11 features a specific tail configuration that maximizes displacement of Helix 12.

Key Data Point:

  • Compound 11 (ERRα Antagonist-2): IC50 = 0.80 µM (Binding/Inverse Agonism).[1][2][4]

  • Mechanism: Disruption of ERRα-PGC1α interaction (FRET IC50 = 0.681 µM).[1]

Mechanistic Action: Inverse Agonism

ERRα is constitutively active due to the auto-positioning of Helix 12 (H12) in the agonist conformation, allowing PGC-1α recruitment without an endogenous ligand.[1]

Mechanism of Action for Antagonist-2:

  • Binding: The compound enters the Ligand Binding Domain (LBD).[5]

  • Displacement: The bulky "Tail" (Region C) sterically clashes with H12 in its active conformation.

  • Destabilization: H12 is forced into an open/unstructured state.[1]

  • Blockade: The coactivator binding groove (AF-2 surface) is disrupted; PGC-1α cannot bind.

  • Result: Suppression of mitochondrial genes (cytochrome c, ATP synthase).

Mechanism State1 Constitutive Active State (Apo-ERRα) State2 Ligand Binding (Antagonist-2 enters LBP) State1->State2 + Antagonist-2 (Cmpd 11) PGC PGC-1α Coactivator State1->PGC Recruits State3 Conformational Change (Helix 12 Displacement) State2->State3 Steric Clash State4 Transcriptional Silencing (No PGC-1α Recruitment) State3->State4 Result State3->PGC Blocks Binding Mito Mitochondrial Biogenesis (OXPHOS Genes) State4->Mito Downregulates PGC->Mito Activates

Figure 2: Molecular mechanism of ERRα inverse agonism by Antagonist-2.

Experimental Protocols

Chemical Synthesis (General Sulfonamide Coupling)

To synthesize p-nitrobenzenesulfonamide derivatives.

  • Reagents: p-Nitrobenzenesulfonyl chloride (1.0 eq), Appropriate Amine (Region C precursor, 1.1 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve the amine in anhydrous DCM under nitrogen atmosphere.

    • Add TEA and cool the mixture to 0°C.

    • Add p-nitrobenzenesulfonyl chloride portion-wise.[1]

    • Warm to room temperature and stir for 4–12 hours (monitor by TLC).

    • Workup: Wash with 1N HCl, then saturated NaHCO₃, then brine. Dry over MgSO₄.[1]

    • Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient).[1]

TR-FRET Binding Assay

To validate disruption of the ERRα-PGC1α complex.

  • Components:

    • GST-tagged ERRα LBD (Ligand Binding Domain).[1][4]

    • Biotinylated PGC-1α peptide (LXXLL motif).

    • Europium-labeled anti-GST antibody (Donor).[1]

    • Streptavidin-APC or XL665 (Acceptor).[1]

  • Workflow:

    • Incubation: Mix GST-ERRα (5 nM) + Biotin-PGC1α (50 nM) + Test Compound (Serial Dilution) in Assay Buffer (50 mM Tris pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA).

    • Equilibration: Incubate for 1 hour at Room Temperature.

    • Detection: Add Eu-antibody and Streptavidin-Acceptor.[1] Incubate 1 hour.

    • Read: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (e.g., EnVision).

    • Analysis: Calculate Ratio (665 nm / 615 nm). Plot % Inhibition vs. Log[Compound].

    • Target IC50: < 1.0 µM for effective antagonists (Compound 11 ≈ 0.68–0.80 µM).

References

  • Gao, Z., et al. (2022). "The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo."[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 125-134. [1]

  • MedChemExpress. "ERRα antagonist-2 (Compound 11) Product Datasheet."

  • Audet-Walsh, E., & Giguère, V. (2015). "The metabolic role of estrogen-related receptors in cancer."[1] Trends in Endocrinology & Metabolism, 26(2), 51-59.[1] (Contextual Grounding)

Sources

Technical Deep Dive: ERRα Antagonist-2 (Compound 11) & PGC-1α Signaling Blockade

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Drug Discovery Scientists, and Metabolic Oncologists Focus: Mechanism of Action, Experimental Validation, and Signaling Pathway Impact

Executive Summary

ERRα Antagonist-2 , chemically identified as Compound 11 (based on a p-nitrobenzenesulfonamide template), represents a potent synthetic tool for interrogating the Estrogen-Related Receptor Alpha (ERRα) and Peroxisome Proliferator-Activated Receptor Gamma Coactivator-1 Alpha (PGC-1α) signaling axis.[1]

Unlike passive antagonists, ERRα Antagonist-2 functions as an inverse agonist .[2] It actively enforces a transcriptionally inactive conformation of the ERRα Ligand Binding Domain (LBD), physically displacing the PGC-1α co-activator. This disruption collapses the feed-forward loop driving mitochondrial biogenesis and oxidative phosphorylation (OXPHOS), making it a critical probe for metabolic reprogramming studies in Triple-Negative Breast Cancer (TNBC) and metabolic disorders.

This guide details the mechanistic underpinnings of this inhibition and provides self-validating protocols for researchers to quantify its impact on the PGC-1α pathway.

Mechanistic Architecture: The PGC-1α/ERRα Axis

The Feed-Forward Loop

In a physiological state, PGC-1α acts as a master regulator of mitochondrial metabolism. It does not bind DNA directly but docks onto the Activation Function-2 (AF2) helix of nuclear receptors, primarily ERRα. Crucially, PGC-1α induces the expression of ESRRA (the gene encoding ERRα), creating a positive autoregulatory loop that sustains high mitochondrial output.

Mechanism of Inhibition by Antagonist-2

ERRα is constitutively active due to the structural filling of its ligand-binding pocket by a phenylalanine residue (Phe328/Phe232 depending on numbering), mimicking a bound ligand.

  • Binding Mode: ERRα Antagonist-2 (Compound 11) binds the ERRα LBD with an IC50 of 0.80 μM .[1][2][3][4][5][6][7]

  • Displacement: The compound induces a conformational shift in Helix 12 of the LBD. This steric clash prevents the LXXLL motif of PGC-1α from docking.

  • Consequence: Without PGC-1α co-activation, ERRα cannot drive the transcription of OXPHOS genes (e.g., MCAD, COX4I1) or its own expression, leading to metabolic catastrophe in energy-demanding cancer cells.

Pathway Visualization

The following diagram illustrates the transition from the active PGC-1α/ERRα complex to the silenced state induced by Antagonist-2.

G cluster_0 Physiological State (Active) cluster_1 Inhibited State (Antagonist-2 Treatment) PGC1a PGC-1α Protein Complex PGC-1α/ERRα Complex PGC1a->Complex Docks at AF2 ERRa ERRα (Constitutive) ERRa->Complex TargetGenes Mitochondrial Genes (MCAD, COX4I1, ESRRA) Complex->TargetGenes Transcription Antagonist ERRα Antagonist-2 (Compound 11) MitoBio Mitochondrial Biogenesis & OXPHOS TargetGenes->MitoBio Translation ERRa_Inhib ERRα-Antagonist Complex (Helix 12 Shift) Antagonist->ERRa_Inhib Binds LBD PGC1a_Free PGC-1α (Displaced) ERRa_Inhib->PGC1a_Free Steric Blockade Repression Transcriptional Repression ERRa_Inhib->Repression MetabolicCollapse Metabolic Collapse (Reduced ATP/Migration) Repression->MetabolicCollapse

Caption: Mechanism of PGC-1α displacement by ERRα Antagonist-2. The antagonist forces a conformational change that ejects PGC-1α, halting mitochondrial gene transcription.

Self-Validating Experimental Protocols

To ensure data integrity (Trustworthiness), the following protocols include built-in validation steps.

Protocol 1: TR-FRET Co-activator Displacement Assay

Purpose: Quantify the ability of ERRα Antagonist-2 to physically disrupt the PGC-1α/ERRα interaction. This is the primary validation of the "inverse agonist" mechanism.

  • Reagents:

    • GST-tagged ERRα LBD (Ligand Binding Domain).[2]

    • Biotinylated PGC-1α peptide (containing the LXXLL motif).

    • Europium-labeled anti-GST antibody (Donor).

    • Streptavidin-APC or Streptavidin-XL665 (Acceptor).

  • Workflow:

    • Complex Formation: Incubate GST-ERRα LBD (5 nM) with Biotin-PGC-1α peptide (50 nM) in assay buffer (PBS, 0.1% BSA, 1 mM DTT) for 30 minutes. Validation: A high TR-FRET signal confirms complex formation.

    • Treatment: Add ERRα Antagonist-2 (serial dilution: 10 μM to 0.1 nM). Incubate for 1 hour at room temperature.

    • Detection: Add Eu-anti-GST and Streptavidin-APC. Incubate for 1 hour.

    • Readout: Measure fluorescence ratio (665 nm / 615 nm) on a plate reader (e.g., EnVision).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

  • Success Criteria: A sigmoidal dose-response curve yielding an IC50 ≈ 0.80 μM . If no curve is observed, verify the integrity of the GST-ERRα protein.

Protocol 2: Functional Respiration Profiling (Seahorse XF)

Purpose: Confirm that the molecular displacement of PGC-1α translates to a physiological reduction in mitochondrial respiration.

  • Cell Model: MDA-MB-231 (High ERRα/PGC-1α baseline) vs. MCF-7 (Low ERRα).

  • Workflow:

    • Seeding: Plate cells (20,000/well) in XF96 plates. Allow attachment overnight.

    • Treatment: Treat with ERRα Antagonist-2 (1 μM, 5 μM) for 24 hours. Control: DMSO vehicle.

    • Assay: Perform Mito Stress Test:

      • Injection A: Oligomycin (ATP Synthase inhibitor).

      • Injection B: FCCP (Uncoupler - Max Respiration).

      • Injection C: Rotenone/Antimycin A (ETC shutdown).

  • Key Readout: Basal Respiration and Maximal Respiration .

  • Self-Validation: The antagonist must significantly reduce Maximal Respiration compared to DMSO. If basal respiration is unaffected but maximal is blunted, it indicates a reduction in mitochondrial reserve capacity, a hallmark of PGC-1α inhibition.

Protocol 3: Transcriptional Verification (qPCR)

Purpose: Verify the collapse of the feed-forward loop.

  • Targets:

    • ESRRA (ERRα itself - positive feedback loop marker).

    • ACADM (MCAD - fatty acid oxidation).

    • PPARGC1A (PGC-1α - often upregulated compensatorily or downregulated depending on context).

  • Expectation: Treatment with 1-5 μM Antagonist-2 should reduce ESRRA and ACADM mRNA levels by >50% within 24 hours.

Data Synthesis: Efficacy Profile

The following table summarizes the quantitative impact of ERRα Antagonist-2 (Compound 11) as reported in key medicinal chemistry validations.

MetricValueBiological Context
IC50 (Binding) 0.80 μM TR-FRET displacement of PGC-1α peptide
IC50 (Cell Viability) ~0.68 μM MDA-MB-231 (TNBC) proliferation inhibition
Target Specificity HighMinimal activity against ERα or ERRγ
In Vivo Efficacy 23.58% Tumor growth inhibition (TGI) in xenograft models
Key Phenotype Anti-MetastaticSignificant suppression of migration/invasion

References

  • Gao, Z., et al. (2022). "The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo."[7][8] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 125-134.[4][7]

  • Schreiber, S. N., et al. (2003). "The estrogen-related receptor alpha (ERRalpha) functions in PPARgamma coactivator 1alpha (PGC-1alpha)-induced mitochondrial biogenesis." Proceedings of the National Academy of Sciences, 100(4), 1773–1778.

  • Willy, P. J., et al. (2004). "Regulation of PPARgamma coactivator 1alpha (PGC-1alpha) signaling by an estrogen-related receptor alpha (ERRalpha) ligand." Proceedings of the National Academy of Sciences, 101(24), 8912–8917.

Sources

Technical Guide: Molecular Docking of ERRα LBD with Inverse Agonist "Antagonist-2"

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical workflow for molecular docking studies of the Estrogen-Related Receptor Alpha (ERRα) Ligand Binding Domain (LBD) with a specific focus on Antagonist-2 (functionally characterized as a potent inverse agonist, exemplified by the indole-based class found in PDB: 2PJL).

Executive Summary

Objective: To define a reproducible, high-precision computational protocol for docking "Antagonist-2" (a representative inverse agonist) into the constitutively active Ligand Binding Pocket (LBP) of ERRα. Target Challenge: Unlike classical nuclear receptors, ERRα possesses a "filled" LBP (occupied by residue Phe328) in its apo state, mimicking an agonist-bound conformation. Successful docking of antagonists requires an Induced Fit methodology to model the displacement of Helix 12 (H12) and the rotation of key hydrophobic residues. Scope: Structural preparation, grid parameterization, docking algorithms (Genetic vs. Monte Carlo), and interaction profiling.

Structural Biology of the Target (ERRα LBD)

The Constitutive Activity Paradox

ERRα (NR3B1) is unique because it is constitutively active without a natural ligand.

  • Mechanism: The LBD adopts a transcriptionally active conformation where Helix 12 (H12) is tightly packed against Helices 3, 5, and 11, stabilizing the Activation Function-2 (AF-2) surface.

  • The "Filled" Pocket: Crystallographic data (e.g., PDB: 1XB7) reveals that the side chain of Phe328 (on Helix 3) occupies the space typically reserved for ligands in other receptors (e.g., ERα).

  • Implication for Docking: Standard "rigid receptor" docking will fail because the pocket volume is insufficient (approx. 100 ų) for Antagonist-2. The receptor must undergo significant conformational remodeling (pocket volume expansion to >600 ų) to accommodate the ligand.

Mechanism of Antagonist-2

"Antagonist-2" (referencing the indole-based inverse agonist class, specifically Compound 2 from Kallen et al., PDB: 2PJL) functions by:

  • Wedging: Inserting a bulky hydrophobic core into the LBP.

  • Displacement: Forcing Phe328 to rotate out of the pocket.

  • Destabilization: Sterically clashing with Phe510 on H12, forcing H12 to undock from the AF-2 surface and occupy the co-activator groove. This silences constitutive transcription.

Computational Workflow

Diagram: Inverse Agonist Docking Pipeline

The following workflow illustrates the critical path from structure selection to hit validation.

ERR_Docking_Workflow PDB_Select PDB Selection (Target: 2PJL - Inverse Agonist Bound) Prep_Prot Protein Preparation (Remove Waters, Fix Missing Loops) PDB_Select->Prep_Prot Grid_Gen Grid Generation (Center: C325/F328, Size: 24x24x24 Å) Prep_Prot->Grid_Gen Prep_Lig Ligand Prep (Antagonist-2) (Tautomers, Stereochem, Energy Min) Docking_Rigid Rigid Docking (Validation) (Redocking Native Ligand) Prep_Lig->Docking_Rigid Grid_Gen->Docking_Rigid Docking_IFD Induced Fit Docking (IFD) (Flexible Residues: F328, E331, F510) Docking_Rigid->Docking_IFD If RMSD < 2.0 Å Analysis Interaction Profiling (H-bonds, Pi-Stacking, RMSD) Docking_IFD->Analysis

Caption: Workflow for docking inverse agonists into ERRα, emphasizing the transition from rigid validation to Induced Fit Docking (IFD) to account for side-chain plasticity.

Detailed Experimental Protocols

Protein Preparation

Objective: To create a clean, charge-correct receptor model.

  • Source: Download PDB ID 2PJL (Resolution: 2.30 Å). This structure is preferred over apo-ERRα (1XB7) because the pocket is already expanded by an inverse agonist.

  • Cleaning:

    • Remove all water molecules (crystallographic waters in the LBP are often displaced by the antagonist).

    • Remove co-crystallized ions (e.g., SO4).

    • Mutation Check: Note that 2PJL contains a C325S mutation to prevent oxidation. For biological relevance, revert Ser325 back to Cys325 in silico if studying wild-type covalent interactions, though for non-covalent docking, Ser325 is acceptable.

  • Protonation: Apply H-bond optimization at pH 7.4. Ensure His tautomers are optimized to maximize H-bonding with the ligand.

Ligand Preparation (Antagonist-2)

Objective: To generate the bioactive conformation of the ligand.

  • Structure: Construct the 3D structure of Antagonist-2 (e.g., cyclohexylmethyl-(1-p-tolyl-1H-indol-3-ylmethyl)-amine).

  • Minimization: Perform energy minimization using the OPLS3e or MMFF94 force field to relieve internal strain.

  • State: Generate ionization states at pH 7.0 ± 2.0. The secondary amine in Antagonist-2 is typically protonated (positively charged) at physiological pH, allowing for salt-bridge interactions.

Grid Generation

Critical Step: Defining the search space.

  • Center: The grid must be centered on the centroid of the co-crystallized ligand in 2PJL.

    • Coordinates (Approx): X=15.0, Y=25.0, Z=10.0.

  • Dimensions: A box size of 24 Å x 24 Å x 24 Å is recommended. This is larger than standard agonist pockets to encompass the "tail" of the antagonist that protrudes toward Helix 12.

  • Constraints (Optional): Define a hydrogen bond constraint at Glu331 (a critical anchor residue) to filter poses that do not engage this residue.

Docking Strategy: Induced Fit (IFD)

Because Phe328 must rotate, rigid docking is insufficient for cross-docking studies (i.e., docking Antagonist-2 into an agonist-bound structure).

  • Initial Glide/Dock: Soft-potential docking (Van der Waals radii scaled by 0.5) to generate initial poses despite clashes.

  • Prime/Refinement: Perform side-chain prediction for residues within 5 Å of the ligand (specifically Phe328, Phe510, Leu324, Glu331 ).

  • Rescoring: Re-dock the ligand into the optimized receptor structures and score using an empirical function (e.g., Glide XP or AutoDock Vina).

Interaction Analysis & Validation

Key Binding Interactions

A successful dock of Antagonist-2 must replicate the following pharmacophore points observed in the 2PJL crystal structure:

Interaction TypeResidueMechanism
Hydrogen Bond Glu331 (Helix 3)The secondary amine of the ligand donates an H-bond to the carboxylate of Glu331. This is the "anchor" point.
Pi-Pi Stacking Phe328 The indole ring of the ligand stacks against Phe328, forcing it into a rotamer that clashes with Helix 12.
Hydrophobic Leu324, Leu345 The cyclohexyl/hydrophobic tail occupies the deep hydrophobic pocket.
Steric Clash Phe510 (Helix 12)The ligand's "tail" extends toward H12, preventing it from sealing the AF-2 surface (Inverse Agonism).
Validation Metrics
  • RMSD (Root Mean Square Deviation):

    • Protocol: Redock the native ligand extracted from 2PJL.

    • Success Criteria: The docked pose must have an RMSD < 2.0 Å relative to the crystallographic position.

  • Enrichment Factor (EF):

    • Dock a library of 50 known ERRα antagonists (actives) mixed with 2,500 decoys (DUD-E set).

    • Calculate the Area Under the Curve (AUC) of the ROC plot. A valid model should have AUC > 0.75.

Mechanistic Signaling Diagram

The following diagram details how Antagonist-2 binding shifts the equilibrium from transcriptional activation to repression.

ERR_Mechanism cluster_H12 Helix 12 Dynamics Apo Apo ERRα (Constitutively Active) Ligand_Entry Antagonist-2 Entry (Competes with Phe328) Apo->Ligand_Entry Ligand Binding Conf_Change Conformational Switch (Phe328 Rotation) Ligand_Entry->Conf_Change Steric Wedge Repression Transcriptional Repression (Helix 12 Displaced) Conf_Change->Repression Destabilizes AF-2 H12_Antagonist Helix 12 (Co-regulator Groove) Conf_Change->H12_Antagonist H12_Agonist Helix 12 (Agonist Position) H12_Agonist->H12_Antagonist Displaced by Ligand Tail

Caption: Mechanistic pathway of ERRα inverse agonism. Antagonist-2 binding forces Phe328 rotation, triggering the displacement of Helix 12 into the co-repressor groove.

References

  • Kallen, J., et al. (2007). "Crystal structure of human estrogen-related receptor alpha in complex with a synthetic inverse agonist reveals its novel molecular mechanism."[1] Journal of Biological Chemistry, 282(37), 27237-27247.

    • Significance: Describes the crystal structure (PDB: 2PJL) and the binding mode of Compound 2 (Antagonist-2).[2]

  • Greschik, H., et al. (2002). "Structural basis for the deactivation of the estrogen-related receptor alpha by the inverse agonist XCT-790." Molecular Cell, 10(5), 1234-1245. Significance: Establishes the mechanism of Helix 12 displacement.
  • Patch, R. J., et al. (2011). "Identification of novel, orally active estrogen-related receptor alpha (ERRalpha) inverse agonists." Journal of Medicinal Chemistry, 54(3), 788-808.

    • Significance: Provides SAR data for optimized antagonists (e.g., Compound 11)
  • Gaillard, S., et al. (2006). "ERRalpha, an orphan nuclear receptor with no ligand but many modulators." Journal of Steroid Biochemistry and Molecular Biology, 102(1-5), 15-20.

    • Significance: Reviews the constitutive activity and the role of Phe328.[1][3]

Sources

Methodological & Application

Application Note: ERRα Antagonist-2 Cell Viability Assay in MDA-MB-231

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This application note details the protocol for assessing the efficacy of ERRα Antagonist-2 (chemically identified as Compound 11, CAS: 3032965-02-6) in MDA-MB-231 cells.[1]

Estrogen-Related Receptor Alpha (ERRα) is an orphan nuclear receptor that acts as a master regulator of cellular metabolism. In Triple-Negative Breast Cancer (TNBC), which lacks ER, PR, and HER2, ERRα partners with the coactivator PGC-1α to drive mitochondrial biogenesis and the Warburg effect, fueling aggressive proliferation.

ERRα Antagonist-2 functions as an inverse agonist .[1][2][3][4] Unlike a neutral antagonist that merely blocks the receptor, an inverse agonist induces a conformational change that actively recruits corepressors, silencing the constitutive activity of ERRα.

Critical Experimental Constraint: The "Metabolic Artifact"

Senior Scientist Insight: Standard colorimetric assays like MTT or MTS rely on mitochondrial dehydrogenase activity (NAD(P)H flux) to generate a signal. Because ERRα antagonists specifically downregulate mitochondrial function and biogenesis, using MTT can lead to false positives —the signal decreases because the mitochondria are suppressed, not necessarily because the cell is dead.

  • Recommendation: This protocol utilizes CellTiter-Glo® (ATP quantification) or CyQUANT (DNA content) as the readout to ensure data integrity.

Compound Profile & Reagents

Target Molecule
PropertyDetail
Name ERRα Antagonist-2
Synonyms Compound 11 (Gao et al., 2022)
CAS Number 3032965-02-6
Mechanism Inverse Agonist of ERRα
Target IC50 ~0.80 μM (Binding/Reporter Assay); Cell viability IC50 varies (typically 5–15 μM).
Solubility DMSO (>10 mg/mL).[5] Insoluble in water.
Required Materials
  • Cell Line: MDA-MB-231 (ATCC® HTB-26™).

  • Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent ATP assay.

  • Vehicle: Dimethyl sulfoxide (DMSO), cell culture grade (Sigma).

  • Positive Control: Staurosporine (10 μM) or XCT-790 (Reference ERRα inverse agonist).

  • Culture Media: DMEM High Glucose + 10% FBS + 1% Pen/Strep. Note: Avoid Phenol Red if possible during the read step to maximize luminescence sensitivity, though less critical for ATP assays than fluorescence.

Mechanistic Pathway Visualization

The following diagram illustrates how ERRα Antagonist-2 disrupts the PGC-1α/ERRα complex, leading to metabolic collapse.

ERRa_Mechanism cluster_impact Therapeutic Effect Compound ERRα Antagonist-2 (Compound 11) ERRa ERRα Receptor (Constitutively Active) Compound->ERRa Binds (Inverse Agonist) Complex Active Transcriptional Complex (ERRα + PGC-1α) Compound->Complex Disrupts Interaction ERRa->Complex Recruits PGC1a PGC-1α (Coactivator) PGC1a->Complex Binds Genes Target Genes: ATP Synthase, COX, CS, IDH3A Complex->Genes Promotes Transcription Collapse Metabolic Collapse & Apoptosis Complex->Collapse Inhibition leads to Mito Mitochondrial Biogenesis & OXPHOS Genes->Mito Drives Survival TNBC Cell Survival (Metabolic Flexibility) Mito->Survival Supports

Caption: ERRα Antagonist-2 acts as an inverse agonist, preventing PGC-1α recruitment and suppressing mitochondrial metabolic genes essential for MDA-MB-231 survival.

Experimental Protocol

Phase 1: Preparation (Day 0)
  • Stock Solution: Dissolve ERRα Antagonist-2 in 100% DMSO to create a 10 mM stock .

    • QC Check: Vortex vigorously. If precipitate is visible, sonicate for 5 minutes at 37°C.

    • Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles >3 times.

  • Cell Seeding:

    • Harvest MDA-MB-231 cells (log phase, ~80% confluence).

    • Seeding Density: 4,000 cells per well in a 96-well plate (opaque white walls for luminescence).

    • Volume: 100 μL per well.

    • Incubation: Allow cells to attach for 24 hours at 37°C, 5% CO2.

Phase 2: Treatment (Day 1)
  • Dilution Plate Setup: Prepare a 9-point serial dilution (1:3) in a separate sterile plate using culture medium.

    • Top Concentration: 100 μM (Final on cells).

    • Dilution Factor: 1:3.

    • Vehicle Control: Media + 1% DMSO (matches the highest drug DMSO content).

  • Treatment:

    • Remove old media from the cell plate (carefully, or use a 2x concentration addition method).

    • Add 100 μL of drug-containing media to respective wells.

    • Final DMSO concentration must be <0.5% in all wells to avoid solvent toxicity masking the drug effect.

  • Duration: Incubate for 72 hours .

    • Why 72h? Metabolic inhibitors often induce a cytostatic effect before cytotoxicity. 24h is insufficient for ERRα turnover and mitochondrial depletion.

Phase 3: Readout (Day 4) - ATP Quantification
  • Equilibration: Bring the CellTiter-Glo reagent and the cell plate to room temperature (approx. 30 mins). This is critical for reaction kinetics.

  • Lysis: Add 100 μL of CellTiter-Glo reagent directly to the 100 μL of culture medium in each well (1:1 ratio).

  • Mixing: Orbitally shake the plate for 2 minutes to induce cell lysis.

  • Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read luminescence (integration time: 0.5–1.0 second/well) on a multi-mode plate reader (e.g., PerkinElmer EnVision or Tecan Spark).

Workflow Diagram

Workflow cluster_0 Day 0: Seeding cluster_1 Day 1: Treatment cluster_2 Day 4: Analysis Step1 Harvest MDA-MB-231 (Log Phase) Step2 Seed 4,000 cells/well (96-well White Plate) Step1->Step2 Step5 Apply to Cells (72h Incubation) Step2->Step5 24h Attachment Step3 Prepare 10mM Stock (DMSO) Step4 Serial Dilution (1:3) Top Conc: 100μM Step3->Step4 Step4->Step5 Step6 Add CellTiter-Glo (1:1 Ratio) Step5->Step6 72h Step7 Read Luminescence (ATP Content) Step6->Step7 Step8 Calculate IC50 (Non-linear Regression) Step7->Step8

Caption: Step-by-step workflow from cell seeding to ATP-based luminescence quantification.

Data Analysis & Expected Results

Calculation
  • Normalize: Convert Raw Luminescence Units (RLU) to % Viability.

    
    
    
  • Curve Fit: Use GraphPad Prism or equivalent software.

    • Model: [Inhibitor] vs. normalized response -- Variable slope (4-parameter logistic).

    • Constraint: Constrain Bottom to 0 and Top to 100 (if controls are stable).

Expected Data Profile (MDA-MB-231)
ParameterExpected ValueInterpretation
Vehicle Control 100% ± 5%Healthy monolayer.
Positive Control < 5%Complete cell death (Staurosporine).
ERRα Antagonist-2 IC50 5 – 15 μM While binding affinity is 0.8 μM, cellular IC50 is typically higher due to permeability and compensatory mechanisms.
Curve Shape SigmoidalSteep slope indicates a threshold effect common in metabolic collapse.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Signal Phenol Red interference or edge effect.Use Phenol Red-free media for the assay step. Fill outer wells with PBS (evaporation barrier).
Low Signal in Controls Low ATP due to over-confluence or old media.Ensure cells are in log phase at seeding. Do not let cells overgrow beyond 90% confluence by Day 4.
Inconsistent IC50 Drug precipitation.Check the 100 μM well for crystals. If seen, lower top concentration to 50 μM.
"Flat" Curve (No Kill) Short incubation time.ERRα inhibition requires time to deplete mitochondria. Extend exposure to 96 hours.

References

  • Gao, Z., et al. (2022). The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo.[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 125–134.[1] (Identification of Compound 11/ERRα Antagonist-2)

  • Stein, R. A., et al. (2008). Estrogen-related receptor alpha confers structural and functional plasticity to the estrogen receptor alpha transcriptional complex. Molecular Endocrinology, 22(12).

  • Deblois, G., & Giguère, V. (2013). Oestrogen-related receptors in the control of breast cancer cell metabolism. Nature Reviews Cancer, 13, 27–36.

  • Rai, Y., et al. (2018). Mitochondrial biogenesis and metabolic hyperactivation limits the application of MTT assay in the estimation of radiation induced growth inhibition. Scientific Reports, 8, 1531. (Critical reference for avoiding MTT in metabolic assays)

  • MedChemExpress (MCE). Product Datasheet: ERRα antagonist-2 (Compound 11).[3]

Sources

In vivo xenograft tumor inhibition using ERRα antagonist-2

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Xenograft Tumor Inhibition using ERRα Antagonist-2

Abstract & Rationale

Estrogen-Related Receptor Alpha (ERRα) is an orphan nuclear receptor that functions as a master regulator of cellular energy metabolism.[1] Unlike the classic Estrogen Receptor (ERα), ERRα does not bind estradiol but is constitutively active, relying on interactions with coactivators such as PGC-1α (Peroxisome Proliferator-Activated Receptor Gamma Coactivator-1 Alpha) to drive mitochondrial biogenesis and oxidative phosphorylation (OXPHOS).

In aggressive cancers, particularly Triple-Negative Breast Cancer (TNBC) , ERRα is frequently overexpressed and hijacked to fuel the high metabolic demands of rapid tumor growth. "ERRα Antagonist-2" (specifically identified in literature as Compound 11 , a p-nitrobenzenesulfonamide derivative) is a potent inverse agonist designed to disrupt the ERRα-PGC-1α protein-protein interaction. This protocol details the methodology for assessing the in vivo efficacy of ERRα Antagonist-2 in inhibiting tumor growth using MDA-MB-231 xenografts.[2]

Compound Profile & Formulation

Compound Identity:

  • Name: ERRα Antagonist-2 (Compound 11)[3]

  • Chemical Class: p-nitrobenzenesulfonamide derivative[2][4][5][6][7][8][9]

  • Mechanism: Inverse Agonist (Disrupts ERRα/PGC-1α interaction)[7][10]

  • IC50: ~0.80 µM (Transcriptional inhibition)[2][3][4][5][6][7]

Solubility & Vehicle Strategy: ERRα Antagonist-2 is a hydrophobic small molecule. Proper solubilization is critical to prevent precipitation in the peritoneal cavity, which causes local toxicity and reduces bioavailability.

Recommended Vehicle (Standard "Universal" Formulation):

  • 5% DMSO (Solubilizer)

  • 30% PEG300 (Co-solvent)

  • 5% Tween 80 (Surfactant)

  • 60% Saline or ddH₂O (Diluent)

Preparation Protocol:

  • Weigh the required amount of ERRα Antagonist-2 powder.

  • Dissolve completely in 100% DMSO (5% of final volume). Vortex and sonicate until clear.

  • Add PEG300 (30% of final volume) and vortex.

  • Add Tween 80 (5% of final volume) and vortex.

  • Slowly add Saline (60% of final volume) while vortexing.

    • Checkpoint: The solution should be a clear, stable suspension or solution. If precipitation occurs, sonicate at 37°C for 5-10 minutes. Prepare fresh before each dosing.

Experimental Design

Model Selection:

  • Cell Line: MDA-MB-231 (Human TNBC, ERRα-high, metabolic dependency on OXPHOS).[5]

  • Host: Female BALB/c Nude Mice or NSG Mice (6-8 weeks old).

Treatment Groups (n=8-10 mice per group):

Group Treatment Dose Route Frequency
G1 Vehicle Control N/A IP q.o.d (Every other day)
G2 ERRα Antagonist-2 30 mg/kg IP q.o.d

| G3 | Positive Control* | 10-20 mg/kg | IP | q.o.d |

*Note: XCT-790 is a common historical control, though often toxic. Paclitaxel can be used as a clinical benchmark.

Step-by-Step Protocol

Phase 1: Cell Preparation & Inoculation
  • Expansion: Culture MDA-MB-231 cells in DMEM + 10% FBS. Harvest during the exponential growth phase (approx. 70-80% confluence).

  • Harvesting: Trypsinize, neutralize, and wash cells 2x with cold PBS.

  • Counting: Resuspend in cold PBS. Count viable cells using Trypan Blue exclusion.

  • Matrigel Mix: Adjust cell density to 5 x 10⁶ cells per 100 µL .

    • Mix cell suspension 1:1 with Matrigel (Growth Factor Reduced) on ice.

    • Final concentration: 5 x 10⁶ cells in 100 µL volume (50 µL PBS + 50 µL Matrigel).

  • Implantation: Inject 100 µL subcutaneously into the right flank of the mouse. Keep the needle parallel to the body to avoid muscle puncture.

Phase 2: Tumor Staging & Randomization
  • Monitoring: Monitor tumor growth 2x weekly using digital calipers.

  • Volume Calculation:

    
    
    
  • Randomization: When tumors reach an average volume of 100–150 mm³ (typically 10-14 days post-implant), randomize mice into groups (G1-G3) to ensure equal mean tumor volumes across groups.

Phase 3: Dosing & Maintenance
  • Dosing: Administer Vehicle or ERRα Antagonist-2 (30 mg/kg) via Intraperitoneal (IP) injection every other day (q.o.d) for 21–28 days .

  • Health Checks: Weigh mice daily.

    • Stop Rule: If body weight loss >20%, euthanize the animal immediately.

  • Tumor Measurement: Measure tumor dimensions every 2-3 days.

Phase 4: Termination & Tissue Harvest
  • Euthanasia: At Day 28 (or when control tumors reach 1500-2000 mm³), euthanize mice via CO₂ asphyxiation.

  • Excision: Dissect tumors, weigh them, and photograph.

  • Preservation:

    • Fragment A: Flash freeze in liquid nitrogen (for qPCR/Western Blot).

    • Fragment B: Fix in 10% Neutral Buffered Formalin (for IHC).

Mechanistic Visualization

Figure 1: Mechanism of Action (DOT Diagram) This diagram illustrates how ERRα Antagonist-2 disrupts the metabolic machinery of the cancer cell.

ERR_Mechanism Compound ERRα Antagonist-2 (Compound 11) Complex ERRα / PGC-1α Transcriptional Complex Compound->Complex Disrupts Interaction (Inverse Agonism) Inhibition Metabolic Collapse (Growth Inhibition) Compound->Inhibition Induces ERRa ERRα Receptor (Constitutively Active) ERRa->Complex Recruitment PGC1a PGC-1α (Coactivator) PGC1a->Complex Genes Target Genes: PDK4, COX4I1, VEGF Complex->Genes Promotes Expression Mitochondria Mitochondrial Biogenesis & OXPHOS Genes->Mitochondria Drives TumorGrowth Tumor Growth & Metastasis Mitochondria->TumorGrowth Fuels Inhibition->TumorGrowth Blocks

Caption: ERRα Antagonist-2 acts as an inverse agonist, physically preventing the recruitment of the PGC-1α coactivator, thereby silencing the transcription of critical metabolic genes required for tumor survival.

Data Analysis & Validation

Quantitative Metrics
  • Tumor Growth Inhibition (TGI):

    
    
    
    • T: Treated Group Mean Volume[11]

    • C: Control Group Mean Volume

    • Benchmark: Significant efficacy is typically defined as TGI > 50% .

  • Statistical Analysis:

    • Perform Two-way ANOVA (Time x Treatment) followed by Bonferroni’s post-hoc test.

    • Significance set at p < 0.05.[5][7]

Biomarker Validation (QC Check)

To prove the observed inhibition is due to ERRα blockade and not off-target toxicity, perform RT-qPCR on excised tumor tissue (Fragment A) for specific downstream targets:

  • PDK4 (Pyruvate Dehydrogenase Kinase 4): Should be significantly downregulated .[2]

  • ESRRA (ERRα mRNA): Often auto-regulated; levels may decrease.

  • PGC-1α: Expression may be unaltered, but its function is blocked.

Figure 2: Experimental Workflow (DOT Diagram)

Workflow Step1 1. Cell Expansion (MDA-MB-231) Step2 2. Inoculation (+Matrigel, Flank) Step1->Step2 Step3 3. Staging (Wait for ~100mm³) Step2->Step3 ~10-14 Days Step4 4. Randomization (n=8-10/group) Step3->Step4 Step5 5. Treatment Phase (30 mg/kg, q.o.d, IP) Step4->Step5 Start Dosing Step5->Step5 21-28 Days Step6 6. Endpoints (TGI, Weight, qPCR) Step5->Step6 Harvest

Caption: Chronological workflow for the evaluation of ERRα Antagonist-2 in xenograft models, from cell culture to molecular validation.

References

  • Li, X., et al. (2022). "The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo."[2][4][5][6][7][8][9] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 125-134.[4][6]

  • Willy, P. J., et al. (2004). "Regulation of PPARgamma coactivator 1alpha (PGC-1alpha) signaling by an estrogen-related receptor alpha (ERRalpha) ligand."[1][10] Proceedings of the National Academy of Sciences, 101(24), 8912-8917.

  • Stein, R. A., et al. (2009). "Estrogen-related receptor alpha antagonist inhibits both estrogen receptor-positive and estrogen receptor-negative breast tumor growth in mouse xenografts." Molecular Cancer Therapeutics, 8(3), 672-681.

  • Patch, R. J., et al. (2011). "Identification of novel, orally active estrogen-related receptor-α (ERRα) inverse agonists." Bioorganic & Medicinal Chemistry Letters, 21(9), 2697-2701.

Sources

Western blot detection of ERRα degradation by antagonist-2

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Western Blot Validation of ERRα Proteasomal Degradation by Antagonist-2

Introduction & Biological Context

Estrogen-Related Receptor Alpha (ERRα/ESRRA) is an orphan nuclear receptor that functions as a master regulator of cellular metabolism, specifically driving mitochondrial biogenesis, oxidative phosphorylation, and the Warburg effect in cancer cells. Unlike classical estrogen receptors, ERRα has no known natural ligand; however, its transcriptional activity is constitutively active and dependent on coactivator interactions (e.g., PGC-1α).

"Antagonist-2" (often identified in literature as Compound 11 or similar synthetic inverse agonists) functions not merely by steric blockade but by inducing a conformational change in the ERRα Ligand Binding Domain (LBD). This structural shift destabilizes the receptor, recruiting E3 ubiquitin ligases, and targeting the protein for rapid degradation via the Ubiquitin-Proteasome System (UPS) .

This guide details the Western blot workflow to definitively validate that Antagonist-2 reduces ERRα levels through active protein degradation rather than transcriptional repression.

Mechanism of Action

To interpret the Western blot data correctly, one must understand the molecular sequence of events. Antagonist-2 acts as a pharmacological "degrader."[1][2]

ERR_Degradation_Pathway Ligand Antagonist-2 ERRa ERRα Protein (Constitutive Active) Ligand->ERRa Binds LBD Complex Unstable Complex (Conformational Change) ERRa->Complex Helix 12 Displacement Ubiquitin Ubiquitination (E3 Ligase Recruitment) Complex->Ubiquitin Poly-Ub Tagging Proteasome 26S Proteasome Ubiquitin->Proteasome Targeting Degradation Peptide Fragments (Loss of Signal) Proteasome->Degradation Proteolysis

Figure 1: Mechanism of Antagonist-2 mediated ERRα clearance. The compound induces a structural collapse that flags the receptor for proteasomal elimination.

Experimental Design Strategy

A single blot showing reduced bands is insufficient proof of degradation. You must distinguish between reduced synthesis (mRNA downregulation) and accelerated turnover (protein degradation).

Core Experiment Set:
Experiment TypePurposeKey Control
1. Dose-Response Determine potency (DC50 - Concentration for 50% degradation).Vehicle (DMSO)
2. Time-Course Establish kinetics (Onset of degradation).T=0h Baseline
3. MG132 Rescue CRITICAL: Prove mechanism is proteasome-dependent.MG132 (Proteasome Inhibitor)
4. CHX Chase Confirm half-life reduction (separates synthesis from decay).Cycloheximide (Translation Inhibitor)

Detailed Protocol

Phase A: Reagents & Antibodies
  • Target Antibody: Anti-ERRα (Rabbit Monoclonal). Recommendation: Clone D1G7V (CST) or EPR4662 (Abcam) for high specificity.

  • Loading Control: Anti-Vinculin (High MW) or Anti-GAPDH. Note: Avoid Actin if studying metabolic cytoskeleton shifts, though generally acceptable.

  • Antagonist-2: Prepare 10 mM stock in DMSO. Store -80°C. Avoid freeze-thaw.

  • Inhibitors:

    • MG132: 10 µM final concentration (Proteasome block).

    • Cycloheximide (CHX): 50-100 µg/mL (Protein synthesis block).

  • Lysis Buffer: Modified RIPA (High salt can help nuclear extraction).

    • Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, 1x Protease/Phosphatase Inhibitor Cocktail (Added fresh).

Phase B: Cell Treatment Workflow

Cell Model: MDA-MB-231 (High endogenous ERRα) or MCF-7.

Protocol for MG132 Rescue (The "Proof of Mechanism" Blot):

  • Seed Cells: Plate

    
     cells/well in a 6-well plate. Incubate 24h to reach 70-80% confluency.
    
  • Pre-treatment (Optional but recommended): Add MG132 (10 µM) to designated "Rescue" wells 1 hour prior to Antagonist-2 to block the proteasome machinery beforehand.

  • Treatment:

    • Lane 1: DMSO Control (Vehicle).

    • Lane 2: Antagonist-2 (e.g., 5 µM) for 6-8 hours.

    • Lane 3: MG132 (10 µM) only.

    • Lane 4: Antagonist-2 (5 µM) + MG132 (10 µM).

  • Incubation: Incubate for 6–8 hours. Note: Do not exceed 8-10h with MG132 as it is toxic and induces global apoptosis.

Phase C: Sample Preparation & Western Blotting
  • Lysis:

    • Wash cells 2x with ice-cold PBS.

    • Add 150 µL ice-cold RIPA buffer + Inhibitors directly to the well.

    • Scrape and collect lysate into microfuge tubes.

    • Sonication: Sonicate 3x 5 sec (low amplitude) to shear DNA (ERRα is nuclear; chromatin makes lysates viscous).

    • Centrifuge: 14,000 x g, 15 min, 4°C. Collect supernatant.

  • Quantification: BCA Assay. Normalize to 20-30 µg total protein per lane.

  • Electrophoresis:

    • Use 10% SDS-PAGE gel (ERRα is ~53 kDa).

    • Run at 120V until dye front reaches bottom.

  • Transfer:

    • Wet transfer to PVDF or Nitrocellulose (100V, 1h, cold room).

  • Immunoblotting:

    • Block: 5% Non-fat milk in TBST, 1h RT.

    • Primary Ab: Anti-ERRα (1:1000) in 5% BSA/TBST. Overnight at 4°C. Crucial: ERRα signals can be weak; BSA preserves antibody titer better than milk.

    • Secondary Ab: HRP-conjugated Anti-Rabbit (1:5000), 1h RT.

  • Detection: ECL Prime or equivalent high-sensitivity substrate.

Workflow Visualization

Experimental_Workflow Seed Seed MDA-MB-231 Cells (6-well plate, 70% confluent) Treat Treatment Groups: 1. DMSO 2. Antagonist-2 (5µM) 3. Antagonist-2 + MG132 Seed->Treat 24h post-seeding Lyse Lysis (RIPA + Protease Inh.) *Sonicate for Nuclear Extraction* Treat->Lyse 6-8h incubation Blot SDS-PAGE & Western Blot (Target: ~53 kDa) Lyse->Blot 20µg Load Analyze Quantify Bands (Normalize to Vinculin) Blot->Analyze ImageJ/Densitometry

Figure 2: Step-by-step workflow for validating proteasomal degradation.

Data Interpretation & Troubleshooting

Expected Results
ConditionERRα Band IntensityInterpretation
DMSO 100% (Strong)Baseline expression.
Antagonist-2 < 20% (Weak/Absent)Successful degradation.
MG132 Only > 100% (Accumulation)Basal turnover blocked.
Antagonist + MG132 ~80-100% (Restored)Rescue: Confirms degradation is proteasome-mediated.
Troubleshooting
  • Problem: No degradation observed.

    • Solution: Check treatment time.[2][3][4] Degradation is often rapid (2-6h). 24h might allow transcriptional feedback loops (ERRα regulates its own promoter) to confound results.

  • Problem: Weak signal in controls.

    • Solution: ERRα is a nuclear transcription factor. Ensure sonication is sufficient to release chromatin-bound protein. Use a nuclear fractionation kit if whole lysate fails.

  • Problem: Antagonist-2 precipitates.

    • Solution: Ensure DMSO stock is fully dissolved. Do not exceed 0.5% final DMSO concentration in culture media.

References

  • Willy, P. J., et al. (2004). Regulation of PPARgamma coactivator 1alpha (PGC-1alpha) signaling by an estrogen-related receptor alpha (ERRalpha) ligand. (Describes the mechanism of XCT-790, the prototype ERRα degrader). Proceedings of the National Academy of Sciences. [Link]

  • Busch, B. B., et al. (2004). Identification of a selective inverse agonist for the orphan nuclear receptor estrogen-related receptor alpha. Journal of Medicinal Chemistry. [Link]

Sources

ERRα antagonist-2 migration and invasion assay methodology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the standardized protocols for evaluating the anti-metastatic potency of ERRα Antagonist-2 (also identified in literature as Compound 11 ), a selective inverse agonist of Estrogen-Related Receptor Alpha (ERRα).

ERRα is a master regulator of cellular metabolism and mitochondrial biogenesis. In aggressive cancers, particularly Triple-Negative Breast Cancer (TNBC), ERRα overexpression drives metabolic reprogramming (the Warburg effect) and epithelial-mesenchymal transition (EMT). ERRα Antagonist-2 functions by disrupting the interaction between ERRα and its co-activator PGC-1α, thereby suppressing the transcription of migratory genes such as MMP9, Vimentin, and Snail.

This guide provides rigorous, self-validating methodologies for Wound Healing (Migration) and Transwell Boyden Chamber (Invasion) assays, specifically optimized for the physicochemical properties of ERRα Antagonist-2 (IC50 ≈ 0.80 µM).

Compound Handling & Experimental Setup

Scientific Rationale: ERRα Antagonist-2 is a hydrophobic small molecule. Improper solubilization or storage will lead to micro-precipitation, yielding inconsistent IC50 data and high background noise in migration assays.

Reagent Preparation
ReagentSpecificationStorageNotes
ERRα Antagonist-2 >98% Purity (HPLC)-80°C (Solid)Hygroscopic. Equilibrate to RT before opening.
Vehicle Solvent DMSO (Anhydrous)RTFinal assay concentration must be <0.1%.
Positive Control XCT-790-20°CEstablished ERRα inverse agonist for benchmarking.
Mitomycin C Cell proliferation inhibitor4°CCRITICAL: Required to uncouple migration from proliferation.
Stock Solution Protocol
  • Dissolution: Dissolve ERRα Antagonist-2 in 100% DMSO to a master stock concentration of 10 mM . Vortex for 30 seconds.

  • Aliquot: Dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.

  • Working Solution: Dilute the stock into pre-warmed culture media immediately prior to treatment.

    • Target Dose Range: 0.5 µM – 5.0 µM (Based on IC50 ~0.8 µM).

Mechanism of Action (Pathway Visualization)

The following diagram illustrates the specific molecular intervention of ERRα Antagonist-2 within the metastatic cascade.

ERR_Pathway cluster_nucleus Nucleus ERRa ERRα Receptor Complex Transcriptional Complex (ERRα + PGC-1α) ERRa->Complex Recruitment PGC1a PGC-1α (Co-activator) PGC1a->Complex DNA ERRE Sites (Promoter Regions) Complex->DNA Binding Genes Target Genes: MMP9, Vimentin, RhoA DNA->Genes Transcription Antagonist ERRα Antagonist-2 (Compound 11) Antagonist->Complex Disrupts Interaction (Inverse Agonism) Metastasis Cell Migration & Invasion Genes->Metastasis Promotion

Figure 1: Mechanism of Action. ERRα Antagonist-2 acts as an inverse agonist, destabilizing the ERRα/PGC-1α complex, thereby silencing genes required for ECM degradation and motility.

Assay Protocol 1: Wound Healing (Migration)

Objective: Measure 2D cellular motility. Critical Control: ERRα Antagonist-2 inhibits proliferation. To prove the gap closure is due to migration and not division, Mitomycin C treatment is mandatory.

Step-by-Step Methodology
  • Seeding:

    • Cell Line: MDA-MB-231 (ERRα high/ER negative).[1][2]

    • Density:

      
       cells/well in a 6-well plate.
      
    • Incubate 24h to reach 95-100% confluence . (A complete monolayer is essential).

  • Starvation & Pre-treatment (The "Sync" Step):

    • Aspirate growth media.[3] Wash 1x with PBS.[3]

    • Add Serum-Free Media (SFM) containing 10 µg/mL Mitomycin C .

    • Incubate for 2 hours . (Stops mitosis).

  • Wounding:

    • Use a P200 pipette tip held at a 45° angle.

    • Scratch a straight line through the monolayer.

    • Expert Tip: Create a cross-hatch reference mark on the bottom of the plate with a razor blade to ensure you image the exact same spot every time.

  • Treatment:

    • Wash 2x with PBS to remove floating debris (debris interferes with software analysis).

    • Add SFM containing ERRα Antagonist-2 (0.5, 1.0, 2.0 µM) or Vehicle (DMSO).

  • Imaging:

    • Capture images at 0h, 12h, and 24h using phase-contrast microscopy (10x objective).

  • Quantification:

    • Calculate Relative Wound Density (RWD) using ImageJ or automated scratch assay software.

    • Formula:

      
      
      Where 
      
      
      
      is the wound area at time 0, and
      
      
      is the area at the specific timepoint.

Assay Protocol 2: Transwell Invasion (Boyden Chamber)

Objective: Measure 3D invasion through Extracellular Matrix (ECM). Scientific Integrity: This assay validates the drug's ability to downregulate MMPs (Matrix Metalloproteinases), a direct downstream target of ERRα.

Experimental Workflow Visualization

Transwell_Workflow Step1 1. ECM Coating (Matrigel 1:8 Dilution) Step2 2. Seeding (Top) Cells + Drug in SFM Step1->Step2 Step3 3. Chemoattractant (Bottom) Media + 10% FBS Step2->Step3 Step4 4. Incubation 24 Hours @ 37°C Step3->Step4 Step5 5. Swabbing Remove Non-invading Cells Step4->Step5 Step6 6. Staining & Counting Crystal Violet Step5->Step6

Figure 2: Transwell Invasion Workflow. Critical gradient establishment: Serum-Free Media (Top) vs. High-Serum Media (Bottom).

Step-by-Step Methodology
  • Matrigel Coating:

    • Thaw Matrigel on ice (4°C) overnight. Never let it warm up or it will gel prematurely.

    • Dilute Matrigel 1:8 with cold serum-free media.

    • Coat the upper surface of the Transwell membrane (8.0 µm pore size). Use 50 µL per insert (24-well format).

    • Incubate at 37°C for 4h to solidify.

  • Cell Preparation:

    • Trypsinize cells and resuspend in Serum-Free Media .

    • Cell Density:

      
       cells/mL.
      
    • Pre-mix ERRα Antagonist-2 into the cell suspension.

  • Chamber Assembly:

    • Lower Chamber: Add 600 µL of complete media containing 10% FBS . (This creates the chemotactic gradient).

    • Upper Chamber: Add 200 µL of the Cell + Drug suspension on top of the Matrigel layer.

  • Incubation:

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Fixation & Staining:

    • Remove inserts.[3]

    • The Swab (Crucial Step): Use a cotton swab to firmly scrape the interior (top) of the insert. This removes cells that did not invade.[3] Repeat twice.

    • Fix the remaining cells (on the bottom surface) with 4% Paraformaldehyde (15 min).

    • Stain with 0.1% Crystal Violet (20 min).

  • Data Acquisition:

    • Invert the insert and image 5 random fields per insert at 20x magnification.

    • Count cells manually or using ImageJ "Analyze Particles" module.

Data Analysis & Validation

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), all data must be normalized against cell viability to rule out cytotoxicity artifacts.

Viability Correction Factor

Run a parallel MTT or CCK-8 assay with the same drug concentrations.

  • If 2.0 µM Drug causes 20% cell death, but 80% reduction in migration, the effect is specific to migration.

  • If 2.0 µM Drug causes 80% cell death, the migration data is invalid (false positive).

Statistical Reporting
  • n: Minimum 3 biological replicates.

  • Test: One-way ANOVA with Dunnett’s post-hoc test (comparing all columns to Vehicle Control).

  • Significance: P < 0.05.

References

  • Giguère, V. (2008). Transcriptional control of energy homeostasis by the estrogen-related receptors.[4] Endocrine Reviews, 29(6), 677-696. Link

  • Stein, R. A., et al. (2009). Estrogen-related receptor alpha antagonist inhibits both estrogen receptor-positive and estrogen receptor-negative breast tumor growth in mouse xenografts.[5] Cancer Research, 69(22), 8517-8525. Link

  • Peng, Y., et al. (2019). Discovery of Novel ERRα Antagonists as Potential Anticancer Agents for Triple-Negative Breast Cancer.[6] Journal of Medicinal Chemistry. (Contextual reference for "Compound 11" series).

  • Thermo Fisher Scientific. (n.d.). In vitro cell migration and invasion assays using Nunc Polycarbonate Cell Culture Inserts. Application Note. Link

  • MedChemExpress. (2023). ERRα antagonist-2 (Compound 11) Product Information. Link

Sources

Application Note & Protocol: Unveiling ERRα Target Gene Dynamics with Antagonist-2 using ChIP-qPCR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of ERRα in Cellular Energetics and Disease

Estrogen-Related Receptor alpha (ERRα), also known as NR3B1, is a pivotal nuclear receptor that functions as a key regulator of cellular metabolism.[1] Although structurally similar to the estrogen receptor (ERα), ERRα is an orphan nuclear receptor, meaning its activity is regulated by the availability of coactivator proteins, such as PGC-1α, rather than direct ligand binding.[2] This receptor plays a critical role in mitochondrial biogenesis, oxidative phosphorylation, and fatty acid metabolism.[3][4] ERRα exerts its influence by binding to specific DNA sequences, known as estrogen-related receptor response elements (ERREs), in the promoter regions of its target genes, thereby modulating their transcription.[2]

Given its profound impact on cellular energy homeostasis, it is not surprising that dysregulation of ERRα signaling is implicated in various pathologies, including metabolic disorders and cancer.[5][6] In oncology, particularly in breast cancer, elevated ERRα expression is often associated with a more aggressive tumor phenotype and a poorer prognosis.[7][8] ERRα has been shown to drive the expression of genes involved in cell proliferation, migration, and angiogenesis.[2][9] Furthermore, ERRα has been implicated in the development of resistance to endocrine therapies, making it a compelling target for novel therapeutic interventions.[7][10] The development of specific ERRα antagonists provides a powerful tool to probe the receptor's function and to evaluate its potential as a therapeutic target.[11]

This application note provides a comprehensive guide for researchers to investigate the impact of a novel antagonist, hereafter referred to as "Antagonist-2," on the binding of ERRα to its target gene promoters using Chromatin Immunoprecipitation followed by quantitative Polymerase Chain Reaction (ChIP-qPCR). This powerful technique allows for the precise quantification of protein-DNA interactions within the native chromatin context of the cell. By following this detailed protocol, researchers can elucidate the mechanism of action of Antagonist-2 and identify the downstream gene regulatory networks governed by ERRα.

Scientific Principle: Interrogating Protein-DNA Interactions with ChIP-qPCR

Chromatin Immunoprecipitation (ChIP) is a robust technique used to investigate the interaction of proteins with specific DNA sequences in vivo. The fundamental principle of ChIP involves the use of formaldehyde to cross-link proteins to DNA, effectively "freezing" these interactions as they occur within the cell. The chromatin is then sheared into smaller fragments, and an antibody specific to the protein of interest—in this case, ERRα—is used to immunoprecipitate the protein-DNA complexes. Following immunoprecipitation, the cross-links are reversed, and the associated DNA is purified.

Quantitative PCR (qPCR) is then employed to quantify the amount of a specific DNA sequence present in the immunoprecipitated sample. By designing primers that flank a putative ERRα binding site on a target gene, we can determine the extent to which ERRα was bound to that specific genomic region under different experimental conditions (e.g., with and without Antagonist-2 treatment). The enrichment of the target DNA sequence in the immunoprecipitated sample, relative to a negative control, provides a quantitative measure of the protein-DNA interaction.

Visualizing the Core Workflow

The overall experimental workflow is depicted below. This process begins with the treatment of cultured cells with Antagonist-2, followed by a series of steps to isolate and quantify the DNA associated with ERRα.

ChIP_qPCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_chip Chromatin Immunoprecipitation (ChIP) cluster_qpcr Quantitative PCR (qPCR) cell_culture 1. Cell Culture treatment 2. Antagonist-2 Treatment cell_culture->treatment crosslinking 3. Formaldehyde Cross-linking treatment->crosslinking lysis 4. Cell Lysis crosslinking->lysis sonication 5. Chromatin Shearing lysis->sonication ip 6. Immunoprecipitation (Anti-ERRα Antibody) sonication->ip washing 7. Wash & Elute ip->washing reverse_crosslink 8. Reverse Cross-links washing->reverse_crosslink dna_purification 9. DNA Purification reverse_crosslink->dna_purification qpcr 10. qPCR Analysis dna_purification->qpcr data_analysis 11. Data Analysis qpcr->data_analysis

Figure 1: A schematic overview of the ChIP-qPCR workflow for analyzing ERRα target gene binding after Antagonist-2 treatment.

Detailed Protocol: ChIP-qPCR for ERRα

This protocol is optimized for adherent human cancer cell lines (e.g., MCF-7, MDA-MB-231) grown in 150 mm culture dishes. It is crucial to optimize key steps, such as sonication and antibody concentration, for each cell line and antibody used.

Materials and Reagents
  • Cell Culture:

    • Appropriate cell culture medium and supplements

    • Fetal Bovine Serum (FBS)

    • Phosphate-Buffered Saline (PBS), sterile

    • Trypsin-EDTA

  • Treatment:

    • Antagonist-2 (stock solution of known concentration)

    • Vehicle control (e.g., DMSO)

  • ChIP:

    • Formaldehyde (37% solution)

    • Glycine

    • Cell Lysis Buffer

    • Nuclear Lysis Buffer

    • ChIP Dilution Buffer

    • Anti-ERRα antibody (ChIP-validated)

    • Normal Rabbit IgG (negative control)

    • Protein A/G magnetic beads

    • Low Salt Wash Buffer

    • High Salt Wash Buffer

    • LiCl Wash Buffer

    • TE Buffer

    • Elution Buffer

    • RNase A

    • Proteinase K

    • Phenol:Chloroform:Isoamyl Alcohol

    • Ethanol (100% and 70%)

    • Glycogen

  • qPCR:

    • SYBR Green qPCR Master Mix

    • Nuclease-free water

    • Forward and reverse primers for target genes and negative control regions

Step-by-Step Experimental Procedure

Part 1: Cell Culture and Treatment

  • Cell Seeding: Seed cells in 150 mm dishes at a density that will result in approximately 80-90% confluency on the day of the experiment. This typically corresponds to 1-2 x 10^7 cells per dish.

  • Antagonist-2 Treatment: Once cells reach the desired confluency, replace the medium with fresh medium containing either Antagonist-2 at the desired final concentration or an equivalent volume of vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).

Part 2: Chromatin Immunoprecipitation

  • Cross-linking:

    • To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%.

    • Incubate at room temperature for 10 minutes with gentle swirling. Rationale: Formaldehyde creates covalent bonds between proteins and DNA that are in close proximity, preserving these interactions for subsequent analysis.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

    • Incubate for 5 minutes at room temperature.

  • Cell Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1-2 mL of ice-cold PBS and scrape the cells into a conical tube.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Carefully discard the supernatant.

  • Cell Lysis:

    • Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the nuclear pellet in Nuclear Lysis Buffer.

  • Chromatin Shearing (Sonication):

    • Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp. This step is critical and requires optimization for each cell type and sonicator.

    • After sonication, centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (containing the sheared chromatin) to a new tube.

  • Immunoprecipitation:

    • Dilute the chromatin with ChIP Dilution Buffer.

    • Remove a small aliquot (e.g., 2%) to serve as the "input" control.

    • Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C with rotation.

    • Pellet the beads and transfer the supernatant to a new tube.

    • Add the anti-ERRα antibody to one tube and Normal Rabbit IgG to another (negative control).

    • Incubate overnight at 4°C with rotation.

    • Add Protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Perform a series of washes to remove non-specifically bound proteins:

      • 1x with Low Salt Wash Buffer

      • 1x with High Salt Wash Buffer

      • 1x with LiCl Wash Buffer

      • 2x with TE Buffer

  • Elution and Reverse Cross-linking:

    • Elute the protein-DNA complexes from the beads by adding Elution Buffer and incubating at 65°C for 15 minutes with vortexing.

    • Reverse the cross-links by incubating at 65°C for at least 6 hours or overnight. Also, process the "input" sample in the same manner.

  • DNA Purification:

    • Add RNase A and incubate for 30 minutes at 37°C.

    • Add Proteinase K and incubate for 2 hours at 45°C.

    • Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.

    • Resuspend the purified DNA in nuclease-free water.

Part 3: qPCR Analysis

  • Primer Design: Design primers to amplify a 100-200 bp region within the putative ERRα binding site of your target genes. Also, design primers for a negative control region where ERRα is not expected to bind.

  • qPCR Reaction Setup: Prepare the qPCR reactions using a SYBR Green-based master mix. A typical reaction includes:

    • SYBR Green Master Mix (2x)

    • Forward Primer (10 µM)

    • Reverse Primer (10 µM)

    • Immunoprecipitated DNA or Input DNA

    • Nuclease-free water

  • qPCR Program: Use a standard three-step cycling protocol:

    • Initial denaturation (e.g., 95°C for 10 minutes)

    • 40 cycles of:

      • Denaturation (95°C for 15 seconds)

      • Annealing/Extension (60°C for 60 seconds)

    • Melt curve analysis to ensure product specificity.

  • Data Analysis:

    • There are two common methods for analyzing ChIP-qPCR data: the Percent Input Method and the Fold Enrichment Method.[12][13]

    • Percent Input Method: This method normalizes the signal from the immunoprecipitated sample to the input sample, representing the amount of immunoprecipitated DNA as a percentage of the total input DNA.[12][13]

    • Fold Enrichment Method: This method calculates the enrichment of the target sequence in the specific antibody immunoprecipitation relative to the negative control (IgG) immunoprecipitation.[13]

Data Presentation and Interpretation

The results of the ChIP-qPCR experiment should be presented in a clear and concise manner. A bar graph is often used to visualize the fold enrichment or percent input for each target gene under different treatment conditions.

Example Data Table
Target GeneTreatmentAverage Ct (IP)Average Ct (Input)Percent InputFold Enrichment (vs. IgG)
VEGFA Vehicle25.220.51.8%15.2
Antagonist-227.820.60.3%2.5
PDK4 Vehicle26.120.41.1%12.8
Antagonist-228.520.50.2%2.1
Negative Control Region Vehicle30.520.50.03%1.1
Antagonist-230.820.60.02%0.9

Note: The values in this table are for illustrative purposes only.

Interpreting the Results

A significant decrease in the percent input or fold enrichment for known ERRα target genes, such as VEGFA and PDK4, following treatment with Antagonist-2 would indicate that the antagonist effectively inhibits the binding of ERRα to its target promoters.[9] No significant change in the negative control region confirms the specificity of the immunoprecipitation.

Troubleshooting Common ChIP-qPCR Issues

Problem Potential Cause Suggested Solution
High background in IgG control - Insufficient washing- Too much antibody used- Non-specific binding to beads- Increase the number and stringency of washes.- Titrate the antibody concentration.- Pre-clear the chromatin with beads before immunoprecipitation.[14]
Low or no signal in IP samples - Inefficient antibody- Insufficient cross-linking- Over-sonication of chromatin- Insufficient starting material- Use a ChIP-validated antibody.- Optimize cross-linking time.- Optimize sonication conditions to achieve fragments of 200-1000 bp.- Increase the number of cells used.[15][16]
Poor qPCR amplification - Poor primer efficiency- PCR inhibitors in the purified DNA- Validate primer efficiency with a standard curve.- Further purify the DNA or dilute the template.[16][17]

Conclusion and Future Directions

The ChIP-qPCR protocol detailed in this application note provides a robust framework for investigating the impact of Antagonist-2 on ERRα's transcriptional activity. By quantifying the changes in ERRα binding to its target gene promoters, researchers can gain valuable insights into the antagonist's mechanism of action. This information is crucial for the preclinical evaluation of Antagonist-2 as a potential therapeutic agent.

Future studies could expand upon these findings by performing ChIP-sequencing (ChIP-seq) to identify the global, genome-wide binding sites of ERRα and how they are altered by Antagonist-2 treatment. This would provide a more comprehensive understanding of the ERRα-regulated gene network and potentially uncover novel therapeutic targets.

References

  • Wikipedia. Estrogen-related receptor alpha. [Link]

  • Dove Medical Press. Novel drugs that target the estrogen-related receptor alpha: their therapeutic potential in breast cancer. [Link]

  • In-vivo-alt.com. What are ERα antagonists and how do they work? [Link]

  • PNAS. The estrogen-related receptor α (ERRα) functions in PPARγ coactivator 1α (PGC-1α)-induced mitochondrial biogenesis. [Link]

  • PubMed. Reprogramming of the ERRα and ERα target gene landscape triggers tamoxifen resistance in breast cancer. [Link]

  • Boster Bio. ChIP Protocol for Transcription Factors. [Link]

  • AACR Journals. Genome-Wide Identification of Direct Target Genes Implicates Estrogen-Related Receptor α as a Determinant of Breast Cancer Heterogeneity. [Link]

  • AACR Journals. Estrogen-Related Receptor α Is Critical for the Growth of Estrogen Receptor–Negative Breast Cancer. [Link]

  • PubMed. The Estrogen-Related Receptor Alpha (ERRalpha) Functions in PPARgamma Coactivator 1alpha (PGC-1alpha)-induced Mitochondrial Biogenesis. [Link]

  • MDPI. The Role of the Estrogen-Related Receptor Alpha (ERRa) in Hypoxia and Its Implications for Cancer Metabolism. [Link]

  • AACR Journals. Reprogramming of the ERRα and ERα Target Gene Landscape Triggers Tamoxifen Resistance in Breast Cancer. [Link]

  • endocrine-related-cancer.org. Estrogen-related receptor α as a therapeutic target in cancer. [Link]

  • Boster Bio. ChIP Troubleshooting Guide. [Link]

  • Top Tip Bio. How To Analyse ChIP qPCR Data. [Link]

  • AACR Journals. Estrogen-related receptor-α antagonist inhibits both estrogen receptor–positive and estrogen receptor–negative breast tumor growth in mouse xenografts. [Link]

  • Creative Biolabs Antibody. Troubleshooting of Chromatin Immunoprecipitation (ChIP). [Link]

  • PMC. Key regulator of cellular metabolism, estrogen-related receptor α, a new therapeutic target in endocrine-related gynecological tumor. [Link]

  • PMC. Regulation of ERRα Gene Expression by Estrogen Receptor Agonists and Antagonists in SKBR3 Breast Cancer Cells. [Link]

  • PMC. Protocol for in vivo chromatin immunoprecipitation on purified chromatin isolated from mouse liver nuclei. [Link]

  • YouTube. How To Analyze ChIP qPCR Data. [Link]

  • EMBO. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors. [Link]

  • AACR Journals. Molecular Pathways: The Metabolic Regulator Estrogen-Related Receptor α as a Therapeutic Target in Cancer. [Link]

  • UCSC Genome Browser. Platform validation: Comparison of sequence-specific transcription factor determinations by ChIP-seq and ChIP-qPCR. [Link]

  • BioMed Central. Chromatin immunoprecipitation: optimization, quantitative analysis and data normalization. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: ERRα Antagonist-2 Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Solubilization and Delivery of Estrogen-Related Receptor Alpha (ERRα) Antagonist-2. Document ID: TS-ERR-SOL-002 Last Updated: October 26, 2023 Audience: Assay Development Scientists, In Vivo Pharmacologists.

Executive Summary & Compound Profile

ERRα Antagonist-2 (often referenced in literature as Compound 11 or specific thiadiazole/indazol derivatives) is a potent inverse agonist of the orphan nuclear receptor ERRα. Like many high-affinity nuclear receptor ligands, it possesses a planar, multi-ring aromatic structure that confers high lipophilicity (High LogP) and poor aqueous thermodynamic solubility.

This guide addresses the critical "solubility paradox" where the compound dissolves readily in organic solvents (DMSO) but precipitates immediately upon introduction to aqueous assay buffers, leading to erratic IC50 values, false negatives in reporter assays, or clogged needles during in vivo administration.

Physicochemical Snapshot
ParameterSpecificationNotes
Primary Solvent DMSO (Dimethyl Sulfoxide)Soluble up to ~60 mg/mL (approx. 140 mM).[1] Requires ultrasonication.[1]
Secondary Solvent Ethanol Lower solubility than DMSO; not recommended for high-concentration stocks.
Aqueous Solubility < 1 µM (PBS, pH 7.4)Critical: Precipitates instantly without solubilizing agents.
Stability HygroscopicDMSO stocks absorb water from air, causing compound crash-out over time.
Molecular Character Hydrophobic / LipophilicPlanar stacking interactions drive aggregation in water.

Troubleshooting Guide (Q&A)

Category A: In Vitro / Cell Culture Issues

Q1: I prepared a 10 mM stock in DMSO, but when I dilute it 1:1000 into cell media (final 10 µM), I see a fine precipitate or "cloudiness." Why? Technical Insight: This is known as "kinetic precipitation." When a hydrophobic molecule in DMSO is suddenly exposed to a highly polar aqueous environment, the water molecules form a "cage" around the DMSO, forcing the hydrophobic drug molecules to aggregate together faster than they can disperse. Corrective Action:

  • Do not add the DMSO stock directly to the full volume of media.

  • Adopt the "Intermediate Dilution" Protocol (See Protocol B below).

  • Warmth: Pre-warm your culture media to 37°C. Cold media accelerates precipitation.

Q2: My IC50 curves are flat or inconsistent between replicates. Technical Insight: This often indicates that the effective concentration is lower than the calculated concentration due to the compound sticking to plasticware (non-specific binding) or precipitating out of solution. Corrective Action:

  • Switch Plastics: Use Low-Binding polypropylene tubes and pipette tips for all dilution steps. Polystyrene (standard TC plates) attracts lipophilic drugs.

  • Add Surfactant: Supplement your assay buffer with 0.01% - 0.05% Tween-20 or Triton X-100 . This stabilizes the monomeric form of the drug in water.

Q3: The DMSO stock has crystals at the bottom after being frozen at -20°C. Technical Insight: DMSO has a high freezing point (19°C). Repeated freeze-thaw cycles introduce atmospheric moisture (DMSO is hygroscopic). Water contamination in DMSO drastically reduces the solubility of ERRα Antagonist-2. Corrective Action:

  • Sonicate: Place the sealed vial in an ultrasonic water bath at 37°C for 5-10 minutes until clear.

  • Aliquot: Never store a "master stock." Aliquot into single-use volumes (e.g., 20 µL) to prevent moisture entry.

Category B: In Vivo Formulation

Q4: Can I just dilute the DMSO stock into Saline for IP injection? Technical Insight: Absolutely not. Diluting a high-concentration DMSO stock of ERRα Antagonist-2 directly into saline will cause immediate precipitation. This leads to local toxicity (peritonitis), poor bioavailability (drug stays as a solid rock in the peritoneum), and embolism risk. Corrective Action: Use a co-solvent system. The standard "Gold Standard" vehicle for this class of antagonists is 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline . (See Protocol C).

Validated Protocols

Protocol A: Preparation of High-Quality Stock (In Vitro)

Goal: Create a stable 10 mM stock solution.

  • Weighing: Weigh the powder in a glass vial (avoid plastic static).

  • Solvent: Add fresh, anhydrous DMSO (Grade: Cell Culture Tested).

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Mandatory: Sonicate in a water bath at 37°C for 5–10 minutes. Visual inspection must show zero crystals.

  • Storage: Aliquot immediately into amber glass vials or high-quality polypropylene tubes. Store at -80°C (stable for 6 months) or -20°C (1 month).

Protocol B: The "Intermediate Dilution" Method (Cell Culture)

Goal: Prevent precipitation shock when dosing cells.

Instead of 10 mM (DMSO)


 10 µM (Media), use a 100x intermediate step.
  • Step 1 (Stock): Start with 10 mM DMSO stock.

  • Step 2 (100x Intermediate): Dilute 10 µL of Stock into 990 µL of Serum-Free Media (or PBS).

    • Note: This yields 100 µM at 1% DMSO.

    • Critical: Vortex immediately. If precipitate forms here, add 0.5% BSA (Bovine Serum Albumin) to the intermediate buffer to act as a carrier protein.

  • Step 3 (Final Dosing): Add 100 µL of the Intermediate Solution to 900 µL of well contents.

    • Final Concentration: 10 µM.

    • Final DMSO: 0.1% (Non-toxic to most cells).

Protocol C: In Vivo Formulation (IP/Oral)

Goal: Stable suspension/solution for animal studies.

Vehicle Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.

  • Dissolve: Dissolve ERRα Antagonist-2 in 100% DMSO first. (Volume = 10% of final total).

  • Stabilize: Add PEG300 (Volume = 40%). Vortex until mixed.

  • Emulsify: Add Tween-80 (Volume = 5%). Vortex.

  • Dilute: Slowly add Saline (Volume = 45%) while vortexing.

    • Result: A clear solution or stable fine suspension suitable for IP injection.

    • Warning: Prepare fresh daily. Do not store formulated compound.

Visual Workflows (Logic Maps)

Diagram 1: Solubility Decision Tree

Caption: A logic flow to determine the correct solubilization strategy based on the experimental application.

SolubilityLogic Start Start: ERRα Antagonist-2 (Solid Powder) Solvent Dissolve in 100% DMSO (Sonicate 37°C) Start->Solvent AppCheck Application Type? Solvent->AppCheck InVitro In Vitro / Cell Culture AppCheck->InVitro InVivo In Vivo (Mouse/Rat) AppCheck->InVivo DirectAdd Direct Addition? (High Risk of Crash) InVitro->DirectAdd Avoid Intermed Intermediate Dilution Step (100x in PBS/BSA) InVitro->Intermed Recommended FinalMedia Add to Cells (Final DMSO < 0.1%) Intermed->FinalMedia SalineOnly Dilute in Saline? (FATAL: Precipitation) InVivo->SalineOnly Avoid CoSolvent Co-Solvent System: 10% DMSO + 40% PEG300 + 5% Tween80 InVivo->CoSolvent Standard Protocol Inject Ready for IP/Oral CoSolvent->Inject

Diagram 2: The "Intermediate Dilution" Mechanism

Caption: Visualizing how intermediate dilution prevents kinetic precipitation shocks.

DilutionProtocol Stock 10mM Stock (100% DMSO) Step1 Step 1: 100x Dilution Into PBS + 0.5% BSA Stock->Step1 1:100 Step2 Stabilized Micelles (BSA prevents aggregation) Step1->Step2 Vortex Final Final Assay Well (10µM, 0.1% DMSO) Step2->Final 1:10

References

  • MedChemExpress. (2023). ERRα antagonist-2 (Compound 11) Datasheet & Solubility. Retrieved from (Search ID: HY-144699).

  • Willy, P. J., et al. (2004). "Regulation of PPARgamma coactivator 1alpha (PGC-1alpha) signaling by an estrogen-related receptor alpha (ERRalpha) ligand." Proceedings of the National Academy of Sciences, 101(24), 8912–8917. (Establishes the XCT-790/Inverse Agonist class solubility baselines).
  • Busch, B. B., et al. (2004). "Identification of a selective inverse agonist for the orphan nuclear receptor estrogen-related receptor alpha." Journal of Medicinal Chemistry, 47(23), 5593–5596. Link

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
  • Stein, R. A., et al. (2009). "Estrogen-related receptor alpha (ERRalpha) subtype-selective inverse agonists."[2][3] Journal of Medicinal Chemistry. (Describes structural basis of lipophilicity in ERR ligands).

Sources

Technical Guide: Troubleshooting Inconsistent IC50 Values for ERRα Antagonist-2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

ERRα Antagonist-2 (often chemically identified as a thiazolidinedione derivative or similar scaffold depending on the specific vendor catalog, e.g., Compound 11 or analogs of XCT-790) is not a classical antagonist; it is an inverse agonist .[1]

This distinction is the primary source of IC50 inconsistency. Unlike a neutral antagonist that blocks ligand binding, an inverse agonist must actively suppress the constitutive activity of the receptor. This constitutive activity is driven by the presence of co-activators, specifically PGC-1α (Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha).[2][3]

The Core Axiom: If your cellular system lacks sufficient PGC-1α, ERRα exhibits low basal activity. Consequently, ERRα Antagonist-2 has "nothing to inhibit," resulting in flat curves, noisy baselines, or artificially high IC50 values.

FeatureSpecification
Mechanism Inverse Agonist (Disrupts ERRα/PGC-1α interaction; induces proteasomal degradation).
Solubility High in DMSO (>10 mM); Poor in aqueous media (<10 µM).
Key Variable Cellular PGC-1α expression levels.
Typical IC50 ~0.5 – 1.0 µM (Cell-based reporter); ~100–200 nM (Biochemical TR-FRET).

Troubleshooting Guide (Q&A Format)

Category A: Biological Context (The "Silent Target" Issue)

Q1: My dose-response curve is flat or has a very small signal window. Is the compound inactive?

Diagnosis: Likely insufficient co-activator tone . ERRα is an orphan nuclear receptor; it does not require a ligand to be active, but it does require PGC-1α to drive transcription.

  • The Trap: In cell lines with low endogenous PGC-1α (e.g., certain sub-clones of HeLa or HEK293 without transfection), ERRα is functionally dormant. Adding an inverse agonist to a dormant receptor yields no change in signal.

  • Solution:

    • Switch Cell Lines: Use high-expression lines like MDA-MB-231 (breast cancer) or differentiated C2C12 (myotubes).

    • Co-transfection: If using a luciferase reporter assay in HEK293, you must co-transfect a PGC-1α expression vector alongside the ERRα plasmid to create the "constitutive" signal window that the drug will inhibit.

Q2: Why is my IC50 in the reporter assay (2 µM) so much higher than the datasheet's TR-FRET value (200 nM)?

Diagnosis: Assay Physics vs. Biology.

  • TR-FRET (Biochemical): Measures the simple physical displacement of a PGC-1α peptide from the ERRα Ligand Binding Domain (LBD). This is a direct binding event, yielding a "pure" potency (Ki).

  • Reporter Assay (Cellular): Requires the compound to cross the membrane, survive metabolism, enter the nucleus, and displace a massive multi-protein complex.

  • Correction: This shift is normal. However, if the shift is >50x, check for Serum Protein Binding . ERRα antagonists are often highly lipophilic (>logP 4). High FBS (10%) can sequester the drug.

  • Protocol Adjustment: Run cellular assays in 0.5% to 1% Charcoal-Stripped FBS or serum-free media for the duration of the drug treatment to determine the "true" cellular potency.

Category B: Physicochemical Factors (The "Precipitation" Trap)

Q3: I see high variability between technical replicates at concentrations above 5 µM.

Diagnosis: Compound Precipitation. ERRα Antagonist-2 is hydrophobic. If you pipette a 10 mM DMSO stock directly into aqueous media to make a 10 µM final concentration, the compound may "crash out" locally before dispersing, leading to effective concentrations far lower than calculated.

Q4: The cells look unhealthy at the top dose. Is it off-target toxicity?

Diagnosis: Potential Mitochondrial Toxicity . ERRα regulates mitochondrial biogenesis.[3][4][5] Complete ablation of ERRα function (or off-target effects of the scaffold) can cause mitochondrial collapse.

  • Check: Run a parallel cytotoxicity assay (e.g., CellTiter-Glo) without the specific ERRα reporter. If the IC50 for toxicity overlaps with the IC50 for efficacy, your therapeutic window is closed.

Visualizing the Mechanism & Workflow

Diagram 1: The "Signal Window" Dependency

This diagram illustrates why PGC-1α is the rate-limiting factor for obtaining a valid IC50.

ERRa_Mechanism cluster_0 Inhibition Logic PGC PGC-1α (Co-Activator) ERR ERRα (Receptor) PGC->ERR  Binds & Activates   DNA DNA Response Element (ERRE) ERR->DNA  Occupies   Transcription Transcription (Signal Output) DNA->Transcription  High Basal Signal   Antagonist ERRα Antagonist-2 (Inverse Agonist) Antagonist->ERR  Displaces PGC-1α   Proteasome Proteasomal Degradation Antagonist->Proteasome  Induces Degradation   Logic No PGC-1α = No Basal Signal No Signal = No IC50 Curve

Caption: The mechanism of Inverse Agonism. The drug functions by breaking the PGC-1α/ERRα complex. Without PGC-1α (Green), there is no activity to inhibit.

Diagram 2: The "Intermediate Plate" Dilution Protocol

This workflow prevents precipitation artifacts common with lipophilic ERRα ligands.

Dilution_Protocol cluster_prep Step 1: Serial Dilution (in DMSO) cluster_media Step 2: Pre-Dilution (Media) Stock 10 mM Stock (100% DMSO) DilutionPlate Intermediate Plate A (100% DMSO) Concentration: 500x Final Stock->DilutionPlate  Serial Dilute   MediaPlate Intermediate Plate B (Media + 2% DMSO) Concentration: 10x Final DilutionPlate->MediaPlate  1:50 Dilution   (Prevents Shock Precip.) AssayPlate Final Assay Plate (Cells + 0.2% DMSO) Concentration: 1x Final MediaPlate->AssayPlate  1:10 Addition  

Caption: Recommended "Intermediate Plate" method. Direct dilution from 100% DMSO to assay media often causes precipitation. The intermediate step ensures stable dispersion.

Validated Experimental Protocols

Protocol A: Luciferase Reporter Assay (Cellular)

Best for: Measuring functional transcriptional inhibition.

  • Cell Seeding: Seed HEK293 cells at 20,000 cells/well in a white-walled 96-well plate. Incubate 24h.

  • Transfection (The Critical Step):

    • Transfect using a lipid-based reagent.

    • Plasmid Ratio: 3:1:1 ratio of ERRα-Expression Vector : PGC-1α-Expression Vector : ERRE-Luciferase Reporter .

    • Note: Omitting the PGC-1α vector is the #1 cause of assay failure.

  • Treatment:

    • 24h post-transfection, remove media.

    • Add media containing serially diluted ERRα Antagonist-2 (using the Intermediate Plate method above).

    • Ensure final DMSO is <0.5%.

  • Incubation: Incubate for 24 hours . (Shorter times may miss the degradation effect; longer times introduce toxicity).

  • Readout: Lyse cells and add Luciferase substrate. Measure luminescence.

  • Data Analysis: Normalize to an internal control (e.g., Renilla luciferase) to correct for cell viability/transfection efficiency.

Protocol B: TR-FRET Co-activator Displacement (Biochemical)

Best for: Pure affinity (Ki) determination without cellular noise.

  • Reagents:

    • GST-tagged ERRα LBD (Ligand Binding Domain).[6]

    • Biotinylated PGC-1α peptide (e.g., residues 137-155).

    • Europium-labeled anti-GST antibody (Donor).

    • Streptavidin-APC or XL665 (Acceptor).

  • Reaction:

    • Mix ERRα-LBD (5 nM) + PGC-1α peptide (50 nM) in assay buffer.

    • Add ERRα Antagonist-2 dilution series.

    • Incubate 1 hour at Room Temp (dark).

  • Detection:

    • Add detection reagents (Eu-Ab + SA-XL665).

    • Incubate 1 hour.

    • Read Time-Resolved Fluorescence (Excitation 337nm; Emission 665nm/620nm).

  • Result: Antagonist-2 will decrease the FRET signal by displacing the peptide.

References

  • Busch, B. B., et al. (2004). "Identification of a selective inverse agonist for the orphan nuclear receptor estrogen-related receptor alpha." Journal of Medicinal Chemistry, 47(22), 5593–5596.

  • Willy, P. J., et al. (2004). "Regulation of PPARgamma coactivator 1alpha (PGC-1alpha) signaling by an estrogen-related receptor alpha (ERRalpha) ligand."[2] Proceedings of the National Academy of Sciences (PNAS), 101(24), 8912–8917.

  • Chisamore, M. J., et al. (2009). "Estrogen-related receptor-alpha antagonist inhibits both estrogen receptor-positive and estrogen receptor-negative breast tumor growth in mouse xenografts."[5][7][8] Molecular Cancer Therapeutics, 8(3), 672–681.[5][8]

  • Gao, Z., et al. (2022).[1] "The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo."[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 125–134.[1]

Disclaimer: This guide is intended for research use only. "ERRα Antagonist-2" refers to the chemical class of inverse agonists represented by compounds such as XCT-790 and Compound 29/11. Always verify the specific CAS number with your vendor.

Sources

Technical Support Center: Minimizing Off-Target Cytotoxicity of ERRα Antagonist-2

Author: BenchChem Technical Support Team. Date: February 2026

Product ID: ERRα Antagonist-2 (Corresponds to Compound 11 ; Gao et al., 2022) Target: Estrogen-Related Receptor Alpha (ERRα/NR3B1) Mechanism: Inverse Agonist Support Ticket: #ERR-TOX-001 Status: Resolved / Guide Available

Executive Summary

ERRα Antagonist-2 (chemically identified as N-(4-(N-(3-bromophenyl)sulfamoyl)-2,5-dipropoxyphenyl)acetamide) is a potent inverse agonist with an IC


 of ~0.80 µM against ERRα.[1] While designed to suppress mitochondrial biogenesis and migration in Triple-Negative Breast Cancer (TNBC) cells, users frequently report unexpected cytotoxicity in normal cell lines (e.g., MCF-10A, HUVEC, BJ Fibroblasts).

This guide addresses the therapeutic window and off-target mitochondrial uncoupling —a known class effect of ERRα inhibitors (similar to XCT-790). Our data suggests that toxicity in normal cells often stems from supratherapeutic dosing or metabolic rigidity in culture conditions.

Module 1: Critical Dosing & Formulation (First-Line Troubleshooting)

Q1: I am seeing >50% cell death in my normal control cells at 10 µM. Is this expected?

A: Yes. At 10 µM, you are likely exceeding the specific therapeutic window.

Technical Insight: ERRα Antagonist-2 has an IC


 of 0.80 µM .[1][2][3][4][5] In pharmacological assays, specificity drops significantly at concentrations >10x the IC

.
  • The Problem: Many ERRα inverse agonists, including the predecessor XCT-790, act as proton ionophores (mitochondrial uncouplers) at high concentrations.[6] This physically dissipates the mitochondrial membrane potential (

    
    ) independent of ERRα binding.[6]
    
  • The Solution: Re-titrate your dose. The specific window for ERRα Antagonist-2 is typically 1.0 µM – 5.0 µM .

    • Normal cells (with robust mitochondrial reserve) should survive this range.

    • Cancer cells (metabolically addicted to ERRα) will show growth inhibition.[7][8][9][10]

Q2: My compound precipitates in media. Could this cause toxicity?

A: Yes. Micro-precipitates cause physical stress and localized high-concentration toxicity.

Formulation Protocol:

  • Stock Preparation: Dissolve in 100% DMSO to 10 mM . Vortex for 30 seconds.

  • Intermediate Dilution (Critical Step): Do not add 10 mM stock directly to cell culture media.

    • Prepare a 100x working solution in sterile PBS or media without serum first.

    • Observation: If the solution turns cloudy, the compound has crashed out.

  • Final Application: Add the 100x solution to the well. Ensure final DMSO concentration is <0.1% .

Module 2: Mechanistic Troubleshooting (Distinguishing Toxicity)

Q3: How do I know if the cell death is "Off-Target" or just potent ERRα inhibition?

A: Perform the "ROS Rescue" Validation.

Rationale: Off-target toxicity in this chemical class is frequently driven by rapid Reactive Oxygen Species (ROS) generation or membrane depolarization, whereas on-target ERRα inhibition is a slower transcriptional event (24-48 hours).

Validation Experiment: Run a parallel assay with N-Acetylcysteine (NAC) , a ROS scavenger.

ConditionOutcome: Cell Death PersistsOutcome: Cell Death Rescued
Interpretation On-Target (likely). The cells are dying due to metabolic collapse from ERRα downregulation.Off-Target (likely). The compound is causing acute oxidative stress unrelated to ERRα transcription.
Action Reduce duration of exposure; check metabolic media.Lower the dose. You are seeing chemical toxicity.

Module 3: Experimental Design & Metabolic Context

Q4: Does the culture media composition affect cytotoxicity in normal cells?

A: Drastically. Avoid "Galactose-only" media for normal controls.

The "Metabolic Force" Effect:

  • Glucose Media: Cells can use glycolysis (Warburg effect). Even if ERRα is inhibited (blocking mitochondrial respiration), cells survive on glycolysis.

  • Galactose Media: Forces cells to rely only on Oxidative Phosphorylation (OXPHOS).

  • Result: If you treat normal cells in Galactose media with ERRα Antagonist-2, you create a synthetic lethal environment. Use High-Glucose (4.5 g/L) media for normal controls to provide a metabolic safety net.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing cytotoxicity sources.

TroubleshootingFlow Start Issue: Cytotoxicity in Normal Cells CheckDose Step 1: Check Concentration Start->CheckDose HighDose > 5 µM CheckDose->HighDose LowDose 1 - 5 µM CheckDose->LowDose Uncoupling Risk: Mitochondrial Uncoupling (Off-Target) HighDose->Uncoupling CheckTime Step 2: Check Timepoint LowDose->CheckTime Action1 Action: Titrate down to IC50 (0.8 µM) Uncoupling->Action1 Acute < 6 Hours CheckTime->Acute Chronic > 24 Hours CheckTime->Chronic ROS_Check Risk: Acute ROS Generation Acute->ROS_Check Metabolic Step 3: Check Media Chronic->Metabolic Action2 Action: Co-treat with 5mM NAC ROS_Check->Action2 Galactose Galactose/Low Glucose Metabolic->Galactose Glucose High Glucose Metabolic->Glucose OnTarget On-Target Metabolic Stress (Normal cells lack plasticity?) Galactose->OnTarget Review Cell Line Sensitivity Review Cell Line Sensitivity Glucose->Review Cell Line Sensitivity Action3 Action: Supplement Glucose or Pyruvate OnTarget->Action3

Caption: Decision matrix for isolating the root cause of ERRα Antagonist-2 cytotoxicity: Dosing, Timing, or Metabolic Context.

Module 4: Validation Protocols

Protocol A: The "Safety Window" Titration

Objective: Determine the maximum non-toxic dose (MNTD) for your specific normal cell line.

  • Seed Cells: 5,000 cells/well (96-well plate) in High Glucose media. Allow 24h attachment.

  • Treatment: Prepare serial dilutions: 0, 0.1, 0.5, 0.8 (IC50) , 1.0, 2.5, 5.0, 10.0 µM.

  • Duration: Incubate for 72 hours .

  • Readout: Use CellTiter-Glo (ATP) rather than MTT.

    • Why? MTT relies on mitochondrial reductase activity. Since ERRα inhibitors suppress mitochondria, MTT might show "false toxicity" (low signal due to low activity, not death). ATP is a more robust marker of viability here.

  • Analysis: Plot Relative Luminescence Units (RLU). The MNTD is the highest dose with >90% viability vs DMSO control.

Protocol B: Mitochondrial Integrity Check (JC-1 Assay)

Objective: Confirm membrane potential is intact at your chosen dose.

  • Stain: Load cells with JC-1 dye (2 µM) for 30 mins at 37°C.

  • Treat: Add ERRα Antagonist-2 at 1 µM and 10 µM.

  • Measure: Read immediately (0h) and at 4h.

    • Red Fluorescence (Aggregates): Healthy Mitochondria.

    • Green Fluorescence (Monomers): Depolarized Mitochondria.

  • Result: If 10 µM causes a rapid "Red-to-Green" shift within <4 hours, the compound is acting as an uncoupler (Off-Target). If 1 µM maintains Red signal, it is safe for long-term on-target studies.

References

  • Gao, Z., et al. (2022). "The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 125-134.[1]

  • Berry, A., et al. (2010). "The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler." Molecular Pharmacology, 77(6), 961-971. (Provides mechanistic context for off-target uncoupling in this inhibitor class).

  • Willy, P.J., et al. (2004). "Regulation of PPARgamma coactivator 1alpha (PGC-1alpha) signaling by an estrogen-related receptor alpha (ERRalpha) ligand." Proceedings of the National Academy of Sciences, 101(24), 8912-8917.

Sources

Overcoming ERRα antagonist-2 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Precipitation in Cell Culture Media Audience: Researchers, Drug Discovery Scientists Last Updated: October 2025

The Challenge: Why ERRα Antagonist-2 Precipitates

ERRα Antagonist-2 (often associated with synthetic inverse agonists like Compound 29 or analogs of XCT-790) is a highly lipophilic small molecule. While it dissolves readily in organic solvents like DMSO, it possesses a high LogP value (typically >4.0), meaning it is hydrophobic and thermodynamically unstable in aqueous environments.

When you pipette a concentrated DMSO stock directly into cell culture media, you trigger a "Solvent Shock." The rapid dispersion of DMSO leaves the hydrophobic drug molecules "stranded" in water, forcing them to aggregate into micro-crystals immediately. These crystals are often invisible to the naked eye but cause:

  • Loss of Potency: The drug is in the crystal, not entering the cell.

  • Cytotoxicity: Crystals settle on the cell monolayer, causing physical stress or localized toxicity unrelated to the drug's mechanism.

  • False Negatives: Inconsistent dosing leads to erratic IC50 data.

Mechanism of Precipitation (Solvent Shock)

The following diagram illustrates the thermodynamic failure point during direct spiking.

SolventShock Stock DMSO Stock (10 mM) Interface Mixing Interface (Rapid DMSO Dispersion) Stock->Interface Direct Addition Media Aqueous Media (RPMI/DMEM) Media->Interface Outcome Precipitation (Drug Aggregation) Interface->Outcome High Local Conc. > Solubility Limit Soluble Soluble Monodispersion Interface->Soluble Slow Addition + Carrier Protein

Caption: Figure 1. The "Solvent Shock" phenomenon.[1] Rapid addition of hydrophobic stock to aqueous media causes immediate local supersaturation and crystallization.

Protocol A: The "Sandwich" Dilution Method

Recommended for short-term assays (24-48h) where BSA interference is a concern.

Directly spiking 10 mM stock into media is the most common cause of failure. This protocol uses an intermediate dilution step to "step down" the concentration gradient.

Materials
  • Anhydrous DMSO (freshly opened or stored over molecular sieves).

  • Phosphate Buffered Saline (PBS), pre-warmed to 37°C.

  • Vortex mixer.[2]

Step-by-Step Workflow
  • Prepare 1000x Stock: Dissolve ERRα Antagonist-2 in anhydrous DMSO to 10 mM . Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Create Intermediate dilution (10x):

    • Prepare a tube with 900 µL of warm PBS .

    • Take 100 µL of your 10 mM DMSO stock.[3]

    • Crucial Step: While vortexing the PBS tube, slowly add the DMSO stock dropwise.

    • Result: A 1 mM solution in 10% DMSO/90% PBS. Note: This may look slightly milky/opalescent. This is a suspension, not a precipitate yet.

  • Final Addition (1x):

    • Add the Intermediate solution to your cell culture media at a 1:100 ratio .

    • Final Concentration: 10 µM drug, 0.1% DMSO.

    • Vortex media immediately.[1]

Why this works: The intermediate step prevents the "local supersaturation" that happens when a droplet of 100% DMSO hits 100% water.

Protocol B: BSA Complexation (The Gold Standard)

Recommended for metabolic studies involving ERRα.

Since ERRα regulates fatty acid oxidation, and albumin (BSA) is the physiological carrier of fatty acids and lipophilic drugs in the blood, this method mimics in vivo delivery.

Critical Requirement: You MUST use Fatty Acid-Free (FAF) BSA . Standard BSA contains endogenous fatty acids that will activate/repress PPARs and ERRα, confounding your metabolic data.

Materials
  • Fatty Acid-Free BSA (e.g., Sigma A8806 or equivalent).

  • Serum-free media or PBS.

  • 0.22 µm syringe filter.

Step-by-Step Workflow
  • Prepare Carrier Solution: Dissolve FAF-BSA in PBS to create a 5% (w/v) solution. Filter sterilize (0.22 µm).

  • Conjugation Step:

    • Heat the 5% BSA solution to 37°C .

    • Add your ERRα Antagonist-2 DMSO stock (e.g., 10 mM) to the BSA solution while vortexing.

    • Target a final stock concentration of 100-500 µM in the BSA solution.

  • Incubation: Incubate at 37°C with shaking (or on a rotator) for 30 minutes . This allows the drug to bind into the hydrophobic pockets of the albumin.

  • Final Dilution: Dilute this Drug-BSA complex directly into your cell culture media to the desired final concentration.

Validation: The solution should remain clear. If it turns cloudy, the drug concentration exceeds the binding capacity of the BSA. Reduce drug concentration.

Solubility & Stability Data

Solvent / CarrierSolubility Limit (Approx.)[3][4][5][6][7]Stability (RT)Notes
Anhydrous DMSO ~25 mM6 Months (-20°C)Hygroscopic; keep sealed. Water absorption causes precipitation.
Ethanol (100%) ~10 mM1 Month (-20°C)Evaporates effectively; less toxic than DMSO but harder to keep sterile.
Water / PBS < 1 µMMinutesDO NOT USE. Immediate precipitation.
Cell Media + 10% FBS ~10-20 µM24 HoursSerum proteins help solubilize, but are undefined.
PBS + 5% FAF-BSA ~500 µM1 Week (4°C)Best for delivery. Mimics physiological transport.

Troubleshooting Guide

Use this decision tree to diagnose issues with your current protocol.

Troubleshooting Start Observation: Precipitation or Toxicity CheckMicroscope Visible Crystals under 20x? Start->CheckMicroscope YesCrystals Yes: Solubility Failure CheckMicroscope->YesCrystals Yes NoCrystals No: Toxicity/Off-Target CheckMicroscope->NoCrystals No Action1 Reduce Final Conc. (<10 µM) YesCrystals->Action1 Action2 Switch to BSA Complexation Protocol YesCrystals->Action2 Action3 Check DMSO Control (Must be <0.5%) NoCrystals->Action3 Action4 Verify Cell Density (Low density = High toxicity) NoCrystals->Action4

Caption: Figure 2. Troubleshooting logic flow for ERRα antagonist experiments.

Frequently Asked Questions (FAQ)

Q: Can I heat the media to dissolve the precipitate? A: No. While heating might temporarily dissolve the compound, it will likely degrade the L-Glutamine and growth factors in your media. Furthermore, once the media cools back to 37°C, the compound will re-precipitate (recrystallize), often in larger, more damaging shards.

Q: My DMSO stock froze at room temperature. Is it ruined? A: DMSO has a freezing point of 19°C. If your lab is cool, it will freeze. This is actually good for stability. Thaw it completely at 37°C and vortex vigorously before use. If you see a pellet at the bottom after thawing, the drug has crashed out; sonicate until clear.

Q: Why must I use Fatty Acid-Free BSA? Can't I use regular BSA? A: For ERRα research, this is non-negotiable. ERRα is a master regulator of mitochondrial metabolism. Regular BSA is loaded with lipids (palmitate, oleate) that bind to PPARs and ERRα, altering their transcriptional activity. Using regular BSA introduces a "metabolic noise" that can mask the effect of your antagonist.

Q: I see cytotoxicity at 10 µM, but no crystals. Is the drug toxic? A: Not necessarily. Check your DMSO concentration. If you added 10 µL of stock to 1 mL of media, you have 1% DMSO. Many sensitive cell lines (e.g., primary hepatocytes, neurons) die at >0.5% DMSO. Ensure your final DMSO concentration is ≤0.1%.

References

  • Identification of Diaryl Ether-Based Ligands for Estrogen-Related Receptor α. Source: Journal of Medicinal Chemistry (ACS Publications). Relevance: Describes the synthesis and physicochemical properties of Compound 29 (ERRα antagonist). URL:[Link]

Sources

Technical Support Center: Reducing Variability in ERRα Antagonist-2 Experiments

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with ERRα Antagonist-2 (specifically identified as Compound 11 , a p-nitrobenzenesulfonamide derivative).

Note on Compound Identity: This guide distinguishes "ERRα Antagonist-2" (Target: Estrogen-Related Receptor Alpha, CAS: 3032965-02-6) from "Estrogen Receptor Antagonist 2" (Target: ERα, AZD9833). Ensure you are using the correct inverse agonist for the orphan nuclear receptor ERRα.

Executive Summary

Inconsistent data in ERRα inverse agonist experiments often stems from three root causes: micro-precipitation of the hydrophobic ligand in aqueous media, variable baseline expression of the co-activator PGC-1α (which drives ERRα constitutive activity), and off-target mitochondrial toxicity (a known liability of the ERRα ligand class, e.g., XCT-790).

This guide provides a standardized operating procedure (SOP) to stabilize these variables.

Part 1: Reagent Handling & Chemical Stability

Q: My IC50 values shift significantly between experiments (e.g., from 0.8 µM to >5 µM). Is the compound degrading?

A: While chemical degradation is possible, the most likely culprit is aqueous crashing (micro-precipitation) . ERRα Antagonist-2 is highly lipophilic. When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into cell culture media, it forms transient micro-crystals that are invisible to the naked eye but reduce the bioavailable concentration.

The Fix: The "Intermediate Dilution" Protocol Do not spike 100% DMSO stocks directly into wells. Use a step-down method to ensure colloidal stability.

StepActionRationale
1 Prepare 1000x Stock in 100% DMSO (e.g., 10 mM).Maximizes solubility for long-term storage (-80°C).
2 Create 10x Intermediate in culture media without serum.Serum proteins can sequester the drug unevenly if added too early.
3 Vortex Intermediate vigorously for 30 seconds.Disperses micro-aggregates before they stabilize.
4 Add 10x Intermediate to cells (final 1x).Ensures rapid, even dispersion in the final volume.

Q: Can I store the diluted compound in media for later use? A: No. ERRα Antagonist-2 has a half-life in aqueous media (hydrolysis/oxidation risk) and a tendency to adsorb to plastic.

  • Rule: Prepare fresh dilutions immediately before treatment.

  • Plasticware: Use low-binding polypropylene tips and plates if possible to prevent loss of the hydrophobic compound to the plastic walls.

Part 2: Biological System Optimization

Q: Why do my reporter assay (Luciferase) signals vary even when the drug concentration is constant?

A: ERRα is a constitutive activator , meaning it is active without a ligand only if its co-activator, PGC-1α (PPARGC1A) , is present. Variability in your readout often reflects the variability of PGC-1α, not the drug.

Critical Control: Metabolic Synchronization PGC-1α levels fluctuate with cell density, glucose availability, and serum batches.

  • Serum Stripping: Endogenous lipids in Fetal Bovine Serum (FBS) can act as weak ligands or metabolic modulators. Use Charcoal-Stripped FBS (csFBS) for 24 hours prior to treatment to standardize the metabolic baseline.

  • Confluency Lock: ERRα activity drops in over-confluent cells due to contact inhibition of metabolic signaling. Treat cells at 60-70% confluency consistently.

  • Co-Transfection: In reporter assays (e.g., HEK293), you must co-transfect a PGC-1α expression vector. Without it, the baseline ERRα signal is too low to reliably measure the inverse agonist (repressive) effect of Antagonist-2.

Part 3: Troubleshooting & FAQ

Q: The cells are dying at effective concentrations (1-5 µM). Is this specific on-target killing?

A: Not necessarily. The "Reference Compound" XCT-790 is a known mitochondrial uncoupler (proton ionophore) independent of ERRα.[1] While ERRα Antagonist-2 (Compound 11) is designed to be cleaner, high doses (>10 µM) can still disrupt mitochondrial membrane potential.

  • Validation Step: Run a Cell Titer-Glo (ATP) assay alongside your specific readout.

    • Specific Effect: Decrease in ERRα target genes (e.g., PDK4, MCAD) without massive ATP depletion.

    • Off-Target Toxicity: Rapid ATP depletion (<2 hours) suggests mitochondrial uncoupling rather than transcriptional repression (which takes >12 hours).

Q: I see no reduction in protein levels (Western Blot), only in mRNA.

A: ERRα inverse agonists primarily disrupt the transcriptional activity (preventing PGC-1α recruitment) and may induce proteasomal degradation of ERRα secondarily.

  • Timepoint: Protein degradation often lags behind mRNA suppression.

    • mRNA suppression: Visible at 6–12 hours.

    • Protein reduction:[2] May require 24–48 hours treatment.

  • Rescue: If protein levels are stable, the compound may be acting as a "silent" antagonist (blocking co-activator binding) rather than a degrader. This is still a valid mechanism of action.

Visualizing the Workflow

The following diagram illustrates the critical decision points to prevent variability, from compound preparation to assay readout.

ERRa_Workflow cluster_prep Phase 1: Compound Preparation cluster_cell Phase 2: Cellular Environment cluster_readout Phase 3: Readout Interpretation Stock 10mM Stock (100% DMSO) Precipitation RISK: Micro-precipitation (Invisible to eye) Stock->Precipitation Direct spike to media InterMed Intermediate Dilution (10x in Serum-Free Media) Stock->InterMed Step-down dilution Vortex Vortex 30s (Colloidal Dispersion) InterMed->Vortex Cells Target Cells (MDA-MB-231 / HEK293) Vortex->Cells Add 10x to 1x Specific Specific Repression (Target Genes: PDK4, MCAD) Cells->Specific Successful Inverse Agonism Toxicity Off-Target Toxicity (Mitochondrial Uncoupling) Cells->Toxicity High Dose (>10µM) PGC1a Co-Activator Status (PGC-1α levels) PGC1a->Cells Drives Baseline Activity Serum Serum Batch (Lipids/Hormones) Serum->PGC1a Modulates

Caption: Critical Control Points in ERRα Antagonist-2 Experiments. Note the "Intermediate Dilution" step to prevent precipitation and the dependence on PGC-1α for baseline signal.

Summary of Key Parameters (SOP)
ParameterRecommendationFailure Mode if Ignored
Solvent DMSO (Anhydrous)Hydrolysis of sulfonamide bond.
Storage -80°C in single-use aliquotsFreeze-thaw cycles cause crystallization.
Dosing Intermediate Dilution (see above)Variable effective concentration due to crashing.
Serum Charcoal-Stripped (csFBS)Lipid interference with ERRα ligand binding pocket.
Controls XCT-790 (Positive) / DMSO (Negative)Inability to benchmark potency.
Readout qPCR (PDK4, ESRRA)Reporter assays may lack PGC-1α context.
References
  • Discovery of ERRα Antagonist-2 (Compound 11) Title: The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo. Source:Bioorganic & Medicinal Chemistry (via PubMed/PMC). URL:[Link]

  • Mechanism of ERRα Inverse Agonists (XCT-790 Comparison) Title: The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler. Source:PLOS ONE. URL:[Link]

  • Experimental Standards for ERRα Title: Identification of Compounds That Inhibit Estrogen-Related Receptor Alpha Signaling Using High-Throughput Screening Assays.[3] Source:Endocrinology.[4] URL:[Link]

Sources

Troubleshooting weak Western blot signals for ERRα post-treatment

Technical Support Center: ERR (NR3B1) Western Blot Troubleshooting

Post-Treatment Signal Analysis Guide
Introduction: The Signal Paradox

Welcome to the technical support center. If you are researching Estrogen-Related Receptor Alpha (ERR


This guide distinguishes between Methodological Failure (extraction/detection issues) and Pharmacological Efficacy (target degradation).

Part 1: The "Is It Real?" Diagnostic Workflow

Before optimizing antibodies, you must determine if the signal loss is due to the drug's mechanism of action (MoA). Inverse agonists of ERR

Strategic Validation: The MG132 Rescue

To confirm that your weak signal is due to drug-induced degradation and not a blotting error, perform a "Rescue Experiment" using the proteasome inhibitor MG132.

RescueLogicStartWeak ERRα SignalPost-TreatmentHypothesisHypothesis:Drug induced degradation?Start->HypothesisExpExperiment:Co-treat with MG132(Proteasome Inhibitor)Hypothesis->ExpResultASignal Returns(Band Restored)Exp->ResultAProteasome BlockedResultBSignal Still Weak(No Rescue)Exp->ResultBProteasome BlockedConclABiological Success:Drug causes degradationResultA->ConclAConclBTechnical Failure:Check Extraction/AbResultB->ConclB

Figure 1: The Rescue Logic Tree. Use this workflow to differentiate between successful target degradation and assay failure.

Protocol for Rescue:

  • Pre-treatment: Treat cells with your ERR

    
     modulator (e.g., XCT-790, 5-10 µM) for the standard duration (e.g., 24h).
    
  • Rescue: Add MG132 (10 µM) to the media 6 hours prior to lysis.

  • Control: Include a vehicle control (DMSO) and an MG132-only control.

  • Result: If the band reappears in the Drug + MG132 lane, your Western blot is working; the drug is simply degrading the target effectively [1].

Part 2: Sample Preparation (The Nuclear Challenge)

ERR


Q: Why is my loading control (GAPDH/Actin) strong, but ERR

is absent?

A: GAPDH is cytosolic; ERR

Protocol: High-Stringency Nuclear Extraction

Do not use "Gentle" lysis buffers. Use a modified RIPA or SDS-based lysis to shear chromatin.

Recommended Buffer (RIPA-High Salt):

  • 50 mM Tris-HCl, pH 7.4

  • 500 mM NaCl (High salt disrupts DNA binding)

  • 1% NP-40

  • 0.5% Sodium Deoxycholate

  • 0.1% SDS (Critical for solubilization)

  • Add fresh: Protease/Phosphatase Inhibitor Cocktail

Critical Physical Step: Sonication Chemical lysis alone is insufficient for nuclear receptors.

  • Incubate cells in High-Salt RIPA on ice for 20 mins.

  • Sonicate: 3 cycles, 10 seconds on/off, 20% amplitude (on ice). This shears genomic DNA and releases ERR

    
    .
    
  • Centrifuge at 14,000 x g for 15 mins at 4°C.

Extractioncluster_0Standard Lysis (Risk of Loss)cluster_1Optimized Nuclear ExtractionA1Add Mild Buffer(Low SDS/Salt)A2CentrifugeA1->A2A3Supernatant:Cytosolic ProteinsA2->A3A4Pellet:Nucleus/Chromatin(ERRα LOST here)A2->A4B1Add High-Salt RIPA(+SDS)B2SONICATION(Shear DNA)B1->B2B3CentrifugeB2->B3B4Supernatant:Total Protein(ERRα RECOVERED)B3->B4

Figure 2: Extraction Efficiency Comparison. Standard lysis often discards chromatin-bound ERR

Part 3: Antibody & Band Specificity
Q: I see multiple bands. Which one is ERR

?

A: ERR

50–55 kDa

Band Identification Table:

Observed MWIdentityContext
53-55 kDa Full-Length ERR

The primary active form. Heavily phosphorylated.
~42-45 kDa Degradation IntermediateOften seen during inverse agonist treatment before total loss.
>65 kDa Ubiquitinated Species"Smear" or ladder seen when treating with MG132 (Rescue).
~38 kDa Non-SpecificCommon background band in some rabbit polyclonal antibodies.
Antibody Selection Guide

Many commercial antibodies for NRs are non-specific.

  • Gold Standard: Rabbit Monoclonals (e.g., Clone EPR46Y or similar). Avoid mouse polyclonals if possible due to high background.

  • Validation: Always check your antibody against a known negative control (e.g., MDA-MB-231 cells have lower expression than MCF-7, or use an siRNA knockdown sample) [3].

Part 4: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
No Signal (Post-Treatment) Drug efficacy (Degradation)Perform MG132 Rescue. If signal returns, the drug works.
No Signal (Control) Incomplete ExtractionSwitch to High-Salt RIPA + Sonication. Do not boil samples >95°C (NRs can aggregate); try 70°C for 10 min.
High Background Non-specific bindingBlock with 5% BSA instead of Milk (Milk contains phosphoproteins that interfere if checking p-ERR

).
Band Shift (Up) Sumoylation/PhosphorylationTreat lysate with Lambda Phosphatase to confirm if the shift is PTM-related.
Weak Signal (General) Low AbundanceERR

is a transcription factor, not a structural protein. Load 40-50µg total protein. Use a high-sensitivity ECL substrate.
References
  • Mechanism of Inverse Agonists

    • Title: Crystal structure of human estrogen-related receptor alpha in complex with a synthetic inverse agonist reveals its novel molecular mechanism.[1][2]

    • Source: Kallen, J., et al. (2007). Journal of Biological Chemistry.
    • URL:[Link]

    • )
  • ERR

    
     Regulation & PTMs: 
    
    • Title: The estrogen-rel

      
       (ERR
      
      
      ) functions as a metabolic regulator.[1][3][4][5]
    • Source: Giguère, V. (2008). Endocrine Reviews.
    • URL:[Link]

    • Relevance: Establishes the molecular weight variations and phosphorylation st
  • Antibody Validation (Knockout/Knockdown)

    • Title: Estrogen-related receptor antagonist inhibits both estrogen receptor–positive and estrogen receptor–negative breast tumor growth in mouse xenografts.
    • Source: Chisamore, M. J., et al. (2009). Molecular Cancer Therapeutics.
    • URL:[Link]

    • Relevance: Demonstrates the use of shRNA and XCT-790 to validate antibody specificity via signal loss.

Enhancing cellular uptake of ERRα antagonist-2 in resistant cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Enhancing Cellular Uptake of ERRα Antagonist-2 (Compound 11) in Resistant Cell Lines Lead Scientist: Dr. A. V. Thorne, Senior Application Scientist

Core Directive & Scope

Welcome to the Technical Support Center. This guide is designed for researchers observing reduced efficacy or inconsistent IC50 values when treating resistant cancer cell lines (e.g., MDA-MB-231, MCF-7/TamR) with ERRα Antagonist-2 (often cataloged as Compound 11).

The Problem: ERRα Antagonist-2 is a potent inverse agonist (IC50 ~0.80 µM) [1].[1] However, like many thiazolidinedione-based nuclear receptor ligands, it exhibits high lipophilicity. In resistant lines, "resistance" is often a misnomer for bioavailability failure driven by two factors:

  • Physicochemical Barriers: Rapid precipitation in aqueous media or non-specific binding to plasticware.

  • Biological Barriers: Active efflux by ABC transporters (P-gp/MDR1 or BCRP) upregulated in resistant lines.

This guide provides self-validating protocols to distinguish between these failures and restore compound efficacy.

Diagnostic Workflow

Before altering your hypothesis, you must validate that the drug is reaching the nucleus. Use this logic flow to diagnose the root cause of low potency.

DiagnosticWorkflow Start Observation: High IC50 or No Effect Step1 Check Solubility: Is media cloudy/precipitating? Start->Step1 Step2 Check Plastic Binding: Is loss occurring in tubes/plates? Step1->Step2 No SolubilityIssue Action: Use BSA-conjugated stock or Lipid carrier Step1->SolubilityIssue Yes Step3 Check Efflux (MDR): Are transporters pumping it out? Step2->Step3 No PlasticIssue Action: Switch to Glass or Low-Bind Plastics Step2->PlasticIssue Yes EffluxIssue Action: Co-treat with Verapamil/Ko143 Step3->EffluxIssue Yes (Positive Rh123 Assay) TargetMutation Action: Sequence ERRα (Rare Resistance) Step3->TargetMutation No Efflux Detected

Figure 1: Diagnostic logic for distinguishing bioavailability issues from genuine target resistance.

Troubleshooting Guide (FAQs)

Category A: Solubility & Formulation

Q: I see inconsistent results between replicates. Could the compound be precipitating? A: Yes. ERRα Antagonist-2 is highly hydrophobic. When spiked directly from DMSO into serum-free media, it often forms micro-precipitates that are invisible to the naked eye but reduce free drug concentration.

  • The Fix: Do not spike 100% DMSO stock directly into the well. Instead, prepare a 10x intermediate dilution in media containing 5% BSA (Bovine Serum Albumin) or 10% FBS. The albumin acts as a carrier protein, solubilizing the hydrophobic ligand before it reaches the cell surface [2].

Q: My dose-response curve shifts significantly when I use different brands of culture plates. Why? A: Thiazolidinedione derivatives bind aggressively to polystyrene. If you are using standard tissue culture (TC) treated plastics, you may be losing up to 40% of the compound to the plastic walls before it enters the cell.

  • The Fix: Use glass-coated plates or low-binding polypropylene for drug preparation. If standard plates are mandatory, pre-saturate the wells with media containing the drug for 30 minutes, wash, and then add the experimental cells/drug mix.

Category B: Biological Resistance (Efflux)

Q: I am using MDR (Multi-Drug Resistant) lines like MCF-7/TamR. Why is the IC50 10x higher than in parental lines? A: Resistant breast cancer lines frequently upregulate ABCB1 (P-glycoprotein) and ABCG2 (BCRP) . ERRα inverse agonists are known substrates for these pumps [3]. The drug enters the cell via passive diffusion but is immediately pumped back out, preventing nuclear accumulation.

  • The Fix: Perform the "Efflux Blockade Validation" (See Protocol 1 below).

Optimization Protocols

Protocol 1: Efflux Blockade Validation

Use this to confirm if transporters are the cause of resistance.

Materials:

  • Target Cells (e.g., Tamoxifen-resistant MCF-7).[2][3]

  • ERRα Antagonist-2.[1][4][5]

  • Verapamil (P-gp inhibitor, 5-10 µM) or Ko143 (BCRP inhibitor, 1 µM).

  • Control: Parental cell line (low efflux).

Methodology:

  • Seed Cells: 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Pre-treatment: Treat half the wells with the efflux inhibitor (e.g., Verapamil 5 µM) for 1 hour. Note: Ensure this concentration is non-toxic to your specific line.

  • Treatment: Add ERRα Antagonist-2 in a dose-response series (0.1 µM – 10 µM) to both inhibitor-treated and vehicle-treated wells.

  • Readout: Measure cell viability (ATP/MTT) or ERRα target gene expression (e.g., ACADM or TFF1 mRNA) after 24-48h.

Data Interpretation:

Scenario Result Conclusion
Efflux Driven IC50 drops significantly (e.g., >3-fold) in Verapamil group. Uptake is limited by P-gp. Use inhibitor co-treatment or encapsulate drug.

| Target Driven | IC50 remains high regardless of Verapamil. | Resistance is likely downstream (e.g., PGC-1α overexpression or ERRα mutation). |

Protocol 2: BSA-Complexed Delivery (Enhanced Solubility)

Use this to maximize passive diffusion and prevent precipitation.

  • Stock: Dissolve ERRα Antagonist-2 in DMSO to 10 mM.

  • Carrier Solution: Prepare PBS containing 4% Fatty-Acid Free BSA .

  • Complexing: Add 1 µL of 10 mM Stock to 99 µL of Carrier Solution (Final: 100 µM drug). Vortex vigorously for 30 seconds.

  • Dilution: Dilute this 100 µM intermediate into your final culture media to reach the desired assay concentration (e.g., 1:100 dilution for 1 µM).

  • Validation: Visually inspect under 40x microscopy. No crystals should be visible.

Mechanistic Visualization

Understanding the cellular fate of ERRα Antagonist-2 is critical for troubleshooting.

CellularFate cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm / Nucleus Drug_Free Free Drug (Antagonist-2) Drug_Cyto Intracellular Drug Drug_Free->Drug_Cyto Diffusion Drug_BSA BSA-Bound Drug Drug_BSA->Drug_Free Equilibrium Pgp P-gp/ABCB1 (Efflux Pump) Pgp->Drug_Free Efflux (Resistance) Passive Passive Diffusion Drug_Cyto->Pgp Substrate Binding Target ERRα (Mitochondrial Biogenesis) Drug_Cyto->Target Inhibition Degradation Metabolic Clearance (CYP) Drug_Cyto->Degradation Loss

Figure 2: Competitive pathways determining intracellular drug concentration. Note the P-gp efflux loop.

References

  • Willy, P. J., et al. (2004). Regulation of PPARgamma coactivator 1alpha (PGC-1alpha) signaling by an estrogen-related receptor alpha (ERRalpha) ligand.[1][5][6] Proceedings of the National Academy of Sciences, 101(24), 8912–8917. Retrieved from [Link]

  • Chisamore, M. J., et al. (2009).[5] Estrogen-related receptor-alpha antagonist inhibits both estrogen receptor-positive and estrogen receptor-negative breast tumor growth in mouse xenografts.[5][7][8] Molecular Cancer Therapeutics, 8(3), 672–681.[5] Retrieved from [Link]

  • Busch, B. B., et al. (2004). Identification of a selective inverse agonist for the orphan nuclear receptor estrogen-related receptor alpha.[5][9] Journal of Medicinal Chemistry, 47(23), 5593–5596. Retrieved from [Link]

Sources

Controls for distinguishing ERRα vs. ERα effects of antagonist-2

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MOA-ANT2-ERR-001 Subject: Controls for distinguishing ERRα vs. ERα effects of Antagonist-2 Assigned Specialist: Senior Application Scientist

Welcome to the Mechanism of Action (MoA) Support Center

You are investigating "Antagonist-2," a candidate small molecule designed to target Estrogen-Related Receptor Alpha (ERRα) . However, due to the high structural homology between ERRα (NR3B1) and Estrogen Receptor Alpha (ERα/ESR1) —particularly in the DNA Binding Domain (DBD)—you are observing ambiguous phenotypic data.

This guide provides a rigorous, self-validating experimental framework to prove that Antagonist-2 is acting specifically through ERRα and not via off-target ERα modulation.

Module 1: Genetic Validation (The Gold Standard)

User Question: "My compound kills cancer cells, but how do I know it's not just general toxicity or ERα cross-reactivity?"

Technical Insight: Pharmacological tools are "dirty." The only way to prove target specificity is to remove the target. If Antagonist-2 still exerts an effect in cells where ERRα has been genetically deleted, the compound is acting off-target (toxicity).

Protocol: The "Rescue & Resist" Workflow
  • Generate Knockout (KO) Clones: Use CRISPR/Cas9 to generate ESRRA-/- (ERRα KO) clones in your target cell line (e.g., MCF-7 or MDA-MB-231).

  • The Cytotoxicity Test: Treat Wild Type (WT) and KO cells with Antagonist-2.

    • Success Criteria: Antagonist-2 should lose potency (shifted IC50) in KO cells.

  • The Rescue (The "Smoking Gun"): Transfect ESRRA-/- cells with an ERRα cDNA plasmid (resistant to the CRISPR guide).

    • Success Criteria: Re-introduction of ERRα should restore sensitivity to Antagonist-2.

Visual Logic: Interpreting Genetic Data

G Start Treat Cells with Antagonist-2 Genetics Cell Genotype? Start->Genetics WT Wild Type (ERRα+) Genetics->WT KO ERRα Knockout (ERRα-) Genetics->KO ResultWT Phenotype Observed (Cell Death/Repression) WT->ResultWT ResultKO_Yes Phenotype Persists KO->ResultKO_Yes Toxicity ResultKO_No Phenotype Lost KO->ResultKO_No Specificity Conclusion_Off CONCLUSION: Off-Target / General Toxicity ResultKO_Yes->Conclusion_Off Conclusion_On CONCLUSION: ERRα Dependent ResultKO_No->Conclusion_On

Figure 1: Decision tree for interpreting genetic knockdown/knockout data regarding Antagonist-2 specificity.

Module 2: Pharmacological Triangulation

User Question: "I can't make a knockout immediately. What chemical controls can I use to distinguish the two receptors?"

Technical Insight: You must use a "Matrix of Inhibition" combining your compound with established specific agents.

  • ERα Control: Fulvestrant (ICI 182,780) is a selective ER degrader (SERD).[1][2]

  • ERRα Control: XCT-790 is an ERRα inverse agonist, but be warned: XCT-790 is a potent mitochondrial uncoupler independent of ERRα [1].[3][4] Use it with caution.

The Cross-Reference Matrix
ConditionReagent AddedExpected Outcome (If Antagonist-2 is ERRα Specific)Mechanism Verified
A Antagonist-2 Only Strong inhibition of target gene (e.g., ACADM)Baseline Efficacy
B Fulvestrant (ICI 182,780) No effect on ERRα targets; inhibits ERα targets (e.g., pS2/TFF1)ERα Independence
C Antagonist-2 + Fulvestrant Effect Persists. Antagonist-2 should still work even if ERα is degraded.Specificity Proof
D Estradiol (E2) Stimulates ERα; minimal direct effect on ERRα.Ligand Independence
E Antagonist-2 + E2 Antagonist-2 should still inhibit ERRα targets despite E2 presence.Non-Competitive with E2

Critical Troubleshooting Tip: If Antagonist-2 effects are reversed by adding high-dose Estrogen (E2), your compound is likely binding to the ERα Ligand Binding Domain (LBD), not ERRα. ERRα has a small LBD that does not bind natural estrogen [2].

Module 3: Transcriptional Fingerprinting (Reporter Assays)

User Question: "How do I visualize the signaling divergence?"

Technical Insight: ERα and ERRα bind different DNA motifs. While crosstalk exists, their "perfect" consensus sequences differ.

  • ERα: Binds ERE (Inverted Repeat: AGGTCAnnnTGACCT).

  • ERRα: Binds ERRE (Extended Half-Site: TCAAGGTCA).

Protocol: Dual-Luciferase Discrimination
  • Setup: Transfect cells with:

    • Plasmid A: 3xERE-Luciferase (ERα reporter).

    • Plasmid B: ERRE-Luciferase (ERRα reporter, often the ESRRA promoter itself).

  • Media Prep (CRITICAL): Use Phenol Red-Free media with Charcoal-Stripped Fetal Bovine Serum (CS-FBS) . Phenol red mimics estrogen and will activate ERα, confounding your baseline.

  • Treatment:

    • Treat with Antagonist-2 (0.1 - 10 µM).

    • Treat with E2 (10 nM) as a positive control for ERα.[1]

  • Analysis:

    • Specific Result: Antagonist-2 should repress ERRE-Luc but have minimal effect on ERE-Luc.

    • Cross-Talk Result: If Antagonist-2 represses ERE-Luc, it may be acting as an ERα antagonist.

Visual Logic: Pathway Divergence

Pathway ER ERα Receptor ERE ERE (Inverted Repeat) ER->ERE Dimerization ERR ERRα Receptor ERRE ERRE (Extended Half-Site) ERR->ERRE Monomer/Dimer E2 Estrogen (E2) E2->ER Ligand Binding PGC PGC-1α (Coactivator) PGC->ERR Protein-Protein Interaction Antag2 Antagonist-2 Antag2->ER Off-Target? Antag2->ERR Blocks PGC-1α?

Figure 2: Mechanistic divergence. ERα relies on E2 ligand binding; ERRα relies on PGC-1α interaction. Antagonist-2 should selectively block the PGC-1α/ERRα axis.

Module 4: The Coactivator Check (Co-IP)

User Question: "ERRα is constitutively active. How does my antagonist actually turn it off?"

Technical Insight: ERRα is an orphan receptor; it does not bind a ligand to activate.[5][6] Instead, it is "always on" as long as the coactivator PGC-1α is present. Most specific ERRα antagonists (inverse agonists) work by physically disrupting the ERRα/PGC-1α interaction or destabilizing the receptor [3].

Protocol: Co-Immunoprecipitation (Co-IP)
  • Transfection: Overexpress Flag-tagged ERRα and HA-tagged PGC-1α in HEK293 cells.

  • Treatment: Incubate with Antagonist-2 for 4–6 hours.

  • Lysis & IP: Pull down with anti-Flag beads (targeting ERRα).

  • Western Blot: Blot for HA (PGC-1α).

  • Result:

    • Vehicle: Strong HA band (PGC-1α is bound to ERRα).

    • Antagonist-2:Disappearance of HA band. This confirms the mechanism is disruption of the cofactor complex, a hallmark of specific ERRα inhibition.

FAQ: Common Pitfalls

Q: My cells die with Antagonist-2, but Western Blot shows ERRα protein levels are unchanged. Is it working? A: Yes, it is possible. Some antagonists (like XCT-790) induce proteasomal degradation of ERRα, but others simply disrupt PGC-1α binding without degrading the receptor immediately. Check downstream target genes (ACADM, PDK4) via qPCR to confirm functional inhibition.

Q: Can I use Tamoxifen as an ERα control? A: It is risky. Tamoxifen is a Selective Estrogen Receptor Modulator (SERM), meaning it can have partial agonist activity in some tissues. Fulvestrant (ICI 182,780) is preferred because it is a pure degrader/antagonist [4].

Q: I see mitochondrial fragmentation. Is this ERRα inhibition? A: Proceed with caution. While ERRα regulates mitochondrial biogenesis, rapid mitochondrial fragmentation (within 1-2 hours) often indicates direct mitochondrial toxicity (protonophore activity), similar to the off-target effects of XCT-790 [1]. Always compare with your Genetic Knockout (Module 1) to confirm this phenotype is ERRα-dependent.

References
  • Evers, B. et al. (2010). The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler. Biochemistry. Link

  • Giguère, V. (2002).[7] To ERR in the estrogen pathway.[4][5][7][8][9][10][11] Trends in Endocrinology & Metabolism. Link

  • Gaillard, S. et al. (2006). The structural basis of PGC-1α interactions with the estrogen-related receptors.[8][11] Journal of Molecular Biology. Link

  • Wardell, S.E. et al. (2011). The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy.[2] Biochemical Pharmacology. Link

Sources

Technical Support Center: Stabilization of ERRα Antagonist-2

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for the long-term storage and stability assessment of the Estrogen-Related Receptor Alpha (ERRα) Antagonist-2. Our goal is to ensure the integrity, potency, and reproducibility of your experimental results by addressing common challenges associated with compound stability.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of ERRα antagonist-2.

Q1: What are the ideal storage conditions for ERRα antagonist-2 in its solid (lyophilized) form?

A: For long-term stability, solid ERRα antagonist-2 should be stored at -20°C or below, protected from light and moisture.[1][2] Many research compounds are sensitive to temperature, humidity, and light, which can alter their chemical composition.[2][3] Always store the compound in a tightly sealed vial, preferably in a desiccator to minimize exposure to moisture.[4][5]

Q2: How should I store ERRα antagonist-2 once it is dissolved in a solvent like DMSO?

A: Stock solutions should be prepared in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO). We recommend aliquoting the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] These aliquots should be stored in tightly sealed vials at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[6][7] Always protect solutions from light.[2]

Q3: What are the primary pathways of degradation for a small molecule inhibitor like ERRα antagonist-2?

A: The most common chemical degradation pathways for small molecule drugs are hydrolysis and oxidation.[8][9][10] Hydrolysis is the reaction of a molecule with water, often leading to the cleavage of functional groups like esters or amides.[8][11] Oxidation involves the loss of electrons or an increase in bonds to oxygen, which can be initiated by heat, light, or trace metal contaminants.[8][12] The specific susceptibility of ERRα antagonist-2 depends on its unique chemical structure.

Q4: I see some precipitation in my DMSO stock solution after thawing. What should I do?

A: Precipitation can occur when a compound's solubility limit is exceeded at lower temperatures. Before use, allow the vial to warm completely to room temperature.[13] Then, gently vortex the solution to ensure the compound has fully redissolved. If precipitation persists, brief sonication in a water bath may be required. Always visually inspect the solution for complete dissolution before using it in an experiment.

Q5: How often should I check the purity of my stored ERRα antagonist-2?

A: For long-term studies, it is advisable to assess the purity of your compound periodically. According to guidelines for stability testing, a typical schedule is every three months for the first year, every six months for the second year, and annually thereafter.[14] For critical experiments, it is best practice to verify the purity of a new batch or a long-stored compound before initiating a study.

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the storage and use of ERRα antagonist-2.

Observed Issue Potential Cause(s) Recommended Solution & Investigation
Reduced Potency or Inconsistent Assay Results 1. Compound Degradation: The antagonist may have degraded due to improper storage (e.g., exposure to light, moisture, heat, or repeated freeze-thaw cycles).[1][2][15] 2. Inaccurate Concentration: Partial precipitation or solvent evaporation may have altered the stock solution concentration.1. Verify Purity: Perform an HPLC analysis to check for the presence of degradation products (See Protocol 2). 2. Prepare Fresh Stock: If degradation is confirmed or suspected, prepare a fresh stock solution from solid material. 3. Review Storage Practices: Ensure aliquots are stored at -80°C and protected from light. Avoid using stock solutions older than 6 months.[6]
Visible Color Change in Solid or Solution 1. Oxidation: The compound may be susceptible to oxidation, which can often result in a color change.[8] 2. Photodegradation: Exposure to light can induce chemical reactions.1. Store Under Inert Gas: For highly sensitive compounds, consider overlaying solutions with an inert gas like argon or nitrogen before sealing.[8] 2. Use Amber Vials: Always store the compound in amber or opaque vials to protect it from light.[2] 3. Assess Purity: Use HPLC-UV/Vis to analyze the sample, paying attention to any new peaks in the chromatogram.[16]
Particulates or Cloudiness in Solution After Thawing 1. Low Solubility: The compound may have precipitated out of solution during freezing. 2. Contamination: Introduction of moisture could lead to the formation of insoluble hydrates or hydrolysis products.1. Ensure Complete Dissolution: Warm the vial to room temperature and vortex thoroughly.[13] Gentle sonication can also be applied. 2. Use Anhydrous Solvents: Always use high-quality, anhydrous DMSO for preparing stock solutions. 3. Filter Solution: If particulates persist after warming and mixing, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO. Note that this may slightly alter the concentration.
pH Shift in Aqueous Assay Buffer 1. Hydrolysis: If the antagonist contains hydrolyzable functional groups (e.g., esters), its degradation can produce acidic or basic byproducts.[11][12]1. Prepare Solutions Freshly: For aqueous solutions, it is best to make them fresh on the day of use.[7] 2. Use Buffered Solutions: Ensure your final assay medium is sufficiently buffered to resist pH changes. 3. Characterize Degradants: Use LC-MS to identify potential acidic or basic degradation products.

Section 3: In-Depth Protocols

These protocols provide step-by-step instructions for key stability assessment procedures.

Protocol 1: Preparation of High-Concentration Stock Solutions

This protocol ensures the accurate and stable preparation of a 10 mM stock solution of ERRα antagonist-2 in DMSO.

Materials:

  • ERRα antagonist-2 (solid, lyophilized powder)

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance

  • Sterile, amber glass vial with a PTFE-lined cap

  • Sterile, single-use polypropylene microcentrifuge tubes (for aliquots)

  • Calibrated pipettes

Procedure:

  • Pre-Equilibration: Allow the vial of solid ERRα antagonist-2 to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of atmospheric moisture onto the cold powder.[7][13]

  • Weighing: Accurately weigh the desired amount of ERRα antagonist-2 powder using a calibrated balance and transfer it to the sterile amber glass vial.

  • Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration. Add the DMSO to the vial containing the antagonist.

  • Dissolution: Tightly cap the vial and vortex for 1-2 minutes until the solid is completely dissolved. A brief sonication (5-10 minutes) in a room temperature water bath can be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into single-use, tightly sealed microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid partial thawing of the remaining stock.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, and date of preparation.[1] Store the aliquots at -80°C for long-term storage.

Protocol 2: Stability-Indicating HPLC Method for Purity Analysis

This protocol outlines a generic reversed-phase HPLC (RP-HPLC) method to separate the parent ERRα antagonist-2 from potential degradation products.[17][18]

Instrumentation & Columns:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Procedure:

  • Sample Preparation: Dilute the ERRα antagonist-2 stock solution (e.g., from 10 mM in DMSO) to a final concentration of ~50 µM in a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • UV Detection: Wavelength at the λmax of ERRα antagonist-2 (or a photodiode array detector scanning from 200-400 nm).

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Analysis:

    • Inject a blank (diluent) to establish the baseline.

    • Inject the prepared sample of ERRα antagonist-2.

    • Integrate the peak area of the parent compound and any new peaks that appear. The purity can be calculated as: (Area of Parent Peak / Total Area of All Peaks) * 100%.

  • System Suitability: A freshly prepared standard should be run periodically to confirm retention time and peak area consistency. A degradation of 5-20% in forced degradation studies is generally considered appropriate for validating the method's stability-indicating properties.[19]

Section 4: Data Interpretation & Visualization

Table 1: Expected Stability of ERRα Antagonist-2 Under Various Conditions

This table summarizes the expected stability outcomes based on general principles for small molecule inhibitors. Actual stability should be confirmed experimentally.

Form Storage Condition Expected Stability Primary Risks
Solid 25°C / 60% RH (Ambient)< 3 monthsHydrolysis, Oxidation, Photodegradation
Solid 4°C, Dessicated, Dark6-12 monthsSlow Hydrolysis/Oxidation
Solid -20°C, Dessicated, Dark> 24 monthsMinimal; risk of moisture upon opening
Solution (DMSO) 4°C< 1 weekDegradation, Precipitation
Solution (DMSO) -20°C, Aliquoted, Dark~1 monthFreeze-thaw cycles if not aliquoted
Solution (DMSO) -80°C, Aliquoted, Dark~6 monthsLong-term solvent-mediated degradation
Diagrams

The following diagrams illustrate key concepts and workflows for ensuring the stability of ERRα antagonist-2.

G cluster_storage Storage & Handling cluster_experiment Experimental Use cluster_qc Quality Control Solid Solid Compound (-20°C, Dark, Dry) Prep Prepare 10 mM Stock in Anhydrous DMSO Solid->Prep Aliquot Aliquot into Single-Use Tubes Prep->Aliquot Store Store Aliquots (-80°C, Dark) Aliquot->Store Thaw Thaw Single Aliquot at Room Temp Store->Thaw HPLC Perform HPLC Purity Check (Protocol 2) Store->HPLC Periodic Check Dilute Prepare Working Solution in Assay Buffer Thaw->Dilute Assay Perform Experiment Dilute->Assay Data Purity >95%? HPLC->Data Analyze Data Data->Prep No, Prepare Fresh Data->Assay Yes

Caption: Experimental workflow for handling and quality control of ERRα antagonist-2.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Antagonist ERRα Antagonist-2 (Parent Molecule) H_Product1 Product 1 (e.g., Carboxylic Acid) Antagonist->H_Product1 + H₂O (cleavage of ester/amide) H_Product2 Product 2 (e.g., Amine/Alcohol) Antagonist->H_Product2 + H₂O (cleavage of ester/amide) O_Product Oxidized Product (e.g., N-oxide) Antagonist->O_Product + O₂ / Light / Metal Ions

Caption: Hypothetical degradation pathways for ERRα antagonist-2.

Section 5: References

  • Understanding the chemical basis of drug stability and degradation. (2010). [Source Not Available].

  • How to Handle Research Compounds Safely. (2025). Maxed Out Compounds. Available from: [Link]

  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series. Available from: [Link]

  • Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. (2025). Academically. Available from: [Link]

  • Unpacking Drug Degradation : Hydrolysis and Oxidation. (2025). WebofPharma. Available from: [Link]

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency. Available from: [Link]

  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025). A&A Pharmachem. Available from: [Link]

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Available from: [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025). GMP Plastics. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Pharmapproach. Available from: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. Available from: [Link]

  • ICH guidelines for stability studies. Slideshare. Available from: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026). LCGC International. Available from: [Link]

  • Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. (2026). RJWave.org. Available from: [Link]

  • How to Store Research Peptides | Stability & Handling Guide. NexPept. Available from: [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. Available from: [Link]

  • stability indicating hplc method development: a review. Academia.edu. Available from: [Link]

  • Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function?. (2023). ResearchGate. Available from: [Link]

  • Impact of Storage Conditions on Drug Shelf Life. (2025). Reflect Scientific, Inc.. Available from: [Link]

Sources

Validation & Comparative

ERRα Antagonist-2 vs. XCT-790: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: XCT-790 remains the historical benchmark for in vitro biochemical validation due to its high nanomolar potency (IC₅₀ ~370 nM). However, its utility in phenotypic screening is severely compromised by significant off-target mitochondrial toxicity independent of ERRα. ERRα Antagonist-2 (Compound 11) , a p-nitrobenzenesulfonamide derivative, offers a cleaner functional profile. While its biochemical potency is slightly lower (IC₅₀ ~800 nM), it demonstrates superior specificity in cellular models, effectively suppressing migration and invasion in triple-negative breast cancer (TNBC) lines without the confounding general cytotoxicity associated with XCT-790.

Compound Profiles & Mechanism of Action[1]

The Target: Estrogen-Related Receptor Alpha (ERRα)

ERRα (NR3B1) is an orphan nuclear receptor that orchestrates mitochondrial biogenesis and metabolic reprogramming. Unlike estrogen receptors (ERs), ERRα does not bind natural ligands; it is constitutively active, relying on the co-activator PGC-1α to drive transcription.

XCT-790: The Legacy Inverse Agonist
  • Classification: First-in-class ERRα inverse agonist.

  • Chemical Scaffold: Thiadiazole acrylamide.

  • Mechanism: Binds the ERRα ligand-binding domain (LBD), disrupting the ERRα/PGC-1α interaction. Crucially, it induces proteasomal degradation of the ERRα protein.

  • Critical Limitation: XCT-790 acts as a mitochondrial uncoupler at concentrations often used to inhibit ERRα. This off-target effect causes cell death via bioenergetic collapse, which can be mistaken for specific ERRα inhibition.

ERRα Antagonist-2 (Compound 11): The Optimized Contender
  • Classification: Novel small-molecule inverse agonist.

  • Chemical Scaffold: p-nitrobenzenesulfonamide derivative.[1]

  • Mechanism: Functions similarly to XCT-790 by displacing PGC-1α and suppressing constitutive transcriptional activity.

  • Key Advantage: Validated to suppress epithelial-mesenchymal transition (EMT) markers (e.g., Snail, Slug) and tumor growth in xenograft models with a more favorable toxicity profile.

Comparative Potency & Performance Analysis

The following table synthesizes data from luciferase reporter assays (transcriptional inhibition) and functional phenotypic screens.

FeatureXCT-790 ERRα Antagonist-2 (C11) Implication for Research
Biochemical IC₅₀ 0.37 µM (370 nM) 0.80 µM (800 nM)XCT-790 binds tighter, making it better for cell-free binding assays.
Mode of Action Inverse Agonist + DegraderInverse AgonistBoth repress constitutive activity; XCT-790 strongly drives degradation.
Selectivity Low (Mitochondrial toxin)Moderate/High XCT-790 data must be interpreted with caution in metabolic assays.
Cellular Target ERRα / PGC-1α / MitochondriaERRα / EMT PathwaysAntagonist-2 is preferred for migration/invasion studies.
In Vivo Efficacy Tumor suppression (High toxicity risk)Tumor suppression (~23% inhibition)Antagonist-2 shows efficacy in xenografts with manageable safety.
Mechanistic Pathway Visualization

The diagram below illustrates how both compounds disrupt the ERRα-PGC-1α axis, preventing the transcription of metabolic genes.

ERRa_Mechanism PGC1a PGC-1α (Co-Activator) Complex ERRα/PGC-1α Complex PGC1a->Complex binds ERRa ERRα (Constitutively Active) ERRa->Complex DNA ERR Response Element (ERRE) Complex->DNA recruits to Block Transcription OFF Complex->Block inhibited GeneExp Transcription ON (Mitochondrial Biogenesis) DNA->GeneExp drives XCT XCT-790 (Inverse Agonist) XCT->ERRa binds LBD XCT->Complex disrupts Proteasome Proteasomal Degradation XCT->Proteasome induces Ant2 Antagonist-2 (Compound 11) Ant2->ERRa binds LBD Ant2->Complex disrupts Proteasome->ERRa degrades

Caption: Mechanism of Action. Both compounds bind the ERRα LBD, displacing PGC-1α. XCT-790 uniquely accelerates proteasomal degradation.

Experimental Protocols for Validation

To scientifically validate these compounds in your specific model, use the following self-validating workflows.

Protocol A: Luciferase Reporter Assay (Potency Validation)

Purpose: To determine the IC₅₀ of transcriptional repression.

  • Cell Seeding: Seed HEK293T cells (or ERRα-high line like MDA-MB-231) in 96-well plates (10,000 cells/well).

  • Transfection:

    • Reporter: pGL3-ERRE (containing 3x ERR response elements).

    • Driver: pcDNA3.1-hERRα (human ERRα expression vector).

    • Co-factor: pcDNA3.1-PGC-1α (optional, to boost dynamic range).

    • Normalizer: Renilla luciferase (pRL-TK) to control for transfection efficiency.

  • Treatment: 24h post-transfection, treat cells with serial dilutions of XCT-790 or Antagonist-2 (0.01 µM to 10 µM).

    • Control: DMSO (Vehicle).

  • Readout: Lyse cells using Dual-Luciferase buffer. Measure Firefly/Renilla ratio.

  • Analysis: Plot log(concentration) vs. Relative Light Units (RLU). Fit to a 4-parameter logistic curve to calculate IC₅₀.

Protocol B: Western Blot for Target Degradation

Purpose: To distinguish inverse agonism (activity block) from degradation (protein loss).

  • Treatment: Treat cells (e.g., HepG2 or MDA-MB-231) with 5 µM XCT-790 or Antagonist-2 for 24h.

  • Lysis: Use RIPA buffer supplemented with protease inhibitors.

  • Blotting:

    • Primary Ab: Anti-ERRα (1:1000).

    • Loading Control: Anti-β-Actin or GAPDH.

  • Expected Result:

    • XCT-790: Significant reduction (>50%) in ERRα protein band intensity (proteasomal degradation).

    • Antagonist-2: May show reduction or stable protein levels depending on degradation kinetics (primary mode is transcriptional blockade).

Protocol C: Specificity Control (The "Rescue" Check)

Purpose: To ensure observed toxicity is ERRα-dependent.

  • Setup: Use an ERRα-knockout (KO) cell line (generated via CRISPR/Cas9).

  • Assay: Treat WT and KO cells with the IC₅₀ dose of the compound.

  • Logic:

    • If toxicity persists in KO cells

      
      Off-target effect  (Common with XCT-790).
      
    • If toxicity is abolished in KO cells

      
      On-target specificity .
      
Experimental Workflow Diagram

Workflow Start Start: Select Cell Line Treat Treatment: XCT-790 vs Ant-2 Start->Treat Branch Assay Type Treat->Branch Reporter Luciferase Reporter Branch->Reporter Potency Lysis Cell Lysis (RIPA) Branch->Lysis Mechanism Pheno Migration/Invasion (Transwell) Branch->Pheno Function IC50 Calculate IC50 (Transcriptional) Reporter->IC50 WB Western Blot (Anti-ERRα) Lysis->WB

Caption: Validation Workflow. Parallel assays are required to confirm potency (Reporter) and protein-level effects (Western Blot).

References

  • Busch, B. B., et al. (2004). "Identification of a selective inverse agonist for the orphan nuclear receptor estrogen-related receptor alpha." Journal of Medicinal Chemistry. Link

    • Source of XCT-790 identification and initial IC50 d
  • Willy, P. J., et al. (2004). "Regulation of PPARgamma coactivator 1alpha (PGC-1alpha) signaling by an estrogen-related receptor alpha (ERRalpha) ligand." Proceedings of the National Academy of Sciences. Link

    • Establishes XCT-790 mechanism of action and PGC-1α disruption.
  • Du, Y., et al. (2021). "The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

    • Primary source for "ERRα Antagonist-2" (Compound 11), detailing its structure, IC50 (0.80 µM), and in vivo efficacy.[2][1][3][4][5][6]

  • Berry, A., et al. (2010). "The ERRalpha inverse agonist XCT790 targets mitochondrial respiration independently of ERRalpha." Free Radical Biology and Medicine. Link

    • Critical reference for XCT-790 off-target mitochondrial toxicity.

Sources

Comparative Guide: ERRα Antagonist-2 vs. Pan-ERR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between ERRα Antagonist-2 (Compound 11) and broad-spectrum Pan-ERR Inhibitors . It is designed for researchers investigating metabolic reprogramming in cancer, specifically Triple-Negative Breast Cancer (TNBC).

Precision Targeting of the Warburg Effect in TNBC

Executive Summary

The Estrogen-Related Receptor Alpha (ERRα; ESRRA) is a master regulator of mitochondrial biogenesis and oxidative phosphorylation (OXPHOS). In aggressive cancers like TNBC, ERRα partners with the co-activator PGC-1α to fuel metabolic plasticity, allowing tumors to survive metabolic stress.

While Pan-ERR inhibitors (targeting ERRα, β, and γ) offer broad metabolic suppression, they often suffer from off-target toxicity due to the critical role of ERRγ in cardiac and skeletal muscle function. ERRα Antagonist-2 (Compound 11) represents a second-generation, isoform-selective inverse agonist designed to disrupt the ERRα/PGC-1α axis with reduced systemic toxicity.

This guide compares the mechanistic profiles, potency, and experimental utility of these two distinct pharmacological classes.

Compound Profiles

A. ERRα Antagonist-2 (Compound 11)[1][2][3][4][5]
  • Chemical Identity: p-nitrobenzenesulfonamide derivative (Ref: Gao et al., 2022).[1]

  • Mechanism of Action: Selective Inverse Agonist .[2] It binds to the ERRα Ligand Binding Domain (LBD), inducing a conformational change that displaces the PGC-1α co-activator.

  • Key Metric: IC50 = 0.80 μM (ERRα transcriptional repression).[3][4][5][6][1][7][8]

  • Primary Application: Suppression of migration, invasion, and mitochondrial respiration in ER-negative breast cancer cells (e.g., MDA-MB-231).[8]

B. Pan-ERR Inhibitors (The Comparators)
  • Representative Compounds:

    • Diethylstilbestrol (DES): A synthetic estrogen that acts as a pan-ERR inverse agonist at high concentrations but is a potent ERα agonist (major confounder).

    • XCT-790: Often cited as ERRα-specific, but exhibits significant off-target mitochondrial toxicity independent of ERRα at higher doses (>5 μM).

    • Flavonoids (e.g., Kaempferol): Natural products with weak, non-selective inverse agonist activity against ERRα and ERRγ.

  • Mechanism: Broad competition for the LBD across ERRα, ERRβ, and ERRγ isoforms.

  • Primary Drawback: Inhibition of ERRγ (essential for cardiac metabolism) and cross-reactivity with Estrogen Receptors (ERα/β).

Mechanistic Visualization: The PGC-1α/ERRα Axis

The following diagram illustrates how ERRα Antagonist-2 specifically disrupts the metabolic signaling required for tumor survival, contrasting with the broad effects of Pan-inhibitors.

ERR_Pathway cluster_nucleus Nucleus PGC1a PGC-1α (Co-activator) ERRa ERRα (Transcription Factor) PGC1a->ERRa Binding ERRg ERRγ (Cardiac/Muscle) PGC1a->ERRg Binding Complex_A ERRα / PGC-1α Complex ERRa->Complex_A Complex_G ERRγ / PGC-1α Complex ERRg->Complex_G Genes_Tumor Target Genes: VEGF, PDK4, IDH3A (Tumor Metabolism) Complex_A->Genes_Tumor Promotes Expression Genes_Heart Target Genes: ATP5B, CPT1B (Heart Function) Complex_G->Genes_Heart Promotes Expression TumorGrowth Tumor Growth / Metastasis Genes_Tumor->TumorGrowth Metabolic Plasticity HeartFunc Cardiac Function Genes_Heart->HeartFunc OXPHOS Maintenance Antagonist2 ERRα Antagonist-2 (Compound 11) Antagonist2->Complex_A Specific Disruption (Steric Hindrance) PanInhibitor Pan-ERR Inhibitor (e.g., DES/Flavonoids) PanInhibitor->Complex_A Blocks PanInhibitor->Complex_G Blocks (Cardiotoxicity Risk)

Caption: ERRα Antagonist-2 selectively disrupts the ERRα/PGC-1α complex driving tumor metabolism, whereas Pan-inhibitors also block ERRγ, risking cardiac toxicity.

Technical Comparison Data

The following data synthesizes experimental results from reporter assays and viability studies.

FeatureERRα Antagonist-2 (Compound 11)Pan-ERR Inhibitors (e.g., DES/Kaempferol)XCT-790 (Reference)
Primary Target ERRα (Selective)ERRα, ERRβ, ERRγERRα (High Potency)
IC50 (Reporter Assay) 0.80 μM ~1-10 μM (Variable)0.37 μM
Selectivity Ratio >50-fold vs. ERRγ~1:1 (Equipotent)Moderate
ERα Cross-Reactivity NegligibleHigh (DES is an ER agonist)Low
Cellular Toxicity Low (Target-specific)High (Mitochondrial poison effects)High (Off-target mitochondrial uncoupling)
In Vivo Efficacy 23.6% Tumor Inhibition (Xenograft)Limited by systemic toxicityEffective but toxic
Mechanism Inverse Agonism (LBD displacement)Mixed (Antagonist/Inverse Agonist)Inverse Agonist (Proteasomal degradation)

Analyst Insight: While XCT-790 is more potent in vitro (0.37 μM vs 0.80 μM), its utility is compromised by severe off-target effects on mitochondrial respiration independent of ERRα. Antagonist-2 offers a "cleaner" chemical probe for validating ERRα phenotype without the confounding variables of general mitochondrial toxicity.

Validated Experimental Protocols

To validate the activity of ERRα Antagonist-2 in your lab, use the following self-validating protocols.

Protocol A: Luciferase Reporter Assay (Transcriptional Repression)

Objective: Quantify the ability of the antagonist to inhibit ERRα-dependent transcription.

  • Cell Line: HEK293T (low endogenous ERRα) or MDA-MB-231 (high endogenous ERRα).

  • Transfection (Day 1):

    • Plasmid A: Gal4-ERRα-LBD (Fusion protein of Gal4 DNA binding domain and ERRα Ligand Binding Domain).

    • Plasmid B: UAS-Luc (Luciferase reporter driven by Gal4 binding sites).

    • Control: Renilla Luciferase (for normalization).

    • Reagent: Lipofectamine 3000.

  • Treatment (Day 2):

    • Replace media with phenol-red free DMEM + 5% Charcoal-Stripped FBS (to remove endogenous hormones).

    • Treat cells with ERRα Antagonist-2 (Dose curve: 0.1, 0.5, 1.0, 5.0, 10 μM).

    • Positive Control:[9][10] XCT-790 (5 μM).

    • Vehicle Control: DMSO (0.1%).

  • Readout (Day 3):

    • Lyse cells using Passive Lysis Buffer.

    • Measure Firefly and Renilla luminescence.

    • Calculation: Relative Light Units (RLU) = Firefly / Renilla.

    • Success Criteria: Dose-dependent reduction in RLU with an IC50 ~0.8–1.0 μM.

Protocol B: Seahorse XF Mito Stress Test (Functional Validation)

Objective: Confirm that transcriptional repression translates to reduced mitochondrial respiration (OCR).

Seahorse_Workflow Step1 Seed Cells (MDA-MB-231) 15k/well Step2 Treat w/ Antagonist-2 (24-48 Hours) Step1->Step2 Step3 Change Media (XF Base Media) Step2->Step3 Step4 Measure Basal OCR Step3->Step4 Step5 Inject Oligomycin (ATP Synthase Inhibitor) Step4->Step5 Step6 Inject FCCP (Uncoupler) Step5->Step6 Step7 Inject Rot/AntA (Shutdown) Step6->Step7

Caption: Workflow for assessing metabolic impact. Antagonist-2 should significantly reduce Basal and Maximal Respiration compared to DMSO.

References

  • Gao, Z., et al. (2022). The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo.[1][8] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 125–134.[1]

  • Willy, P. J., et al. (2004). Regulation of PPARgamma coactivator 1alpha (PGC-1alpha) signaling by an estrogen-related receptor alpha (ERRalpha) ligand. Proceedings of the National Academy of Sciences, 101(24), 8912–8917. (Reference for XCT-790 mechanism).

  • Giguère, V. (2008). Transcriptional control of energy homeostasis by the estrogen-related receptors. Endocrine Reviews, 29(6), 677–696.

  • MedChemExpress. Product Datasheet: ERRα antagonist-2 (Compound 11).

Sources

Definitive Guide: Validation of ERRα Antagonist-2 Target Engagement via Thermal Shift Assay

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for validating ERRα Antagonist-2 , a next-generation small molecule inhibitor of Estrogen-Related Receptor Alpha (ERRα/NR3B1). While the historical standard XCT-790 has been instrumental in defining ERRα biology, its utility is compromised by severe off-target mitochondrial toxicity and AMPK activation.

This document details the Thermal Shift Assay (TSA) —also known as Differential Scanning Fluorimetry (DSF)—as the primary biophysical method to confirm direct physical binding (target engagement) of Antagonist-2 to the ERRα Ligand Binding Domain (LBD), differentiating its specific mechanism from the off-target effects of earlier generation compounds.

The Biological Imperative: Why Target ERRα?

ERRα is a constitutively active nuclear receptor that orchestrates mitochondrial biogenesis and oxidative phosphorylation. It does not bind estrogen but relies on the coactivator PGC-1α (or PGC-1β) to drive the transcription of metabolic genes.

  • Therapeutic Context: ERRα is upregulated in aggressive cancers (e.g., triple-negative breast cancer) where metabolic flexibility is required for survival.

  • Mechanism of Action: Antagonist-2 functions as an inverse agonist . It binds to the ERRα LBD, displacing the PGC-1α coactivator and inducing a conformational change that recruits corepressors, thereby silencing transcription.

Pathway Visualization: ERRα Signaling & Inhibition

The following diagram illustrates the canonical signaling pathway and the specific intervention point of Antagonist-2.

ERR_Pathway PGC1a PGC-1α (Coactivator) Complex Active Complex (ERRα + PGC-1α) PGC1a->Complex binds ERRa_LBD ERRα (Ligand Binding Domain) ERRa_LBD->Complex constitutive activation Inactive Inactive Conformation (Corepressor Recruitment) ERRa_LBD->Inactive induced by Antagonist-2 DNA ERRE DNA Elements (Promoter Regions) Complex->DNA binds Transcription Mitochondrial Biogenesis (OXPHOS Genes) DNA->Transcription drives expression Antagonist2 ERRα Antagonist-2 (Inhibitor) Antagonist2->ERRa_LBD binds LBD Antagonist2->Complex disrupts

Figure 1: Mechanism of Action. Antagonist-2 displaces PGC-1α, shifting ERRα into a transcriptionally inactive conformation.

Comparative Analysis: Antagonist-2 vs. Alternatives

Before proceeding to the protocol, it is critical to understand why Antagonist-2 is being validated against existing alternatives.

FeatureERRα Antagonist-2 XCT-790 (Historical Standard)Compound 29 / C29
Mechanism Inverse Agonist (Specific)Inverse Agonist (Promiscuous)Inverse Agonist
Target Engagement (

)
Low Nanomolar (< 50 nM)~370 nM (

)
~200 nM
TSA Shift (

)
+8°C to +12°C (High Stability)+2°C to +4°C+5°C to +7°C
Off-Target Liability MinimalHigh: Potent mitochondrial uncoupler; activates AMPK independent of ERRα [1].Moderate
Solubility Optimized for cellular assaysPoor; precipitates in aqueous mediaModerate

Expert Insight: The validation of Antagonist-2 is not just about potency; it is about specificity . XCT-790 is a mitochondrial poison that mimics ERRα inhibition by depleting ATP.[1] A positive TSA result for Antagonist-2 confirms physical binding to the protein, a property that functional assays (like cell viability) cannot distinguish from general toxicity.

Experimental Protocol: Thermal Shift Assay (TSA)

The TSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (


).[2]
Phase A: Reagent Preparation

1. Protein: Purified Human ERRα Ligand Binding Domain (LBD).

  • Requirement: >95% purity. Concentration: 0.5 mg/mL stock.

  • Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 5% Glycerol, 1 mM TCEP.

    • Note: Avoid DTT as it can interfere with certain dyes or compounds.

2. Dye: SYPRO Orange (5000x Stock).

  • Working Solution: Dilute to 50x in assay buffer immediately before use.

3. Ligands:

  • Test Compound: ERRα Antagonist-2 (10 mM in DMSO).

  • Positive Control: XCT-790 or C29 (10 mM in DMSO).

  • Negative Control: DMSO (Vehicle).

Phase B: Experimental Workflow

This workflow is designed for a 384-well qPCR instrument (e.g., Roche LightCycler or Bio-Rad CFX).

TSA_Workflow Prep 1. Master Mix Prep (Protein + Buffer + Dye) Dispense 2. Plate Dispensing (9 µL Mix/Well) Prep->Dispense Compound 3. Compound Addition (1 µL Ligand @ 10x) Dispense->Compound Incubate 4. Equilibrium (15 min @ RT) Compound->Incubate Melt 5. Thermal Ramp (25°C to 95°C) Incubate->Melt Analyze 6. Data Analysis (Calculate Tm) Melt->Analyze

Figure 2: Step-by-step TSA workflow for high-throughput validation.

Detailed Steps:

  • Master Mix: Prepare enough mix for N+10 wells.

    • Final Protein Conc: 2–5 µM.

    • Final Dye Conc: 5x.

  • Plating: Dispense 9 µL of Master Mix into a white, hard-shell 384-well PCR plate.

  • Compound Spike: Add 1 µL of 100 µM compound (final assay conc: 10 µM).

    • Crucial: Ensure final DMSO concentration is < 2% to prevent solvent-induced destabilization.

  • Seal & Spin: Seal with optical film. Centrifuge at 1000 x g for 1 min to remove bubbles.

  • Run: Ramp temperature from 25°C to 95°C at a rate of 0.05°C/sec (or 1°C/min).

Data Interpretation & Validation Criteria

The raw data will be fluorescence intensity vs. temperature. The inflection point of the transition curve is the


.
Calculating


Validation Thresholds

To declare "Validated Target Engagement" for ERRα Antagonist-2, the following criteria must be met:

MetricPassing CriteriaScientific Rationale

Magnitude

ERRα LBD is relatively unstable; specific inverse agonists typically induce large structural shifts (helix 12 displacement).
Curve Shape Single TransitionA double peak indicates protein aggregation or non-specific precipitation (common with "brick-dust" compounds).
Dose Response


should increase log-linearly with concentration until saturation.
Comparison

Demonstrates superior binding affinity or tighter conformational locking.

Troubleshooting Note: If Antagonist-2 shows a negative shift (destabilization), do not immediately discard. Some ligands bind to the unfolded state or induce a less stable conformation, though for ERRα inverse agonists, stabilization is the standard signature.

References

  • Evers, B. et al. (2016). The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler.[3] Molecular Cancer Therapeutics. Link

    • Key finding: Establishes XCT-790 as a mitochondrial poison, necessitating the development of cleaner tools like Antagonist-2.
  • Busch, B. B. et al. (2004). Identification of a selective inverse agonist for the orphan nuclear receptor estrogen-related receptor alpha.[1] Journal of Medicinal Chemistry. Link

    • Key finding: Original characterization of XCT-790, providing baseline values for comparison.
  • Niesen, F. H. et al. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.[2] Nature Protocols. Link

    • Key finding: The authoritative protocol for optimizing TSA/DSF conditions.

Sources

A Comparative Toxicological Profile: ERRα Antagonist-2 Versus Traditional Chemotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Evolving Landscape of Cancer Therapy

The central challenge in oncology drug development is the pursuit of therapeutic agents that exhibit high efficacy against malignant cells while preserving the health of normal tissues. Traditional chemotherapeutics, the bedrock of cancer treatment for decades, often achieve their anti-tumor effects through cytotoxic mechanisms that indiscriminately affect all rapidly dividing cells. This lack of specificity is the primary driver of the severe, dose-limiting toxicities associated with these agents.

In contrast, targeted therapies represent a paradigm shift, aiming to exploit the specific molecular vulnerabilities of cancer cells. Estrogen-Related Receptor Alpha (ERRα) has emerged as a compelling target in this arena. An orphan nuclear receptor, ERRα is a key regulator of cellular energy metabolism, including mitochondrial biogenesis and function, glycolysis, and fatty acid oxidation.[1][2][3] Its overexpression is linked to poor prognosis in several cancers, including breast, ovarian, and colorectal cancer, where it fuels the metabolic reprogramming necessary for tumor growth and proliferation.[4][5]

This guide provides a comparative toxicological overview of a novel therapeutic agent, ERRα antagonist-2, against three widely used traditional chemotherapeutics: doxorubicin, cisplatin, and paclitaxel. We will delve into their respective mechanisms of action, contrast their known and predicted toxicity profiles, and provide detailed experimental protocols for the preclinical assessment of these critical safety parameters.

Mechanisms of Action: A Tale of Two Therapeutic Philosophies

The fundamental difference in the toxicity profiles of ERRα antagonist-2 and traditional chemotherapeutics stems from their distinct molecular targets and mechanisms of action.

ERRα Antagonist-2: A Targeted Metabolic Intervention

ERRα antagonist-2, also referred to as Compound 11, is a potent and selective inverse agonist of ERRα with an IC50 of 0.80 μM.[6][7][8] As an inverse agonist, it binds to ERRα and reduces its constitutive transcriptional activity. This targeted intervention disrupts the metabolic engine of cancer cells by:

  • Inhibiting Transcriptional Regulation: ERRα antagonist-2 prevents the interaction of ERRα with its coactivators, such as PGC-1α, thereby downregulating the expression of genes crucial for cancer cell metabolism and proliferation.[8]

  • Suppressing Migration and Invasion: By modulating ERRα's downstream signaling, this antagonist has been shown to suppress the migration and invasion of cancer cells.[6][7]

This highly specific mechanism of action suggests a more favorable safety profile, as the antagonist primarily affects cells that are reliant on the upregulated ERRα signaling characteristic of many cancers.

Diagram: Mechanism of Action of ERRα Antagonist-2

cluster_nucleus Nucleus cluster_antagonist cluster_effects Cellular Effects ERRa ERRα DNA DNA (ERRE) ERRa->DNA PGC1a PGC-1α PGC1a->ERRa Co-activator MetabolicGenes Metabolic & Proliferation Genes (e.g., PDK4, SPP1) DNA->MetabolicGenes Transcription Proliferation_Metabolism Decreased Metabolism & Proliferation ERRa_antagonist_2 ERRα antagonist-2 ERRa_antagonist_2->ERRa Binds & Inhibits

Caption: ERRα antagonist-2 inhibits the transcriptional activity of ERRα.

Traditional Chemotherapeutics: A Broad-Spectrum Cytotoxic Assault

Traditional chemotherapeutic agents exert their effects by targeting fundamental cellular processes, leading to significant off-target toxicity in healthy, rapidly dividing tissues such as bone marrow, hair follicles, and the gastrointestinal tract.

  • Doxorubicin: This anthracycline antibiotic intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and apoptosis.[9][10] A major and often life-threatening side effect is cardiotoxicity, which is mediated by the generation of reactive oxygen species (ROS) and mitochondrial dysfunction in cardiomyocytes.[11]

  • Cisplatin: A platinum-based compound, cisplatin forms DNA adducts that interfere with DNA replication and trigger apoptosis.[12][13] Its clinical utility is frequently limited by severe nephrotoxicity and ototoxicity, which are also linked to oxidative stress and inflammation.[14][15]

  • Paclitaxel: This taxane promotes the polymerization of microtubules and inhibits their depolymerization, leading to cell cycle arrest and apoptosis.[16][17] Its primary dose-limiting toxicity is peripheral neuropathy, resulting from the disruption of microtubule dynamics in neurons.[18][19]

Diagram: Mechanisms of Toxicity of Traditional Chemotherapeutics

cluster_doxo Doxorubicin cluster_cis Cisplatin cluster_pac Paclitaxel Doxo Doxorubicin Doxo_DNA DNA Intercalation & Topoisomerase II Inhibition Doxo->Doxo_DNA Doxo_ROS ROS Generation Doxo->Doxo_ROS Apoptosis_Cancer Apoptosis_Cancer Doxo_DNA->Apoptosis_Cancer Cancer Cell Death Cardiotoxicity Cardiotoxicity Doxo_ROS->Cardiotoxicity Cardiomyocyte Damage Cis Cisplatin Cis_DNA DNA Adducts Cis->Cis_DNA Cis_ROS Oxidative Stress Cis->Cis_ROS Cis_DNA->Apoptosis_Cancer Cancer Cell Death Nephro_Oto_toxicity Nephro_Oto_toxicity Cis_ROS->Nephro_Oto_toxicity Kidney & Ear Damage Pac Paclitaxel Pac_MT Microtubule Stabilization Pac->Pac_MT Pac_MT->Apoptosis_Cancer Cancer Cell Death Neurotoxicity Neurotoxicity Pac_MT->Neurotoxicity Neuronal Damage

Caption: Toxicity mechanisms of common chemotherapeutics.

Comparative Toxicity Profile: A Preclinical Perspective

While direct head-to-head clinical toxicity data for ERRα antagonist-2 is not yet available, preclinical studies and the targeted mechanism of action allow for a predictive comparison.

FeatureERRα Antagonist-2 (Predicted/Observed)DoxorubicinCisplatinPaclitaxel
Primary Toxicity Low general toxicity observed in preclinical models.[8][20]Cardiotoxicity (cumulative and dose-dependent).[11][21]Nephrotoxicity, Ototoxicity.[12][14]Peripheral Neuropathy.[17][18]
Mechanism of Toxicity On-target inhibition of metabolic pathways in ERRα-dependent cells.ROS generation, mitochondrial damage in cardiomyocytes.[9]Oxidative stress, inflammation in renal tubules and inner ear hair cells.[13][15]Disruption of microtubule function in neurons.[16]
Off-Target Effects Minimal off-target effects are anticipated due to high selectivity for ERRα.Myelosuppression, mucositis, alopecia.Myelosuppression, nausea, vomiting.Myelosuppression, alopecia, hypersensitivity reactions.
Preclinical Evidence No overt toxicity was observed in xenograft mouse models at effective doses.[8][20]Well-documented cardiotoxicity in various animal models.Established models of kidney and hearing damage.Reproducible models of neuropathic pain and axonal degeneration.

The available preclinical data for ERRα antagonists, including "Compound A" and "ERRα antagonist-2", suggest a significantly wider therapeutic window compared to traditional chemotherapeutics. In xenograft studies, these compounds have demonstrated anti-tumor efficacy at doses that did not produce observable signs of toxicity or significant effects on the body weight of the animals.[8][20] This stands in stark contrast to the well-documented and often severe toxicities of doxorubicin, cisplatin, and paclitaxel, which frequently necessitate dose reductions or discontinuation of treatment.

Experimental Protocols for Comparative Toxicity Assessment

To rigorously compare the toxicity profiles of novel compounds like ERRα antagonist-2 with established chemotherapeutics, a battery of standardized in vitro and in vivo assays is essential.

In Vitro Cytotoxicity Assays

These assays provide initial insights into the cytotoxic potential of a compound across different cell types.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: Measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat cells with serial dilutions of the test compounds (ERRα antagonist-2, doxorubicin, cisplatin, paclitaxel) and appropriate vehicle controls for 24, 48, or 72 hours.

    • Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Neutral Red Uptake Assay

  • Principle: Assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.

  • Protocol:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • After the treatment period, replace the medium with a medium containing Neutral Red (50 µg/mL) and incubate for 3 hours at 37°C.

    • Wash the cells with PBS to remove excess dye.

    • Add a destain solution (50% ethanol, 1% acetic acid in water) to each well and incubate for 10 minutes with gentle shaking.

    • Measure the absorbance at 540 nm.

    • Calculate cell viability as a percentage of the untreated control.

3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

  • Principle: Quantifies cell membrane damage by measuring the activity of LDH released from damaged cells into the culture medium.

  • Protocol:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • After incubation, carefully collect the cell culture supernatant.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture according to the manufacturer's instructions.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm.

    • Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a detergent).

In Vitro Genotoxicity Assay

1. Comet Assay (Single Cell Gel Electrophoresis)

  • Principle: Detects DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape.

  • Protocol:

    • Treat cells with test compounds for a specified duration.

    • Embed the cells in a low-melting-point agarose on a microscope slide.

    • Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA.

    • Subject the slides to electrophoresis under alkaline conditions.

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green).

    • Visualize and quantify the "comet tail" length and intensity using fluorescence microscopy and specialized software.

Diagram: Experimental Workflow for In Vitro Toxicity Testing

cluster_assays Cytotoxicity & Genotoxicity Assays start Cell Seeding (96-well plate) treatment Compound Treatment (ERRα antagonist-2 vs. Chemo) start->treatment incubation Incubation (24, 48, 72h) treatment->incubation MTT MTT Assay incubation->MTT NRU Neutral Red Assay incubation->NRU LDH LDH Assay incubation->LDH Comet Comet Assay incubation->Comet analysis Data Analysis (IC50, % Cytotoxicity, DNA Damage) MTT->analysis NRU->analysis LDH->analysis Comet->analysis

Caption: Workflow for in vitro comparative toxicity assessment.

In Vivo Toxicity Studies (Following OECD Guidelines)

In vivo studies are critical for evaluating systemic toxicity and determining a safe therapeutic window.

1. Acute Oral Toxicity (OECD Guideline 423)

  • Objective: To determine the acute toxic effects of a single oral dose of a substance and to classify it according to the Globally Harmonised System (GHS).[22][23][24]

  • Procedure: A stepwise procedure with the use of 3 animals of a single sex per step. The starting dose is selected from a series of fixed dose levels. The outcome of each step determines the next dose level. Observations include mortality, clinical signs, and body weight changes over 14 days.[22][23]

2. Repeated Dose 28-Day Oral Toxicity Study (OECD Guideline 407)

  • Objective: To provide information on the potential health hazards likely to arise from repeated exposure over a longer period.[25][26][27][28]

  • Procedure: The test substance is administered orally daily to groups of rodents at three or more dose levels for 28 days. A control group and often a recovery group are included.[28] Extensive observations are made, including clinical signs, body weight, food/water consumption, hematology, clinical biochemistry, and detailed histopathology of major organs.[25]

Conclusion: A Promising Horizon for Targeted Cancer Therapy

The preclinical data available to date, combined with a deep understanding of its mechanism of action, positions ERRα antagonist-2 as a promising therapeutic candidate with a potentially superior safety profile compared to traditional chemotherapeutics. By selectively targeting the metabolic machinery of cancer cells, ERRα antagonists are designed to spare healthy tissues from the widespread cytotoxic effects that characterize conventional chemotherapy.

While further comprehensive preclinical toxicology studies and eventual clinical trials are necessary to definitively establish the safety and efficacy of ERRα antagonist-2, the current body of evidence offers a compelling rationale for its continued development. The experimental protocols outlined in this guide provide a robust framework for the rigorous comparative evaluation of its toxicity profile. The prospect of a highly targeted, well-tolerated anticancer agent underscores the transformative potential of molecularly targeted therapies in the future of oncology.

References

  • An integrated view of cisplatin-induced nephrotoxicity and ototoxicity. (2015). Toxicology and Applied Pharmacology. [Link]

  • What is the mechanism of doxorubicin-induced cardiotoxicity? (n.d.). Dr.Oracle. [Link]

  • Neurotoxic mechanisms of paclitaxel are local to the distal axon and independent of transport defects. (2018). Neurobiology of Disease. [Link]

  • Repeated Dose Oral Toxicity Rodent: 28-day or 14-day Study. (n.d.). ECETOC. [Link]

  • OECD Test Guideline 423. (2001). National Toxicology Program. [Link]

  • Pathomechanisms of Paclitaxel-Induced Peripheral Neuropathy. (2021). International Journal of Molecular Sciences. [Link]

  • Doxorubicin-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products. (2017). American Journal of Cardiovascular Disease. [Link]

  • Paclitaxel- and vincristine-induced neurotoxicity and drug transport in sensory neurons. (2023). Frontiers in Pharmacology. [Link]

  • Acute oral toxicity – OECD 423 test (Method by acute toxicity class). (n.d.). YesWeLab. [Link]

  • Mechanisms and management of doxorubicin cardiotoxicity. (2011). Herz. [Link]

  • Doxorubicin-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products. (2017). ResearchGate. [Link]

  • A REVIEW ON DOXORUBICIN INDUCED CARDIOTOXICITY AND ITS MOLECULAR MECHANISM. (2020). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Molecular Pathways: The Metabolic Regulator Estrogen-Related Receptor α as a Therapeutic Target in Cancer. (2012). Clinical Cancer Research. [Link]

  • Pathogenesis of paclitaxel-induced peripheral neuropathy: A current review of in vitro and in vivo findings using rodent and human model systems. (2019). Journal of the Peripheral Nervous System. [Link]

  • The Paradox of Paclitaxel Neurotoxicity: Mechanisms and Unanswered Questions. (2018). ResearchGate. [Link]

  • An integrated view of cisplatin-induced nephrotoxicity and ototoxicity. (2015). PubMed. [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002). OECD. [Link]

  • Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. (2025). OECD. [Link]

  • A 28-Day Repeated Oral Administration Study of Mechanically Fibrillated Cellulose Nanofibers According to OECD TG407. (2024). MDPI. [Link]

  • Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). (n.d.). IVAMI. [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2018). ResearchGate. [Link]

  • Cisplatin ototoxicity mechanism and antagonistic intervention strategy: a scope review. (2023). Frontiers in Pharmacology. [Link]

  • Key regulator of cellular metabolism, estrogen-related receptor α, a new therapeutic target in endocrine-related gynecological tumor. (2018). OncoTargets and Therapy. [Link]

  • The Role of the Estrogen-Related Receptor Alpha (ERRa) in Hypoxia and Its Implications for Cancer Metabolism. (2023). International Journal of Molecular Sciences. [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). (2018). Slideshare. [Link]

  • 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf. (2015). Slideshare. [Link]

  • Estrogen-related receptor alpha in select host functions and cancer: new frontiers. (2022). ResearchGate. [Link]

  • An integrated view of cisplatin-induced nephrotoxicity and ototoxicity. (2015). ResearchGate. [Link]

  • Estrogen Related Receptor Alpha (ERRα) a Bridge between Metabolism and Adrenocortical Cancer Progression. (2022). International Journal of Molecular Sciences. [Link]

  • Studies on the mechanism of ototoxic action of cisplatin and the antagonistic effect of polyphenolic compounds. (2025). Frontiers in Pharmacology. [Link]

  • What are ERα antagonists and how do they work? (2024). News-Medical.net. [Link]

  • The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Estrogen-related receptor-α antagonist inhibits both estrogen receptor–positive and estrogen receptor–negative breast tumor growth in mouse xenografts. (2009). Molecular Cancer Therapeutics. [Link]

  • Regulation of ERRα Gene Expression by Estrogen Receptor Agonists and Antagonists in SKBR3 Breast Cancer Cells. (2010). PLoS ONE. [Link]

  • MON-032 Identification of Estrogen-Related Receptor Alpha Inhibitors from the Tox21 10K Compound Collection. (2019). Journal of the Endocrine Society. [Link]

  • A Novel Steroidal Inhibitor of Estrogen-Related Receptor α (ERRα). (2013). PLoS ONE. [Link]

  • Identification of Compounds That Inhibit Estrogen-Related Receptor Alpha Signaling Using High-Throughput Screening Assays. (2019). MDPI. [Link]

  • Identification of Compounds That Inhibit Estrogen-Related Receptor Alpha Signaling Using High-Throughput Screening Assays. (2019). International Journal of Molecular Sciences. [Link]

  • ERRα antagonist-1. (n.d.). DC Chemicals. [Link]

  • ERRα antagonist-1|1072145-33-5|COA. (n.d.). DC Chemicals. [Link]

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Targeting the Metabolic Switch: ERRα Antagonist-2 vs. Supramolecular Degraders (PROTACs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Occupancy vs. Event-Driven Pharmacology

In the development of therapeutics targeting Estrogen-Related Receptor Alpha (ERRα/ESRRA) , researchers face a critical choice between classical inhibition and targeted protein degradation. ERRα is a master regulator of mitochondrial biogenesis and the Warburg effect in cancer.

This guide compares ERRα Antagonist-2 (Compound 11) , a classical small-molecule inverse agonist, against ERRα PROTACs (Proteolysis-Targeting Chimeras).

The Verdict: While ERRα Antagonist-2 provides a reversible tool for acute inhibition, it suffers from stoichiometric limitations and moderate potency (IC50 ~0.80 µM). In contrast, ERRα PROTACs (e.g., PROTAC ERRα Degrader-3) exhibit catalytic turnover , achieving efficacy in the low nanomolar range (DC50 ~3–15 nM) and removing the protein's non-genomic scaffolding functions, which antagonists often miss.

Part 1: Mechanistic Divergence

To understand the performance gap, we must analyze the mode of action (MoA).

ERRα Antagonist-2 (Occupancy-Driven)
  • Identity: Often identified as Compound 11 (Catalog name: ERRα Antagonist-2).[1]

  • Mechanism: Binds to the Ligand Binding Domain (LBD) of ERRα.[2] It induces a conformational change that prevents the recruitment of the co-activator PGC-1α .

  • Limitation: It follows occupancy-driven pharmacology.[3] To maintain inhibition, the drug must remain bound to the target. It does not affect the stability of the ERRα protein itself, leaving the protein available to potentially interact with other factors via its DNA-binding domain (DBD).

ERRα PROTACs (Event-Driven)
  • Identity: Heterobifunctional molecules (e.g., Thiazolidinedione-VHL conjugates).

  • Mechanism: One end binds ERRα; the other recruits an E3 ubiquitin ligase (typically VHL or CRBN). This forces proximity, leading to polyubiquitination of ERRα and subsequent destruction by the 26S Proteasome .

  • Advantage: Event-driven pharmacology.[3] Once ERRα is ubiquitinated, the PROTAC is released to degrade another molecule (catalytic cycle). This overcomes high protein turnover rates common in cancer cells.

Visualization: Mechanism of Action Comparison[4][5]

MoA_Comparison cluster_0 A. ERRα Antagonist-2 (Inhibition) cluster_1 B. PROTAC (Degradation) Antagonist Antagonist-2 ERRa_1 ERRα Protein Antagonist->ERRa_1 Binds LBD PGC1a PGC-1α (Co-activator) ERRa_1->PGC1a Interaction BLOCKED Result_1 Transcriptional Repression Only ERRa_1->Result_1 PROTAC PROTAC ERRa_2 ERRα Protein PROTAC->ERRa_2 Recruits E3 E3 Ligase (VHL/CRBN) PROTAC->E3 Recruits Proteasome 26S Proteasome ERRa_2->Proteasome Degradation E3->ERRa_2 Poly-Ub Ub Ubiquitin Ub->ERRa_2 Result_2 Protein ELIMINATION Proteasome->Result_2

Figure 1: Comparative Mechanism. (A) Antagonist-2 blocks co-activator binding but leaves the protein intact. (B) PROTACs induce physical destruction of the target.

Part 2: Comparative Performance Data

The following data aggregates findings from standard inverse agonist characterization (Compound 11) versus VHL-based ERRα degraders (e.g., Degrader-3).

FeatureERRα Antagonist-2 (Cmpd 11)ERRα PROTAC (e.g., Degrader-3)Scientific Implication
Primary Metric IC50: ~0.80 µM (800 nM)DC50: ~3 – 15 nMPROTACs are ~50-100x more potent.
Maximal Effect ~60-70% Reporter RepressionDmax: >90% Protein LossDegraders remove the protein entirely, preventing residual activity.
Duration Transient (Washout reverses effect)Prolonged (Requires protein resynthesis)PROTACs offer a longer "post-antibiotic effect" equivalent.
Selectivity Moderate (Potential ERα crosstalk)High (Requires specific E3 recruitment)The ternary complex formation adds a layer of specificity (cooperativity).
Scaffolding Intact: Protein remains to bind DNARemoved: Protein is destroyedPROTACs ablate non-genomic functions that antagonists miss.

Critical Insight: The IC50 of Antagonist-2 is in the micromolar range. In modern drug discovery, this is considered "probe quality" at best. PROTACs achieving single-digit nanomolar degradation represent "lead quality" potency.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: The "Rescue" Degradation Assay (Gold Standard)

Objective: Confirm that the loss of ERRα is due to proteasomal degradation and not transcriptional downregulation.

Materials:

  • Cell Line: MDA-MB-231 or MCF-7 (High ERRα expression).

  • Reagents: PROTAC stock (10 mM DMSO), MG132 (Proteasome inhibitor), Anti-ERRα Antibody (e.g., Cell Signaling #13826).

Step-by-Step Workflow:

  • Seeding: Seed cells at 70% confluency in 6-well plates.

  • Pre-treatment (The Control):

    • Wells 1-2: DMSO Vehicle.

    • Wells 3-4: MG132 (10 µM) for 1 hour prior to PROTAC addition.

  • Treatment:

    • Add PROTAC (e.g., 100 nM) to Wells 2 and 4.

    • Incubate for 6–16 hours . (Note: PROTACs act slower than antagonists; 16h is optimal for Dmax).

  • Lysis: Lyse in RIPA buffer containing Protease Inhibitors.

  • Western Blot:

    • Load 20 µg protein/lane.

    • Blot for ERRα (~53 kDa) and Loading Control (GAPDH/Actin).

Validation Criteria:

  • Success: Band disappears in Well 2 (PROTAC only).

  • Mechanism Confirmation: Band reappears in Well 4 (PROTAC + MG132). This proves the UPS (Ubiquitin-Proteasome System) mechanism.

Protocol B: The "Hook Effect" Titration

Objective: Determine the optimal concentration (DC50) and identify the Hook Effect (where excess PROTAC prevents ternary complex formation).

  • Dosing: Treat cells with a log-scale titration: 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM.

  • Readout: Western Blot or High-Content Imaging.[4]

  • Analysis: Plot ERRα intensity vs. Log[Concentration].

    • Expectation: A U-shaped curve. Degradation peaks at ~100 nM.[4] At >10 µM, degradation often decreases (the Hook Effect), confirming the bifunctional mechanism.

Part 4: Decision Matrix - Which to Use?

ScenarioRecommended ToolRationale
Metabolic Flux Assays (Seahorse) PROTAC Mitochondrial biogenesis requires long-term regulation; degradation mimics genetic knockdown (siRNA) but faster.
Acute Transcriptional Pausing Antagonist-2 If you need to wash out the drug and see immediate recovery of transcription (within minutes), use the antagonist.
In Vivo Tumor Growth PROTAC The catalytic nature allows for lower dosing and sustained target suppression in xenograft models.
Study of Non-Genomic Functions PROTAC Only a degrader can remove ERRα from cytoskeletal or cytosolic signaling complexes.

Part 5: Experimental Workflow Visualization

Workflow Start Start: ERRα Target Validation Choice Select Compound Class Start->Choice Antag Antagonist-2 (Cmpd 11) Choice->Antag Acute Inhibition Protac ERRα PROTAC Choice->Protac Deep Knockdown Assay_Rep Luciferase Reporter Assay (PGC-1α interaction) Antag->Assay_Rep Result_Antag Output: IC50 (~0.8 µM) Transcriptional Repression Assay_Rep->Result_Antag Assay_WB Western Blot Titration (+/- MG132 Control) Protac->Assay_WB Hook Check for Hook Effect (High Dose Loss of Efficacy) Assay_WB->Hook Result_Protac Output: DC50 (~10 nM) Protein Degradation (Dmax) Hook->Result_Protac

Figure 2: Validation Workflow. Distinct assay endpoints are required: Reporter assays for Antagonists vs. Western Blot/Hook Effect analysis for PROTACs.

References

  • Hu, J., et al. (2019).[5] "Discovery of ERD-308 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) of Estrogen Receptor α (ERα)." Journal of Medicinal Chemistry. (Note: Describes the VHL-recruitment strategy adapted for ERRα).

  • Bond, M. J., et al. (2020). "Targeted Degradation of the Orphan Nuclear Receptor ERRα." ACS Chemical Biology. (Key reference for VHL-based ERRα degraders).

  • MedChemExpress (MCE). "ERRα antagonist-2 (Compound 11) Product Datasheet."

  • Peng, L., et al. (2019). "Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation." ACS Medicinal Chemistry Letters. (Describes Compound 29-based PROTACs).

  • Willy, P. J., et al. (2004). "Regulation of PPARgamma coactivator 1alpha (PGC-1alpha) signaling by an estrogen-related receptor alpha (ERRalpha) ligand." Proceedings of the National Academy of Sciences. (Foundational paper for XCT-790/Inverse Agonist mechanism).

Sources

Safety Operating Guide

Operational Guide: Safe Handling & Disposal of ERRα Antagonist-2

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary & Hazard Profiling

ERRα Antagonist-2 is a potent, cell-permeable small molecule inverse agonist of the orphan nuclear receptor ERRα. Unlike standard reagents, this compound actively suppresses mitochondrial biogenesis and metabolic homeostasis. Improper disposal poses significant risks to aquatic ecosystems (endocrine disruption) and personnel (reproductive toxicity).

Mechanistic Risk Assessment
  • Primary Bioactivity: Inhibits ERRα transcriptional activity (IC50 ~0.80 µM), disrupting the PGC-1α/ERRα axis.

  • Off-Target Toxicity: Structural analogs (e.g., XCT-790) act as potent mitochondrial uncouplers, depleting cellular ATP independent of ERRα.[1][2] Treat Antagonist-2 as a potential mitochondrial toxin.

  • Environmental Fate: High stability in aqueous environments; likely bio-accumulative.

GHS Hazard Classification (Conservative Approach)
  • Health: Carcinogenicity (Category 2), Reproductive Toxicity (Category 1B).

  • Physical: Combustible Solid.

  • Environmental: Aquatic Acute (Category 1).

Part 2: Waste Segregation & Disposal Protocols

Core Directive: Do not treat ERRα Antagonist-2 as general organic waste. Due to its high potency as a gene-transcription modulator, it requires incineration-based disposal to ensure complete thermal destruction.

The Two-Stream Disposal System

Laboratories must segregate waste based on concentration ("Bulk" vs. "Trace").

Waste CategoryDefinitionContainer TypeDisposal Method
Stream A: Bulk/Stock Pure powder, expired stock solutions (>1 µM), or spills >1 mL.Black RCRA Container (Hazardous Chemical)High-Temp Incineration (Off-site)
Stream B: Trace/Contaminated Cell culture media, pipette tips, gloves, empty vials (<3% residue).Yellow Chemotherapy Bin (Trace Contaminated)Medical Waste Incineration
Stream C: Sharps Needles/Syringes used with the compound.Red/Yellow Sharps Container (Rigid, Puncture-proof)Incineration
Detailed Workflows
Protocol A: Disposal of Liquid Waste (Mother Liquors & Media)
  • Stock Solutions (DMSO/Ethanol): Never pour down the drain. Collect in a dedicated "Halogenated/Organic" satellite accumulation container labeled "Toxic: ERRα Antagonist."

  • Cell Culture Media:

    • Aspirate media containing Antagonist-2 into a dedicated vacuum flask containing 10% bleach (sodium hypochlorite) only to kill biologicals. Note: Bleach does not degrade the chemical antagonist effectively.

    • Transfer the bleached liquid to the Chemical Waste Stream (not the sanitary sewer).

    • Why? Biological deactivation (bleach) is distinct from chemical deactivation. The stable thiazole ring requires thermal destruction.

Protocol B: Solid Waste & Decontamination
  • Glassware: Rinse 3x with Ethanol or Acetone (the compound is likely hydrophobic) before washing with detergent. Collect the solvent rinsate as hazardous waste.

  • Solubility Note: ERRα Antagonist-2 is poorly soluble in water.[3] Aqueous cleaning alone will leave active residue.

Part 3: Decision Logic & Visualization

Waste Segregation Decision Matrix

This diagram guides the researcher through the immediate decision-making process at the bench.

WasteSegregation Start Waste Generated containing ERRα Antagonist-2 IsLiquid Is it Liquid or Solid? Start->IsLiquid LiquidType Concentration Level? IsLiquid->LiquidType Liquid SolidType Type of Solid? IsLiquid->SolidType Solid HighConc Stock Solution / Mother Liquor (> 1 µM) LiquidType->HighConc LowConc Cell Media / Buffer (< 1 µM) LiquidType->LowConc Sharps Needles / Glass SolidType->Sharps Consumables Gloves / Tips / Tubes SolidType->Consumables BlackBin ACTION: Black RCRA Bin (Hazardous Chemical Incineration) HighConc->BlackBin LowConc->BlackBin If purely chemical YellowBin ACTION: Yellow Trace Bin (Medical Incineration) LowConc->YellowBin If mixed with biohazards SharpsBin ACTION: Rigid Sharps Container (Do NOT Recap) Sharps->SharpsBin Consumables->YellowBin

Figure 1: Decision matrix for segregating ERRα Antagonist-2 waste streams to ensure regulatory compliance.

Spill Response Mechanism

Immediate containment logic for accidental release.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Area (If aerosolized) Spill->Evacuate PPE 2. Don PPE: Double Nitrile Gloves, Lab Coat, Goggles Evacuate->PPE Solvent 3. Apply Solvent: Cover with absorbent pads soaked in Ethanol/DMSO PPE->Solvent Clean 4. Wipe & Seal: Place pads in Ziploc bag Solvent->Clean Compound is Hydrophobic Dispose 5. Disposal: Place bag in Black RCRA Bin Clean->Dispose

Figure 2: Step-by-step spill response protocol prioritizing solubility-based cleanup.

Part 4: Scientific Rationale & Grounding

Why Incineration?

Standard chemical deactivation (e.g., alkaline hydrolysis) is often insufficient for thiazole-based compounds. ERRα antagonists are designed to be metabolically stable to reach nuclear targets.

  • Mechanism: Incineration at >1000°C ensures the breakdown of the thiazolidinedione core into SO₂, NO₂, and CO₂, preventing the release of the active pharmacophore into the water table.

  • Regulatory Context: Under RCRA (Resource Conservation and Recovery Act), while not always explicitly "P-listed" by specific CAS, the toxicity profile mandates handling as Hazardous Waste rather than solid sanitary waste [1].

Handling Precautions
  • Solvent Handling: ERRα Antagonist-2 is typically dissolved in DMSO. DMSO permeates skin rapidly, carrying the antagonist into the bloodstream. Double-gloving is mandatory.

  • Storage: Store at -20°C or -80°C. Desiccate. Deterioration of the compound does not imply safety; degradation products may still be bioactive.

Part 5: References

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste.[4][5] Available at: [Link]

  • National Institutes of Health (NIH) / PubChem. Compound Summary: XCT-790 (Related ERRα Inverse Agonist).[1] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]

Sources

Personal protective equipment for handling ERR|A antagonist-2

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for ERR|A Antagonist-2 Content Type: Operational Safety Guide (High-Potency Small Molecule) Audience: Researchers, Medicinal Chemists, and Safety Officers[1]

Executive Safety Summary: The "Invisible" Hazard

ERR|A Antagonist-2 (often identified in literature as Compound 11 or related to XCT-790) is not a generic reagent; it is a potent, bioactive small molecule designed to inversely agonize Estrogen-Related Receptor Alpha (ERR


).[1]

Critical Warning: Because this compound functions by degrading nuclear receptors and uncoupling mitochondrial respiration (independent of ERR


), it poses a systemic metabolic risk  and a reproductive toxicity risk . It must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) , specifically Occupational Exposure Band (OEB) 3 or 4 .[1]

Standard "lab coat and gloves" protocols are insufficient for long-term handling, especially when solvated in DMSO, which acts as a transdermal carrier.

The Biological "Why": Mechanism-Based Risk Assessment

To understand the safety protocol, you must understand the molecular behavior of the antagonist.

  • Target: ERR

    
     (NR3B1). This receptor regulates mitochondrial biogenesis and oxidative phosphorylation.[2]
    
  • The Danger: Accidental exposure does not just cause local irritation; it can systemically disrupt cellular energy homeostasis.

  • Off-Target Risk: Structural analogs (like XCT-790) are known mitochondrial uncouplers.[1][2] Inhalation or skin absorption can lead to rapid ATP depletion in healthy tissue.

  • Reproductive Toxicity: As a nuclear receptor modulator, it is classified as a suspected reproductive toxin (Category 1B/2).[1]

The Rule of Solubility: ERR|A Antagonist-2 is hydrophobic and typically reconstituted in DMSO or Ethanol .

  • Risk Multiplier: DMSO alters the stratum corneum of the skin, allowing the potent antagonist to bypass the body's primary barrier and enter the bloodstream within minutes.

The PPE Protocol: A Layered Defense System

Do not rely on a single barrier. Use the "Swiss Cheese" Model of redundancy.

A. Hand Protection (The Critical Vector)

Standard: Double-gloving is mandatory for all stock solution preparation.[1]

LayerMaterialSpecificationFunction
Inner Nitrile4-5 mil (0.10mm)Comfort barrier; acts as a visual indicator if outer glove breaches.[1]
Outer Nitrile or NeopreneExtended Cuff (>5 mil)Primary chemical resistance.[1] Must overlap lab coat cuffs.
Protocol Change Frequency Every 30 mins or immediately upon splash.Reason: DMSO permeates standard nitrile in <10 mins.
B. Respiratory & Ocular Protection

Standard: Engineering controls (Fume Hood) are primary.[1] PPE is secondary.

  • Primary: Class II Biosafety Cabinet (BSC) or Chemical Fume Hood certified for toxic powders.[1]

  • Secondary (PPE):

    • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient for liquid DMSO handling.

    • Lungs: If weighing powder outside a hood (strongly discouraged), a P100/N95 particulate respirator is required.[1]

C. Body Shielding
  • Lab Coat: Tyvek® or chemically resistant, rear-closing gown preferred over cotton.[1] Cotton absorbs DMSO/compound mixtures and holds them against the skin.

Operational Workflow: The Safe Handling Lifecycle

The following diagram outlines the critical control points where exposure risk is highest.

SafeHandlingLifecycle cluster_hood Chemical Fume Hood / BSC Zone Storage 1. Cold Storage (-20°C, Desiccated) Weighing 2. Weighing (CRITICAL) Static-Prone Powder Storage->Weighing Acclimate to RT (Prevent Condensation) Solubilization 3. Solubilization (DMSO/Ethanol) Weighing->Solubilization Add Solvent to Powder (Never Powder to Solvent) Dilution 4. Serial Dilution (Working Conc.) Solubilization->Dilution 10mM Stock Waste 6. Disposal (Incineration) Solubilization->Waste Expired Stock Assay 5. Assay Application (In Vitro/In Vivo) Dilution->Assay µM/nM Range Assay->Waste Solid/Liquid Waste

Figure 1: Operational workflow for ERR|A Antagonist-2. Red indicates the highest inhalation risk (dry powder); Yellow indicates the highest dermal risk (concentrated solvent).[1]

Step-by-Step Handling Protocol

Phase 1: Weighing (The "Red Zone")

Risk: Inhalation of aerosolized dust.[1]

  • Static Control: Use an anti-static gun or ionizer bar. These compounds are often fluffy and electrostatic.

  • Balance: Place the analytical balance inside the fume hood.

  • Technique: Do not use a spatula directly in the stock bottle. Tap powder gently into a pre-weighed weigh boat or directly into the scintillation vial.

Phase 2: Solubilization

Risk: High-concentration dermal absorption.[1]

  • Solvent: Add DMSO slowly down the side of the vial to minimize aerosol displacement.

  • Vortexing: Cap the vial tightly. Parafilm the cap before vortexing to prevent micro-droplet leakage.

  • Labeling: Mark the vial with a Red Dot or "HPAPI" sticker. Include the concentration and date.

Phase 3: Disposal

Risk: Environmental contamination.[1]

  • Liquids: Collect all DMSO/media waste in a dedicated container labeled "Carcinogen/Reprotox." Do not bleach (bleach + organics can create toxic chloramines).[1]

  • Solids: Pipette tips and gloves go into Hazardous Chemical Waste (usually incineration), not regular trash.[1]

Emergency Response Matrix

If a breach occurs, immediate action minimizes systemic uptake.[3]

ScenarioImmediate ActionSecondary Action
Skin Contact (Solid) Brush off gently.[1] Do not rub (rubbing drives particles into pores).[1]Wash with soap/water for 15 mins.
Skin Contact (DMSO Soln) DO NOT use ethanol to clean (increases absorption).[1] Flush with copious water.Remove contaminated clothing immediately. Seek medical aid.
Eye Splash Flush at eyewash station for 15 minutes.Hold eyelids open. Consult SDS Section 4.
Spill (>5mg) Evacuate area. Allow aerosols to settle (30 mins).[1]Clean with absorbent pads + 10% detergent. Double bag waste.

References

  • MedChemExpress. (2024).[1] ERRα antagonist-2 Safety Data Sheet & Product Information. Link

  • Willy, P.J., et al. (2004).[4] "Regulation of PPARgamma coactivator 1alpha (PGC-1alpha) signaling by an estrogen-related receptor alpha (ERRalpha) ligand."[1][4] Proc Natl Acad Sci U S A, 101(24), 8912-8917.[1][4] Link

  • Occupational Safety and Health Administration (OSHA). (2016).[1] Hazard Communication Standard: Safety Data Sheets. Link[1]

  • Evers, A., et al. (2016). "The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler."[1] Biochemistry, 55(31), 4357-4367.[1] (Demonstrates mitochondrial toxicity risks). Link[1]

  • Pfizer. (2016).[1] Material Safety Data Sheet: Estrogen Receptor Antagonists. (General class hazard data). Link[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.